BMS-470539
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O4/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39)/t27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULVVTHHUIIMRL-WUFINQPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432747 | |
| Record name | BMS 470539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457893-92-4 | |
| Record name | 1-[1-(3-Methyl-L-histidyl-O-methyl-D-tyrosyl)-4-phenyl-4-piperidinyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=457893-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS 470539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-470539 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSN3ADT27Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-470539
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the core mechanism of action of BMS-470539, a potent and selective small-molecule agonist for the Melanocortin-1 Receptor (MC1R). It details the compound's engagement with its target, the subsequent intracellular signaling cascades, and its ultimate anti-inflammatory and neuroprotective effects, supported by quantitative data and experimental methodologies.
Introduction to this compound
This compound is an experimental small-molecule drug identified for its potent and highly selective full agonism of the MC1 receptor.[1] Developed to mimic the central pharmacophore of natural melanocortins, it has become a critical tool for investigating the role of MC1R in immunomodulation and inflammatory processes.[1] Its high selectivity for MC1R over other melanocortin receptor subtypes (MC3R, MC4R, MC5R) and favorable pharmacokinetic profile make it a valuable compound for both in vitro and in vivo studies.[2][3] The primary therapeutic potential of this compound lies in its robust anti-inflammatory properties, which have been demonstrated in various preclinical models of inflammation.[4][5]
Core Mechanism of Action: MC1R Activation and cAMP Signaling
The primary mechanism of action of this compound begins with its binding to and activation of the Melanocortin-1 Receptor (MC1R), a G protein-coupled receptor (GPCR) predominantly located on the surface of melanocytes and various immune cells.[6] As a full agonist, this compound triggers a conformational change in the MC1R, leading to the activation of the associated Gs alpha subunit. This initiates a canonical signaling cascade:
-
Adenylate Cyclase Activation: The activated Gs protein stimulates adenylate cyclase (AC).
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[6][7]
-
Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).[6][7]
This MC1R/cAMP/PKA signaling axis is the foundational pathway through which this compound exerts its downstream effects.[7][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats | springermedizin.de [springermedizin.de]
The Discovery and Synthesis of BMS-470539: A Potent and Selective MC1 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-470539 is a potent and highly selective small-molecule agonist of the Melanocortin-1 receptor (MC1R), a key G-protein coupled receptor (GPCR) involved in the regulation of inflammation and pigmentation. Discovered in 2003 by researchers at Bristol-Myers Squibb, this compound was developed as a molecular probe to elucidate the role of MC1R in immunomodulation and has since been widely used in preclinical studies investigating its anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for professionals in the field of drug discovery and development.
Discovery and Lead Optimization
The discovery of this compound stemmed from a focused effort to identify non-peptide agonists for the MC1 receptor. The design strategy was centered on mimicking the essential His-Phe-Arg-Trp pharmacophore of the endogenous melanocortin peptides.[2] This led to the exploration of tyrosine-based scaffolds, culminating in the identification of this compound as a lead compound with a favorable pharmacological profile.
The lead optimization process involved systematic modifications of the initial hits to improve potency, selectivity, and pharmacokinetic properties. While specific details of the high-throughput screening campaign are not extensively published, the structure-activity relationship (SAR) studies focused on optimizing the substituents on the piperidine (B6355638) ring and the amino acid-like fragments to achieve high affinity and selectivity for the MC1R.
Synthesis of this compound
While the detailed, step-by-step synthesis with reaction yields is not fully available in the public domain, the general synthetic approach for this compound involves a multi-step sequence. The core structure is assembled through standard peptide coupling and organic synthesis techniques. A plausible synthetic scheme, based on the structure of the final compound, is outlined below.
It is important to note that the following is a representative synthesis and may not reflect the exact process used by the original discovery team.
Synthetic Scheme Overview
Caption: A representative synthetic workflow for this compound.
Biological Activity and Selectivity
This compound is a potent agonist of the human and murine MC1 receptors. Its biological activity has been characterized through various in vitro assays.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay | Value | Reference |
| EC50 | Human | cAMP Accumulation | 16.8 nM | [1] |
| Murine | cAMP Accumulation | 11.6 nM | [1] | |
| IC50 | Human | Competitive Binding | 120 nM | [3] |
A key feature of this compound is its high selectivity for the MC1 receptor over other melanocortin receptor subtypes. This selectivity is crucial for minimizing off-target effects and for its use as a specific pharmacological tool.
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity |
| MC1R | Full Agonist |
| MC3R | No significant activity |
| MC4R | Very weak partial agonist |
| MC5R | Very weak partial agonist |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in preclinical models, demonstrating good bioavailability and a relatively short half-life.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Species | Route of Administration | Value | Reference |
| Bioavailability | Not Specified | Subcutaneous (S.C.) | 100% | [2] |
| Elimination Half-life (t1/2) | Not Specified | Not Specified | 1.7 hours | [2] |
Signaling Pathway
This compound exerts its effects by activating the MC1 receptor, which is coupled to the Gαs subunit of heterotrimeric G proteins. This activation initiates a downstream signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).
Caption: The MC1R signaling pathway activated by this compound.
Experimental Protocols
Detailed experimental protocols are essential for replicating and building upon the research conducted on this compound. Below are generalized methodologies for key assays used in its characterization.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a test compound for a specific receptor.
-
Cell Culture: HEK293 cells stably expressing the human MC1 receptor are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Assay Protocol:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]-NDP-α-MSH) and varying concentrations of the unlabeled test compound (this compound).
-
The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a hallmark of Gαs-coupled GPCR activation.
-
Cell Culture: CHO or HEK293 cells expressing the MC1 receptor are seeded in multi-well plates.
-
Assay Protocol:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of the agonist (this compound).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis: The EC50 value is determined by plotting the cAMP concentration against the agonist concentration and fitting the data to a sigmoidal dose-response curve.
NF-κB Transcriptional Reporter Assay
This assay is used to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the activation of the NF-κB signaling pathway.
-
Cell Culture: A suitable cell line (e.g., melanoma cells endogenously expressing MC1R) is stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Assay Protocol:
-
The transfected cells are treated with the test compound (this compound) for a defined period.
-
The cells are then stimulated with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.
-
After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the luciferase activity in treated versus untreated, stimulated cells.
Caption: A generalized workflow for the discovery and evaluation of this compound.
Conclusion
This compound represents a significant milestone in the development of small-molecule modulators of melanocortin receptors. Its high potency and selectivity for the MC1 receptor have made it an invaluable tool for investigating the role of this receptor in inflammation and other physiological processes. The information presented in this technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the continued exploration of MC1R agonists for therapeutic applications. Further research into the detailed synthetic route and advanced preclinical and clinical studies will be crucial for translating the therapeutic potential of this class of compounds into novel treatments for inflammatory diseases.
References
An In-depth Technical Guide on the Anti-inflammatory Properties of BMS-470539
Executive Summary: BMS-470539 is a potent and highly selective small-molecule agonist for the melanocortin-1 receptor (MC1R).[1] Developed as a research tool to probe the immunomodulatory functions of MC1R, it has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo models.[1][2] Mechanistically, this compound activates the MC1R, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4] This cascade initiates downstream signaling that inhibits key pro-inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), resulting in reduced production of inflammatory cytokines and decreased leukocyte infiltration.[2][5] This document provides a comprehensive overview of the core mechanism, quantitative efficacy, and key experimental protocols used to characterize the anti-inflammatory profile of this compound.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively binding to and activating the MC1R, a G-protein coupled receptor.[2] This activation triggers a canonical signaling pathway that is central to its immunomodulatory function.
1.1 MC1R-cAMP-PKA Signaling Cascade: Upon binding to MC1R, this compound induces a conformational change in the receptor, activating the associated Gs alpha subunit of the G-protein complex. This stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[3] The elevation of intracellular cAMP is a primary step in the signaling cascade.[5][6] Increased cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA).[3][7] The activated PKA then phosphorylates various downstream target proteins, including transcription factors, to modulate gene expression and cellular responses.[3][7][8]
1.2 Downstream Modulation of Inflammatory Pathways: The anti-inflammatory effects are largely mediated by the inhibition of two major pro-inflammatory signaling pathways:
-
NF-κB Pathway: Activation of the MC1R pathway by this compound leads to the inhibition of the NF-κB pathway.[2][7] It has been shown to prevent the nuclear translocation of NF-κB in response to inflammatory stimuli like TNF-α and lipopolysaccharide (LPS), thereby preventing the transcription of genes encoding pro-inflammatory cytokines.[2][5]
-
MAPK Pathway: this compound has been observed to attenuate the phosphorylation of key MAPKs, including p38, ERK1/2, and JNK, in neutrophils stimulated by LPS.[2][7]
In neuroinflammatory contexts, the MC1R/cAMP/PKA pathway has been shown to activate the nuclear receptor related 1 protein (Nurr1), which contributes to its neuroprotective and anti-inflammatory effects.[3][7][8] Furthermore, activation of melanocortin receptors can induce the expression of the anti-inflammatory and pro-resolving enzyme heme oxygenase-1 (HO-1).[9][10][11]
Quantitative Data Presentation
The potency and efficacy of this compound have been quantified in various assays and models.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species/Receptor | Value (nM) | Assay Type | Reference |
| EC₅₀ | Human MC1R | 16.8 | cAMP Accumulation | [5][6][12] |
| Human MC1R | 28 | cAMP Accumulation | [7][13] | |
| Murine MC1R | 11.6 | cAMP Accumulation | [5][6][12] | |
| IC₅₀ | MC1R | 120 | Not Specified | [13][14] |
| Selectivity | Human MC3R | No activation | cAMP Accumulation | [13] |
| Human MC4R | Very weak partial agonist | cAMP Accumulation | [13] | |
| Human MC5R | Very weak partial agonist | cAMP Accumulation | [13] |
Table 2: In Vivo Efficacy in Murine Models
| Model | Parameter Measured | Dose | Efficacy | Reference |
| LPS-Induced Endotoxemia | TNF-α Production | ~10 µmol/kg (s.c.) | ED₅₀ | [5][6][12] |
| TNF-α Production | 100 µmol/kg | 92% inhibition | [7] | |
| LPS-Induced Lung Inflammation | Leukocyte Infiltration | 15 µmol/kg | 45% reduction | [5][6] |
| Delayed-Type Hypersensitivity | Paw Swelling | Not Specified | 59% reduction | [5][6] |
| Ischemia-Reperfusion | Leukocyte Adhesion & Emigration | 2.05-18.47 mg/kg (i.v.) | Dose-dependent inhibition | [9][13] |
| Tissue Chemokines (CXCL1, CCL2) | 18.47 mg/kg (i.v.) | Inhibition of expression | [9][13] |
Table 3: Pharmacokinetic Properties in Mice
| Parameter | Value | Route of Administration | Reference |
| Half-life (t₁/₂) | 1.7 hours | Subcutaneous | [2][5][6] |
| Pharmacodynamic Half-life | ~8 hours | Subcutaneous | [5][6][12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the activity of this compound. The following are summaries of key experimental protocols used in its characterization.
Protocol: NF-κB Luciferase Reporter Assay
-
Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
-
Cell Line: Human melanoma cell line (e.g., HBL) endogenously expressing MC1R, stably transfected with a luciferase reporter construct driven by an NF-κB response element.[5][13]
-
Methodology:
-
Cells are plated in multi-well plates and allowed to adhere.
-
Cells are pre-treated with varying concentrations of this compound for a specified time.
-
Inflammation is induced by adding a constant concentration of TNF-α (e.g., 0.5 ng/mL).[13]
-
After incubation (e.g., 6-8 hours), cells are lysed.
-
Luciferase substrate is added to the lysate, and luminescence is measured using a luminometer.
-
Data is normalized to control wells (TNF-α stimulation without this compound) to determine the dose-dependent inhibition of NF-κB activity.[5][13]
-
Protocol: Intravital Microscopy of Leukocyte Trafficking
-
Objective: To visualize and quantify the effect of this compound on leukocyte-endothelial interactions in real-time within a living animal.[9]
-
Animal Model: Anesthetized mice (e.g., C57BL/6 wild-type and MC1R-deficient e/e mice for specificity).[9]
-
Methodology:
-
Surgical Preparation: The mesenteric or cremasteric microcirculation is exteriorized and prepared for microscopic observation. A catheter is placed in the jugular vein for intravenous administration of the compound.[9]
-
Inflammatory Stimulus: Inflammation is induced locally, for example, by subjecting the superior mesenteric artery to ischemia (e.g., 35 min) followed by reperfusion (e.g., 90 min) or by superfusion with platelet-activating factor (PAF).[9]
-
Treatment: this compound (e.g., 2.05-18.47 mg/kg) or vehicle (PBS) is administered intravenously before or after the inflammatory stimulus.[9]
-
Data Acquisition: Post-capillary venules (20-40 µm diameter) are observed under a microscope, and video recordings are made at set time points.[9]
-
Offline Analysis: Video recordings are analyzed frame-by-frame to quantify key parameters: number of rolling leukocytes, leukocyte rolling velocity, number of adherent leukocytes (stationary for >30s), and number of emigrated leukocytes in the perivascular tissue.[9]
-
Protocol: Hypoxic-Ischemic (HI) Brain Injury Model
-
Objective: To assess the neuroprotective and anti-inflammatory effects of this compound in a neonatal brain injury model.[3]
-
Animal Model: 10-day-old Sprague-Dawley rat pups.[3]
-
Methodology:
-
HI Induction: Pups undergo ligation of the right common carotid artery, followed by exposure to a hypoxic environment (e.g., 8% oxygen) for 2.5 hours.[3]
-
Treatment: this compound (e.g., 160 µg/kg) or vehicle is administered intranasally 1 hour after the start of HI.[3]
-
Outcome Assessment: At a defined endpoint (e.g., 48 hours post-HI), animals are assessed.
-
Analysis:
-
Neurobehavioral Tests: To evaluate functional deficits.[3]
-
Infarct Area: Brains are sectioned and stained with TTC to measure the size of the infarct.[15]
-
Western Blot: Brain tissue homogenates are used to quantify protein levels of MC1R, cAMP, p-PKA, Nurr1, apoptotic markers (Bax, Bcl-2), and oxidative stress markers.[3]
-
Immunohistochemistry: Brain sections are stained to identify the localization and number of inflammatory cells and apoptotic neurons (e.g., cleaved caspase-3).[3]
-
-
Summary of Anti-Inflammatory Properties
The collective evidence demonstrates that selective activation of MC1R by this compound initiates a potent, multi-faceted anti-inflammatory response.
The key properties include:
-
Inhibition of Cytokine Production: Dose-dependently reduces the accumulation of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as chemokines like CXCL1 and CCL2.[2][5][9]
-
Reduction of Leukocyte Trafficking: Potently inhibits the adhesion and emigration of leukocytes at sites of inflammation without affecting the initial rolling phase.[9][13]
-
Neuroprotection: Attenuates neuroinflammation, oxidative stress, and neuronal apoptosis in models of brain injury.[3][8]
-
Chondroprotection: Protects chondrocytes from LPS-induced cell death and downregulates cartilage-degrading enzymes.[10][16]
Conclusion
This compound is a well-characterized, selective MC1R agonist that serves as an invaluable tool for studying the role of this receptor in inflammation. The data consistently demonstrates that MC1R activation triggers a potent anti-inflammatory cascade via the cAMP/PKA pathway, leading to the suppression of NF-κB and MAPK signaling. Its efficacy in diverse models, from acute cytokine release and leukocyte trafficking to complex neuroinflammation, underscores the potential of targeting MC1R for therapeutic intervention in inflammatory diseases. The detailed protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals exploring this pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oipub.com [oipub.com]
- 7. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects | MDPI [mdpi.com]
- 8. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats | springermedizin.de [springermedizin.de]
- 9. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist this compound dihydrochloride and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of melanocortin receptors induces cAMP-dependent hemeoxygenase-1 expression in murine macrophages : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound diHCl | melanocortin-1 receptor (MC-1R) agonist | CAS# 2341796-82-3 | InvivoChem [invivochem.com]
- 15. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.unina.it [iris.unina.it]
The Structure-Activity Relationship of BMS-470539: A Technical Guide for Drug Development Professionals
An in-depth analysis of the potent and selective melanocortin-1 receptor agonist, BMS-470539, reveals key structural determinants for its biological activity and offers insights for future drug design. This guide provides a comprehensive overview of its structure-activity relationship (SAR), detailed experimental protocols for key assays, and a visualization of its signaling pathway.
This compound is a small molecule agonist of the melanocortin-1 receptor (MC1R) that has demonstrated potent anti-inflammatory properties.[1] Its design was based on mimicking the central His-Phe-Arg-Trp pharmacophore of the natural melanocortin peptides.[2] The exploration of its structure-activity relationship has been pivotal in understanding the features that confer its high potency and selectivity for MC1R over other melanocortin receptor subtypes.
Core Structure-Activity Relationship (SAR)
The development of this compound involved systematic modifications of a known melanocortin-4 receptor (MC4R) agonist. The key to achieving high selectivity for MC1R lay in the optimization of the side chain. The following table summarizes the quantitative data from the initial discovery, highlighting the impact of structural changes on agonist activity at MC1R and selectivity against MC3R, MC4R, and MC5R.
| Compound | Structure | hMC1R EC50 (nM) | hMC3R EC50 (nM) | hMC4R EC50 (nM) | hMC5R EC50 (nM) |
| This compound (Compound 2) | [Image of this compound Structure] | 28 ± 12 | >10000 | 1800 ± 600 | 2000 ± 800 |
| Compound 1 | [Image of Compound 1 Structure] | 1600 ± 500 | >10000 | 120 ± 30 | 1000 ± 300 |
| Compound 3 | [Image of Compound 3 Structure] | 10 ± 4 | 240 ± 80 | 1.1 ± 0.4 | 12 ± 4 |
| Compound 4 | [Image of Compound 4 Structure] | 2.0 ± 0.8 | 1300 ± 400 | 70 ± 20 | 100 ± 30 |
Data sourced from Herpin et al., J. Med. Chem. 2003, 46(7), 1123-1126.
Key Observations from SAR Data:
-
High Potency of this compound at MC1R: With an EC50 of 28 nM, this compound demonstrates significant potency as an agonist for the human melanocortin-1 receptor.
-
Exceptional Selectivity: this compound exhibits remarkable selectivity for MC1R. It does not activate MC3R and is a very weak partial agonist at MC4R and MC5R, with EC50 values in the micromolar range.[1]
-
Impact of Side Chain Modifications: Comparison with its analogs reveals the critical role of the side chain in determining both potency and selectivity. For instance, the modifications in Compound 3 lead to a significant increase in potency across all tested receptors, but a drastic loss of selectivity for MC1R. Conversely, the structural alterations in Compound 1 result in a substantial decrease in potency at MC1R.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by activating the MC1R, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to the inhibition of the pro-inflammatory transcription factor, NF-κB.
Experimental Protocols
Detailed methodologies for the key experiments that established the structure-activity relationship of this compound are provided below.
Melanocortin Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to and activating a Gs-coupled receptor like MC1R.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human melanocortin receptors (MC1R, MC3R, MC4R, or MC5R) are cultured in appropriate media (e.g., DMEM with 10% FBS, penicillin, streptomycin, and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Cells are harvested and seeded into 384-well plates at a density of approximately 5,000-10,000 cells per well and incubated overnight.
-
Compound Preparation: Test compounds (this compound and its analogs) are serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to achieve a range of concentrations.
-
Assay Procedure:
-
The culture medium is removed from the cells.
-
Cells are incubated with the diluted compounds for 30 minutes at 37°C.
-
Following incubation, cells are lysed, and cAMP levels are measured using a commercially available kit (e.g., Cisbio HTRF cAMP dynamic 2 kit or PerkinElmer AlphaScreen cAMP assay kit) according to the manufacturer's instructions.
-
-
Data Analysis: The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve. The concentration-response curves are then plotted, and the EC50 values (the concentration of agonist that gives half-maximal response) are calculated using a four-parameter logistic equation.
NF-κB Reporter Assay
This assay is used to determine the inhibitory effect of this compound on the NF-κB signaling pathway, a key pathway in the inflammatory response.
Workflow Diagram:
Detailed Protocol:
-
Cell Line: An HBL melanoma cell line, which endogenously expresses MC1R, is stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Plating: The reporter cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., at a final concentration of 0.5 ng/mL), to activate the NF-κB pathway.
-
Incubation: The plates are incubated for 5-6 hours to allow for luciferase gene expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added. The resulting luminescence, which is proportional to the amount of luciferase produced and thus to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The luminescence signal from treated cells is compared to that of cells stimulated with TNF-α alone to determine the percent inhibition of NF-κB activity by this compound.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationship of this compound, the underlying signaling mechanisms, and the experimental protocols necessary to evaluate similar compounds. The insights gained from the SAR of this compound can inform the design of next-generation MC1R agonists with improved therapeutic profiles.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BMS-470539
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-470539 is a potent and highly selective small-molecule full agonist of the melanocortin-1 receptor (MC1R).[1][2] Primarily investigated in preclinical settings, it has demonstrated significant anti-inflammatory properties across a range of models. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details the experimental protocols used to generate this data, and illustrates the key signaling pathways involved. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug development and inflammatory disease.
Pharmacokinetics
Pharmacokinetic data for this compound is primarily derived from studies in murine models. The available information indicates rapid absorption and a relatively short half-life following subcutaneous administration.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species/Model | Administration Route | Dose | Source |
| Half-life (t½) | 1.7 hours | BALB/c mice | Subcutaneous | Not specified | [3][4] |
| Maximum Concentration (Cmax) | 11 µM | Mice | Subcutaneous | 33 µmol/kg | [5][6] |
| Bioavailability | 100% | Not specified | Subcutaneous | Not specified | [2] |
Routes of Administration: this compound has been evaluated via several routes of administration in preclinical studies, including subcutaneous, intravenous, and intranasal, to assess its systemic and targeted therapeutic effects.[2][7][8]
Pharmacodynamics
This compound exerts its effects by selectively activating the MC1R, a G protein-coupled receptor known to play a crucial role in regulating inflammation.[1][2]
Table 2: Summary of In Vitro Pharmacodynamic Properties of this compound
| Parameter | Value | Assay System | Source |
| EC50 (human MC1R) | 16.8 nM | cAMP accumulation assay | [3][4] |
| EC50 (murine MC1R) | 11.6 nM | cAMP accumulation assay | [3][4] |
| IC50 | 120 nM | Not specified | [9] |
| Receptor Selectivity | No activation of MC3R; very weak partial agonist at MC4R and MC5R | Not specified | [9] |
Table 3: Summary of In Vivo Pharmacodynamic Effects of this compound in Murine Models
| Effect | Model | ED50 / Dose | Result | Source |
| Inhibition of TNF-α production | LPS-induced endotoxemia in BALB/c mice | ~10 µmol/kg (ED50) | Dose-dependent inhibition of TNF-α | [3][4] |
| Pharmacodynamic Half-life | LPS-induced TNF-α production in BALB/c mice | Not specified | ~8 hours | [3][4] |
| Reduction of Leukocyte Infiltration | LPS-induced lung inflammation | 15 µmol/kg | 45% reduction in leukocyte infiltration | [3][4] |
| Anti-inflammatory Effect | Delayed-type hypersensitivity | Not specified | 59% reduction in paw swelling | [3][4] |
| Inhibition of Leukocyte Trafficking | Ischemia-reperfusion induced inflammation | 6.16 and 18.47 mg/kg (i.v.) | Dose-dependent inhibition of leukocyte adhesion and emigration | [8] |
| Neuroprotection | Neonatal hypoxic-ischemic rat model | 160 µg/kg (intranasal) | Improved neurological deficits and reduced infarct area | [9] |
Signaling Pathways
Activation of the MC1R by this compound initiates a signaling cascade that ultimately suppresses inflammatory responses. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade interferes with the pro-inflammatory NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: Signaling pathway of this compound via the MC1 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the pharmacodynamic evaluation of this compound.
cAMP Accumulation Assay
This assay quantifies the ability of this compound to stimulate the production of intracellular cAMP following MC1R activation.
Caption: Workflow for the cAMP accumulation assay.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[3] Cells are transiently transfected with plasmids encoding either the human or murine MC1R using a suitable transfection reagent like Lipofectamine 3000.[3]
-
Assay Preparation: 24 hours post-transfection, cells are harvested and seeded into 96-well plates.[3]
-
Equilibration: The culture medium is removed, and cells are equilibrated in a cAMP buffer (e.g., 1x HBSS, 24 mM HEPES, 0.1% BSA, 3.96 mM NaHCO₃, 1 mM MgSO₄, 1.3 mM CaCl₂) supplemented with a suitable detection reagent, such as d-luciferin for bioluminescence-based assays.[3]
-
Compound Addition: Cells are treated with a serial dilution of this compound or a control agonist.
-
Incubation: The plate is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 28-37°C) to allow for cAMP production.[3]
-
Detection: The amount of intracellular cAMP is quantified. For bioluminescent assays, the plate is read on a luminometer.[3] For other methods, such as HTRF-based assays, lysis buffer and detection reagents are added before reading on a compatible plate reader.
-
Data Analysis: The resulting signal is plotted against the compound concentration, and the EC50 value is determined using a non-linear regression analysis.
NF-κB Luciferase Reporter Assay
This assay measures the inhibitory effect of this compound on the NF-κB signaling pathway, typically activated by an inflammatory stimulus like TNF-α.
Methodology:
-
Cell Line: A human melanoma cell line endogenously expressing MC1R is stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements.[1][10]
-
Cell Seeding: The reporter cells are seeded into 96-well plates and allowed to adhere overnight.[1]
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified duration.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for a defined period (e.g., 6-7 hours).[1][11]
-
Cell Lysis: The medium is removed, and cells are lysed using a passive lysis buffer.[1]
-
Luciferase Assay: A luciferase assay reagent containing the substrate (e.g., luciferin) is added to the cell lysate.[12]
-
Detection: The luminescence, which is proportional to the luciferase activity and thus NF-κB activation, is measured using a luminometer.[12]
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the luminescence in treated wells to that in wells stimulated with TNF-α alone.
In Vivo LPS-Induced TNF-α Production
This in vivo model assesses the ability of this compound to suppress systemic inflammation induced by lipopolysaccharide (LPS).
Methodology:
-
Animals: BALB/c mice are commonly used for this model.[13][14]
-
Compound Administration: Mice are administered this compound (e.g., via subcutaneous injection) at various doses.
-
LPS Challenge: After a specified pre-treatment time, mice are challenged with an intraperitoneal injection of LPS (e.g., 10-15 mg/kg).[13][15]
-
Blood Collection: At a time point corresponding to the peak of TNF-α production (typically 1-2 hours post-LPS challenge), blood samples are collected.[16]
-
TNF-α Measurement: Serum is prepared from the blood samples, and the concentration of TNF-α is determined using a specific enzyme-linked immunosorbent assay (ELISA).[15]
-
Data Analysis: The percentage inhibition of TNF-α production is calculated for each dose of this compound compared to the vehicle-treated, LPS-challenged control group. The ED50 is then calculated.
Delayed-Type Hypersensitivity (DTH) Model
This model evaluates the effect of this compound on T-cell mediated inflammation.
Methodology:
-
Sensitization: On day 0, mice (e.g., C57BL/6) are sensitized by an intraperitoneal or subcutaneous injection of an antigen, such as methylated bovine serum albumin (mBSA) or Keyhole Limpet Hemocyanin (KLH), emulsified in Complete Freund's Adjuvant (CFA).[17][18]
-
Treatment: this compound or a vehicle control is administered to the mice, typically starting before the challenge phase.
-
Challenge: Several days after sensitization (e.g., day 7), one hind paw or ear is challenged with a subcutaneous injection of the same antigen in saline. The contralateral paw or ear is injected with saline as a control.[17][18]
-
Measurement: Paw or ear swelling is measured at various time points after the challenge (e.g., 24, 48, and 72 hours) using a plethysmometer or calipers.[2] The difference in swelling between the antigen-challenged and saline-injected sites represents the DTH response.
-
Data Analysis: The effect of this compound is determined by comparing the DTH response in the treated group to that of the vehicle-treated group.
Intravital Microscopy of Leukocyte Trafficking
This technique allows for the direct visualization and quantification of leukocyte-endothelial interactions in the microcirculation in response to an inflammatory stimulus and the effect of this compound.
Caption: Workflow for intravital microscopy of the cremaster muscle.
Methodology:
-
Animal Preparation: A mouse is anesthetized, and the cremaster muscle is surgically exteriorized and prepared for observation under an intravital microscope.[5][19] The tissue is continuously superfused with a physiological salt solution.
-
Treatment: this compound or vehicle is administered intravenously.[8]
-
Inflammatory Stimulus: Inflammation is induced, for example, by superfusing the cremaster muscle with platelet-activating factor (PAF) or by subjecting the tissue to ischemia-reperfusion.[8]
-
Image Acquisition: Post-capillary venules are observed, and video recordings are made to capture the dynamics of leukocyte rolling, adhesion to the endothelium, and emigration into the surrounding tissue.[20]
-
Data Analysis: The number of rolling, adherent, and emigrated leukocytes is quantified from the video recordings. Parameters such as rolling velocity and flux are also determined. The effects of this compound are assessed by comparing these parameters to the vehicle-treated control group.
Clinical Trials
A thorough search of clinical trial registries, including ClinicalTrials.gov, did not yield any registered clinical trials for this compound.[21] This suggests that, to date, this compound has been utilized as a preclinical research tool to investigate the role of the MC1R in inflammation and has not progressed into human clinical development.
Conclusion
This compound is a valuable pharmacological tool that has been instrumental in elucidating the anti-inflammatory role of the melanocortin-1 receptor. Its potent and selective agonist activity has been demonstrated in a variety of in vitro and in vivo models of inflammation. The preclinical data suggest a favorable pharmacodynamic profile, characterized by the effective suppression of key inflammatory mediators and cellular processes. While comprehensive pharmacokinetic and metabolic data in the public domain are limited, the existing information provides a solid foundation for its use in experimental research. The detailed protocols provided herein offer a guide for the consistent and reproducible evaluation of this compound and other MC1R agonists in a research setting.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. Activated, Pro-Inflammatory Th1, Th17, and Memory CD4+ T Cells and B Cells Are Involved in Delayed-Type Hypersensitivity Arthritis (DTHA) Inflammation and Paw Swelling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Intravital Microscopy to Study the Role of MIF in Leukocyte Trafficking In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 7. Intravital microscopy (2022) [scispace.com]
- 8. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Establishment and characterization of a sustained delayed-type hypersensitivity model with arthritic manifestations in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocytogen.com [biocytogen.com]
- 19. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intravital Microscopy of the Microcirculation in the Mouse Cremaster Muscle for the Analysis of Peripheral Stem Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
The Immunomodulatory Role of BMS-470539: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-470539 is a potent and highly selective small-molecule agonist of the Melanocortin 1 Receptor (MC1R), a key regulator of inflammation and pigmentation.[1] This technical guide provides an in-depth overview of the immunomodulatory functions of this compound, summarizing its mechanism of action, key experimental findings, and relevant signaling pathways. Quantitative data from various studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of its core functions.
Introduction
The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), plays a crucial role in a diverse range of physiological processes, including inflammation, pigmentation, and energy homeostasis.[2] The Melanocortin 1 Receptor (MC1R) has emerged as a particularly attractive therapeutic target due to its significant involvement in modulating immune responses.[3] this compound was developed as a selective agonist for MC1R to explore and harness its anti-inflammatory potential.[1] This document serves as a technical resource for professionals in the field of immunology and drug development, offering a detailed examination of the immunomodulatory effects of this compound.
Mechanism of Action
This compound exerts its immunomodulatory effects by selectively binding to and activating MC1R.[4] MC1R is a Gs protein-coupled receptor, and its activation by this compound initiates a cascade of intracellular signaling events.[2] The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][5] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA).[5] This MC1R/cAMP/PKA signaling axis is central to the anti-inflammatory actions of this compound, which include the inhibition of pro-inflammatory transcription factors such as NF-κB and the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]
Quantitative Data on the Bioactivity of this compound
The following tables summarize the key quantitative data from various in vitro and in vivo studies, demonstrating the potency and efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| EC50 (cAMP accumulation) | Human MC1R | 16.8 nM | [4] |
| EC50 (cAMP accumulation) | Murine MC1R | 11.6 nM | [4] |
| EC50 | CHO cells overexpressing human MC1R | 16.8 nM | [8] |
| EC50 | B16/F10 murine melanoma cells | 11.6 nM | [8] |
| IC50 | MC1R | 120 nM | [9] |
Table 2: In Vivo Efficacy of this compound
| Model | Parameter Measured | Dose | Effect | Reference |
| LPS-induced TNF-α production in BALB/c mice | TNF-α levels | ED50 ≈ 10 µmol/kg (s.c.) | Dose-dependent inhibition | [4] |
| LPS-induced lung inflammation in mice | Leukocyte infiltration | 15 µmol/kg | 45% reduction | [4] |
| Delayed-type hypersensitivity in mice | Paw swelling | 15 µmol/kg | 59% reduction | [4] |
| Ischemia-reperfusion in murine mesentery | Leukocyte emigration | 18.47 mg/kg (i.v.) | Rapid inhibition | [3] |
| Ischemia-reperfusion in murine mesentery | CXCL1 and CCL2 expression | 18.47 mg/kg (i.v.) | Inhibition | [3] |
Table 3: Effect of this compound on Cytokine Production in LPS-Stimulated Human Neutrophils
| Cytokine | This compound Concentration | % Reduction (Compared to LPS alone) | Reference |
| TNF-α | 1 µM | Significant reduction | [6] |
| TNF-α | 10 µM | Significant reduction | [6] |
| TNF-α | 100 µM | Significant reduction | [6] |
| IL-6 | 1 µM, 10 µM, 100 µM | Significant reduction | [6] |
| IL-1β | 10 µM, 100 µM | Significant reduction | [6] |
Signaling Pathways Modulated by this compound
The immunomodulatory effects of this compound are mediated through the modulation of key inflammatory signaling pathways.
Caption: Signaling pathway of this compound in immunomodulation.
Experimental Protocols
This section provides a detailed methodology for a key type of experiment used to characterize the anti-inflammatory effects of this compound.
In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Production in Mice
This protocol is adapted from studies investigating the in vivo efficacy of this compound.[4]
Objective: To determine the effect of this compound on LPS-induced production of pro-inflammatory cytokines, such as TNF-α, in mice.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
BALB/c mice (male, 8-10 weeks old)
-
Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
ELISA kit for murine TNF-α
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentrations.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle control, LPS only, LPS + various doses of this compound).
-
Dosing: Administer this compound or vehicle subcutaneously (s.c.) to the respective groups of mice.
-
LPS Challenge: After a predetermined time following this compound administration (e.g., 30 minutes), challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg).
-
Blood Collection: At the time of peak cytokine response (e.g., 1.5 hours post-LPS challenge), collect blood samples from the mice via cardiac puncture or another appropriate method.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Cytokine Measurement: Quantify the concentration of TNF-α in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the dose-dependent effect of this compound on LPS-induced TNF-α production. Calculate the ED50 value.
Caption: Workflow for in vivo LPS-induced cytokine assay.
Conclusion
This compound is a selective MC1R agonist with potent anti-inflammatory properties demonstrated in a variety of preclinical models. Its ability to suppress the production of pro-inflammatory cytokines and inhibit leukocyte trafficking highlights its therapeutic potential for inflammatory disorders. The well-defined mechanism of action, centered on the MC1R/cAMP/PKA signaling pathway and its downstream effects on NF-κB and MAPK signaling, provides a solid foundation for further drug development. This technical guide consolidates the key findings and methodologies to support ongoing research and development efforts in the field of immunomodulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of this compound on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to BMS-470539 and the Melanocortin Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BMS-470539 is a potent and highly selective small-molecule agonist of the Melanocortin-1 Receptor (MC1R).[1] This technical guide provides a comprehensive overview of this compound, its interaction with the melanocortin signaling pathway, and its demonstrated anti-inflammatory properties. The document includes a detailed summary of its pharmacological data, in-depth experimental protocols for key assays, and visual representations of its mechanism of action and relevant biological pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of melanocortin receptors and the development of novel anti-inflammatory therapeutics.
Introduction to the Melanocortin System
The melanocortin system is a crucial signaling network involved in a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function.[2][3] The system is composed of five G protein-coupled receptors (GPCRs) designated MC1R through MC5R, their endogenous peptide ligands (α-, β-, and γ-melanocyte-stimulating hormones [MSH], and adrenocorticotropic hormone [ACTH]), and endogenous antagonists.[2]
The MC1R is primarily expressed on melanocytes and various immune cells, including neutrophils, monocytes, and dendritic cells. Its activation is known to play a key role in regulating skin pigmentation and modulating inflammatory responses.[2] The signaling cascade initiated by MC1R activation typically involves the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[2] This pathway ultimately influences gene transcription and cellular function, contributing to the anti-inflammatory effects associated with MC1R agonism.
This compound: A Selective MC1R Agonist
This compound is a small-molecule compound designed to mimic the central His-Phe-Arg-Trp pharmacophore of endogenous melanocortins.[1] It has been identified as a potent and highly selective full agonist for both human and murine MC1R.[4] Its selectivity for MC1R over other melanocortin receptors, particularly MC3R, MC4R, and MC5R, makes it a valuable tool for elucidating the specific roles of MC1R in various physiological and pathological processes.[2][5]
Data Presentation
The following tables summarize the quantitative data for this compound, detailing its in vitro activity and in vivo efficacy.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Species | Value (nM) | Assay | Reference |
| EC50 | MC1R | Human | 16.8 | cAMP Accumulation | [4] |
| MC1R | Murine | 11.6 | cAMP Accumulation | [4] | |
| MC1R | Human | 28 ± 12 | cAMP Accumulation | [2] | |
| IC50 | MC1R | Human | 120 | Not Specified | [5][6] |
| Receptor Selectivity | MC3R | Not Specified | No activation | Not Specified | [2][5] |
| MC4R | Not Specified | Very weak partial agonist | Not Specified | [5] | |
| MC5R | Not Specified | Very weak partial agonist | Not Specified | [5] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Model | Species | Administration | Dose | Effect | Reference |
| LPS-induced TNF-α Production | BALB/c Mice | Subcutaneous | ED50 ≈ 10 µmol/kg | Dose-dependent inhibition of TNF-α | [4] |
| LPS-induced Leukocyte Infiltration (Lung) | Mice | Subcutaneous | 15 µmol/kg | 45% reduction in leukocyte infiltration | [4] |
| Delayed-Type Hypersensitivity | Mice | Not Specified | Not Specified | 59% reduction in paw swelling | [4] |
| Leukocyte Trafficking (Ischemia-Reperfusion) | Mice | Intravenous | 18.47 mg/kg | Inhibition of cell adhesion and emigration | [7] |
| Pharmacokinetics | Not Specified | Not Specified | Not Specified | t1/2 = 1.7 hours | [1][4] |
| Not Specified | Not Specified | Not Specified | Pharmacodynamic t1/2 ≈ 8 hours | [4] |
Signaling Pathways and Mechanism of Action
The interaction of this compound with MC1R initiates a cascade of intracellular events that culminate in an anti-inflammatory response. The following diagrams illustrate the core signaling pathway and the proposed mechanism of action for this compound.
Caption: Melanocortin 1 Receptor (MC1R) signaling pathway activated by this compound.
Caption: Mechanism of anti-inflammatory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP) upon binding to MC1R.
Materials:
-
CHO-K1 cells stably expressing human or murine MC1R.
-
Assay medium: appropriate cell culture medium supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine) to prevent cAMP degradation.
-
This compound stock solution.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit or similar).
-
96-well or 384-well microplates.
Procedure:
-
Cell Seeding: Seed the MC1R-expressing cells into microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (forskolin) in assay medium.
-
Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence or luminescence) that is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the compound concentration. Calculate the EC50 value using a non-linear regression analysis.
NF-κB Luciferase Reporter Assay
This assay assesses the inhibitory effect of this compound on the activation of the NF-κB signaling pathway, a key pathway in inflammation.
Materials:
-
A suitable cell line (e.g., THP-1 or HEK293) stably transfected with an NF-κB-driven luciferase reporter construct.
-
Cell culture medium.
-
This compound stock solution.
-
An inflammatory stimulus (e.g., TNF-α or LPS).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
96-well white, clear-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into 96-well plates and allow them to attach.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells to activate the NF-κB pathway. Include control wells with no stimulus and stimulus alone.
-
Incubation: Incubate the plates for a period sufficient to induce luciferase expression (e.g., 5-6 hours).
-
Luciferase Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells). Plot the percentage of inhibition of NF-κB activity against the concentration of this compound to determine its inhibitory effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Intravital 2-photon imaging of leukocyte trafficking in beating heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS 470539 dihydrochloride | CAS 2341796-82-3 | BMS470539 | Tocris Bioscience [tocris.com]
- 7. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of BMS-470539: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-470539 is a potent and highly selective small-molecule agonist of the melanocortin-1 receptor (MC1R).[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols for pivotal assays, and illustrating the associated signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug development and the study of inflammatory and neurodegenerative diseases.
Core Compound Properties
This compound was developed as a selective agonist for the MC1R, demonstrating significant anti-inflammatory, antioxidative, and anti-apoptotic properties in a variety of in vitro models.[2][3] Its selectivity and potency make it a valuable tool for investigating the therapeutic potential of MC1R activation.
Quantitative In Vitro Data
The following tables summarize the key quantitative parameters that define the in vitro activity of this compound.
Table 1: Receptor Binding and Activation
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human MC1R | 16.8 nM | cAMP Accumulation Assay | [4] |
| EC50 | Murine MC1R | 11.6 nM | cAMP Accumulation Assay | [4] |
| EC50 | Human MC1R | 28 nM | cAMP Accumulation Assay | [5][6] |
| IC50 | Human MC1R | 120 nM | Not Specified | [5] |
Table 2: Receptor Selectivity
| Receptor | Activity | Reference |
| MC3R | No activation | [5] |
| MC4R | Very weak partial agonist | [5] |
| MC5R | Very weak partial agonist | [5] |
Table 3: Anti-inflammatory Activity in Cell-Based Assays
| Cell Type | Stimulant | Measured Effect | Concentration of this compound | Reference |
| Human Neutrophils | Lipopolysaccharide (LPS) | Attenuated expression of TNF-α, IL-6 | 1 µM, 10 µM, 100 µM | [3] |
| Human Neutrophils | Lipopolysaccharide (LPS) | Attenuated expression of IL-1β | 10 µM, 100 µM | [3] |
| Human Melanoma Cells | Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent inhibition of NF-κB activation | Not Specified | [4] |
| C-20/A4 Chondrocytes | Lipopolysaccharide (LPS) | Attenuated reduction in cell viability | 10.0 µg/ml | [7][8] |
Key Signaling Pathways
This compound exerts its effects primarily through the activation of the MC1R, which subsequently modulates downstream signaling cascades.
cAMP/PKA/Nurr1 Signaling Pathway
Activation of MC1R by this compound leads to the upregulation of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[2][9] PKA then phosphorylates and activates the nuclear receptor related 1 protein (Nurr1). This pathway has been shown to be crucial for the anti-inflammatory and neuroprotective effects of this compound.[2][10]
Inhibition of NF-κB and MAPK Signaling Pathways
This compound has been demonstrated to attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][6] In LPS-stimulated neutrophils, this compound reduced the phosphorylation of p38, ERK1/2, and JNK, which are key components of the MAPK pathway.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments used to characterize this compound.
cAMP Accumulation Assay
This assay is fundamental to determining the agonistic activity of this compound at the MC1R.
Objective: To quantify the increase in intracellular cyclic AMP (cAMP) levels in response to this compound treatment.
Methodology:
-
Cell Culture: Human or murine cells engineered to express the MC1R are cultured to an appropriate density.
-
Compound Treatment: Cells are incubated with varying concentrations of this compound for a specified period. Forskolin is often used as a positive control to directly activate adenylyl cyclase.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular components, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The results are plotted as a dose-response curve to calculate the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.[4][7]
NF-κB Reporter Assay
This assay is employed to assess the anti-inflammatory activity of this compound by measuring its effect on NF-κB transcriptional activity.
Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Line: A human melanoma cell line (e.g., HBL) that endogenously expresses MC1R is stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Cell Treatment: The transfected cells are pre-treated with various concentrations of this compound before being stimulated with an inflammatory agent like TNF-α.
-
Luciferase Activity Measurement: After a set incubation period, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The inhibitory effect of this compound on TNF-α-induced NF-κB activation is quantified.[4][5]
Cytokine Release Assay
This assay measures the ability of this compound to suppress the production and release of pro-inflammatory cytokines from immune cells.
Objective: To quantify the inhibitory effect of this compound on the release of cytokines like TNF-α, IL-6, and IL-1β.
Methodology:
-
Cell Isolation: Primary immune cells, such as human neutrophils, are isolated from whole blood.
-
Cell Stimulation: The isolated cells are incubated with different concentrations of this compound in the presence or absence of a pro-inflammatory stimulus like LPS.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of specific cytokines in the supernatant are measured using ELISA kits.
-
Data Analysis: The dose-dependent inhibition of cytokine release by this compound is determined.[3]
Conclusion
The in vitro characterization of this compound has established it as a potent and selective MC1R agonist with significant anti-inflammatory and cytoprotective properties. The data and protocols outlined in this guide provide a solid foundation for further research into its therapeutic applications and for the development of novel MC1R-targeting compounds. The consistent findings across various cell-based assays underscore the potential of MC1R activation as a therapeutic strategy for a range of inflammatory and neurodegenerative conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects | MDPI [mdpi.com]
- 7. iris.unina.it [iris.unina.it]
- 8. Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist this compound dihydrochloride and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats | springermedizin.de [springermedizin.de]
In-depth Technical Guide: Preclinical Research Findings on BMS-470539
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-470539 is a potent and highly selective small-molecule agonist of the Melanocortin-1 receptor (MC1R) with demonstrated anti-inflammatory properties in a variety of preclinical models. This technical guide provides a detailed overview of the key preclinical findings for this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and mechanisms of action. The data presented herein underscore the therapeutic potential of selective MC1R activation for inflammatory diseases.
Core Pharmacological Profile
This compound was designed to mimic the pharmacophore of endogenous melanocortins, resulting in a compound with high affinity and selectivity for the MC1R.[1] Its primary mechanism of action is the activation of MC1R, which initiates a cascade of intracellular signaling events that collectively suppress inflammatory responses.
Quantitative Data Summary
The preclinical efficacy and properties of this compound are summarized in the following tables.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Assay System | Value (EC₅₀) |
| Potency | Human | cAMP Accumulation | 16.8 nM[2][3] |
| Potency | Murine | cAMP Accumulation | 11.6 nM[2][3] |
EC₅₀: Half maximal effective concentration
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Key Efficacy Endpoint | Dose | Result |
| LPS-Induced Endotoxemia | BALB/c Mice | Inhibition of TNF-α production | ~10 µmol/kg (s.c.) | ED₅₀[2][3] |
| LPS-Induced Lung Inflammation | Mice | Reduction in leukocyte infiltration | 15 µmol/kg (s.c.) | 45% reduction[2][3] |
| Delayed-Type Hypersensitivity | Mice | Reduction in paw swelling | Not specified | 59% reduction[2][3] |
| Neonatal Hypoxic-Ischemic Brain Injury | Rat | Attenuation of neuroinflammation | 160 µg/kg (intranasal) | Significant improvement in neurological deficits[4] |
ED₅₀: Half maximal effective dose; LPS: Lipopolysaccharide; s.c.: subcutaneous
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Species | Route | Value |
| Half-life (t½) | BALB/c Mice | Subcutaneous | 1.7 hours[2][3] |
| Pharmacodynamic Half-life | BALB/c Mice | Subcutaneous | ~8 hours[2][3] |
| Bioavailability | Not specified | Subcutaneous | 100%[5] |
Key Signaling Pathways
This compound modulates inflammatory responses primarily through two interconnected signaling pathways: the activation of the MC1R/cAMP/PKA/Nurr1 axis and the inhibition of pro-inflammatory MAPK and NF-κB signaling.
MC1R/cAMP/PKA/Nurr1 Pathway Activation
Activation of MC1R by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn upregulates the transcription factor Nurr1. This pathway is crucial for the neuroprotective and anti-inflammatory effects observed in models of neonatal hypoxic-ischemic brain injury.[4][6]
Inhibition of MAPK and NF-κB Pathways
This compound has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) pathway in response to inflammatory stimuli like LPS.[7] By inhibiting these key pro-inflammatory signaling hubs, this compound reduces the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][7]
References
- 1. accjournal.org [accjournal.org]
- 2. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The effects of this compound on lipopolysaccharide-induced acute lung injury [accjournal.org]
Methodological & Application
Application Notes and Protocols for BMS-470539 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-470539 is a potent and selective small-molecule agonist of the melanocortin 1 receptor (MC1R).[1][2] Activation of MC1R by this compound initiates a signaling cascade that has demonstrated significant anti-inflammatory, neuroprotective, and chondroprotective effects in a variety of preclinical models.[3][4][5][6] These properties make this compound a valuable tool for research into inflammatory diseases, neurodegenerative disorders, and conditions affecting cartilage.
This document provides detailed application notes and protocols for a range of cell-based assays to characterize the activity of this compound. These assays are designed to assess its potency, downstream signaling effects, and functional consequences in relevant cell types.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating MC1R, a G protein-coupled receptor (GPCR).[7][8] Upon agonist binding, MC1R couples to the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[9][10] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets.[3][9] This primary signaling pathway is central to the observed effects of this compound.
Key downstream consequences of MC1R activation by this compound include the modulation of transcription factors such as NF-κB and the regulation of mitogen-activated protein kinase (MAPK) pathways.[11] These actions collectively contribute to the compound's anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2]
Data Presentation
The following table summarizes the quantitative data for this compound from various cell-based assays.
| Assay Type | Cell Line/Type | Parameter | Value | Reference(s) |
| cAMP Accumulation | Human Melanoma Cells (HBL) | EC50 | 16.8 nM | [12] |
| cAMP Accumulation | Murine Melanoma Cells (B16/F10) | EC50 | 11.6 nM | [13] |
| MC1R Binding | - | IC50 | 120 nM | [14] |
| NF-κB Reporter | Human Melanoma Cells (HBL) | - | Dose-dependent inhibition of TNF-α induced activation | [12][14] |
| Cytokine Release (TNF-α) | Human Neutrophils | - | Attenuated LPS-induced expression at 1, 10, and 100 µM | [2] |
| Cytokine Release (IL-6) | Human Neutrophils | - | Attenuated LPS-induced expression at 1, 10, and 100 µM | [2] |
| Cytokine Release (IL-1β) | Human Neutrophils | - | Attenuated LPS-induced expression at 10 and 100 µM | [2] |
| Cell Viability | Human Chondrocytes (C-20/A4) | - | Attenuated LPS-induced reduction in viability at 10.0 µg/ml | [6] |
Experimental Protocols
cAMP Accumulation Assay (HTRF)
This protocol is designed to quantify the increase in intracellular cAMP levels following stimulation of MC1R by this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing MC1R (e.g., B16/F10 melanoma cells)
-
Cell culture medium
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
96-well white microplates
-
HTRF-compatible plate reader
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration (typically 1,000-5,000 cells per well).
-
Cell Seeding: Dispense 5 µL of the cell suspension into each well of a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Compound Addition: Add 5 µL of the this compound dilutions to the respective wells. For control wells, add 5 µL of assay buffer.
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature.
-
Reagent Preparation: Prepare the HTRF detection reagents according to the manufacturer's instructions by mixing the cAMP-d2 and anti-cAMP cryptate in the provided lysis buffer.
-
Reagent Addition: Add 10 µL of the HTRF reagent mixture to each well.
-
Final Incubation: Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and plot the results against the concentration of this compound to determine the EC50 value.
NF-κB Reporter Gene Assay
This protocol measures the effect of this compound on NF-κB activation using a luciferase reporter gene assay in cells stimulated with an inflammatory agent like TNF-α.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Effect of this compound on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unina.it [iris.unina.it]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. MC1R, the cAMP pathway, and the response to solar UV: extending the horizon beyond pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. protocols.io [protocols.io]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for BMS-470539 in Neuroinflammation Research
A Potent and Selective MC1R Agonist for Attenuating Neuroinflammation
Introduction: BMS-470539 is a potent and highly selective small-molecule full agonist for the melanocortin 1 receptor (MC1R)[1]. It has emerged as a valuable pharmacological tool for investigating the role of MC1R in immunomodulation and, specifically, in the context of neuroinflammation[1][2]. Activation of MC1R by this compound has been demonstrated to exert significant anti-inflammatory, anti-oxidative, and anti-apoptotic effects in various models of neurological injury, making it a promising candidate for therapeutic development and a key compound for preclinical research in neuroinflammatory diseases[3][4][5].
These application notes provide a comprehensive overview of the use of this compound for studying neuroinflammation, with a focus on its mechanism of action, key experimental findings, and detailed protocols for its application in a preclinical model of neonatal hypoxic-ischemic (HI) brain injury.
Mechanism of Action
This compound exerts its neuroprotective and anti-inflammatory effects primarily through the activation of the MC1R. This activation initiates a downstream signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), which in turn leads to the upregulation of the nuclear receptor related 1 protein (Nurr1)[4][6][7]. Nurr1 plays a crucial role in mitigating neuroinflammation and promoting neuronal survival[3][7]. The activation of this pathway ultimately leads to the downregulation of pro-inflammatory cytokines and a reduction in oxidative stress and neuronal apoptosis[3][4][7].
Signaling Pathway of this compound in Attenuating Neuroinflammation
Caption: Signaling cascade initiated by this compound binding to MC1R.
Data Presentation
In Vivo Efficacy of this compound in a Neonatal Hypoxic-Ischemic Rat Model
The following tables summarize the quantitative data from studies investigating the effects of this compound in a rat model of neonatal hypoxic-ischemic brain injury.
Table 1: Dose-Dependent Effect of this compound on Brain Infarct Area
| Treatment Group | Dosage (µg/kg) | Route of Administration | Time Point | Reduction in Infarct Area (%) |
| Vehicle | - | Intranasal | 48h post-HI | - |
| This compound | 50 | Intranasal | 48h post-HI | Not Significant |
| This compound | 160 | Intranasal | 48h post-HI | Significant Reduction[4] |
| This compound | 500 | Intranasal | 48h post-HI | Significant Reduction[4] |
Table 2: Effect of this compound (160 µg/kg) on Key Biomarkers of Neuroinflammation, Oxidative Stress, and Apoptosis
| Biomarker | Effect of this compound Treatment | Method of Detection |
| Pro-inflammatory Cytokines | ||
| TNF-α | Downregulated[4][7] | Western Blot |
| IL-6 | Downregulated[4][7] | Western Blot |
| IL-1β | Downregulated[4][7] | Western Blot, Immunofluorescence |
| M2 Microglial Marker | ||
| CD206 | Upregulated[4][7] | Western Blot |
| Neutrophil Infiltration Marker | ||
| MPO | Reduced[4][7] | Immunofluorescence |
| Oxidative Stress Markers | ||
| 4-HNE | Downregulated[3] | Western Blot |
| HO-1 | Upregulated[3] | Western Blot |
| MitoSox-positive cells | Reduced[3] | Staining |
| 8-OHdG-positive cells | Reduced[3] | Staining |
| Apoptosis Markers | ||
| Bax | Downregulated[3] | Western Blot |
| Bcl-2 | Upregulated[3] | Western Blot |
| Cleaved Caspase-3 | Reduced[3] | Immunofluorescence |
| FJC-positive neurons | Reduced[3] | Staining |
| Signaling Pathway Components | ||
| MC1R | Upregulated[3][4] | Western Blot |
| cAMP | Upregulated[3][4] | Western Blot |
| p-PKA | Upregulated[3][4] | Western Blot |
| Nurr1 | Upregulated[3][4] | Western Blot |
Experimental Protocols
Neonatal Hypoxic-Ischemic (HI) Brain Injury Model in Rats
This protocol describes the induction of HI brain injury in postnatal day 10 (P10) Sprague-Dawley rat pups, a widely used model to study the efficacy of neuroprotective agents like this compound.
Materials:
-
P10 Sprague-Dawley rat pups
-
Isoflurane anesthesia
-
Dissecting microscope
-
Fine surgical scissors and forceps
-
5-0 surgical silk suture
-
Hypoxia chamber (8% oxygen balanced with 92% nitrogen)
-
Water bath maintained at 37°C
Procedure:
-
Anesthetize the P10 rat pups with isoflurane.
-
Place the pup in a supine position under a dissecting microscope.
-
Make a midline cervical incision and expose the right common carotid artery.
-
Carefully separate the artery from the vagus nerve.
-
Ligate the right common carotid artery with a 5-0 surgical silk suture.
-
Suture the incision and allow the pups to recover for 1-2 hours with their dam.
-
Place the pups in a hypoxia chamber with 8% oxygen for 2.5 hours. The chamber should be partially submerged in a 37°C water bath to maintain the pups' body temperature.
-
After the hypoxic exposure, return the pups to their dam.
Experimental Workflow for In Vivo Study
Caption: Workflow for a neonatal hypoxic-ischemic brain injury study.
Intranasal Administration of this compound
Materials:
-
This compound
-
Sterile saline
-
Micropipette
Procedure:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., for a 160 µg/kg dose).
-
At 1 hour post-HI, gently hold the rat pup.
-
Administer the this compound solution intranasally using a micropipette, alternating between nostrils.
Neurobehavioral Assessments
Short-term (48 hours post-HI):
-
Negative Geotaxis: Place the pup on a 45° inclined plane with its head facing downwards. Record the time taken for the pup to turn 180° and face upwards.
-
Righting Reflex: Place the pup on its back and record the time taken to right itself onto all four paws.
Long-term (28 days post-HI):
-
Morris Water Maze: Assess spatial learning and memory.
-
Rotarod Test: Evaluate motor coordination and balance.
Immunofluorescence Staining
Materials:
-
Brain tissue sections (coronal)
-
Primary antibodies (e.g., anti-IL-1β, anti-MPO, anti-cleaved caspase-3)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Perfuse the animals and collect the brains.
-
Fix the brains in 4% paraformaldehyde and then cryoprotect in sucrose (B13894) solutions.
-
Cut coronal sections (e.g., 20 µm) using a cryostat.
-
Wash the sections with phosphate-buffered saline (PBS).
-
Block non-specific binding sites with a blocking solution (e.g., PBS with 5% goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain with DAPI.
-
Mount the sections and visualize under a fluorescence microscope.
Western Blot Analysis
Materials:
-
Brain tissue homogenates
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-TNF-α, anti-Bax, anti-p-PKA)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Homogenize brain tissue samples in lysis buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration using a protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the protein bands using a chemiluminescence reagent and an imaging system.
Conclusion
This compound serves as a critical tool for elucidating the protective role of MC1R activation in the context of neuroinflammation. The provided protocols and data offer a framework for researchers to design and execute experiments to further investigate the therapeutic potential of targeting the MC1R pathway in various neurological disorders characterized by an inflammatory component.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats | BIOZOL [biozol.de]
- 7. "Activation of MC1R with this compound attenuates neuroinflammation via cA" by Shufeng Yu, Desislava Met Doycheva et al. [scholarsrepository.llu.edu]
Application Notes and Protocols for BMS-470539 in Dermal Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-470539, a selective melanocortin 1 receptor (MC1R) agonist, in preclinical research models of dermal fibrosis. The protocols detailed below are based on established methodologies and findings from key research publications, offering a framework for investigating the anti-fibrotic potential of this compound.
Introduction
Dermal fibrosis, a hallmark of scleroderma and other fibrotic skin disorders, is characterized by the excessive deposition of extracellular matrix components, leading to skin thickening and hardening. Fibroblasts are key effector cells in this process.[1][2] Recent research has identified this compound as a promising therapeutic candidate that exerts its anti-fibrotic effects by inducing a "senescence-like" state in pathogenic fibroblasts.[1][2] This induction of senescence leads to a downregulation of key fibrosis markers, including α-smooth muscle actin (α-SMA) and genes associated with the transforming growth factor-beta (TGF-β) signaling pathway.[1][2]
Mechanism of Action
This compound is a potent and selective agonist of the melanocortin 1 receptor (MC1R).[3] Its mechanism in dermal fibrosis involves inducing a senescence-like phenotype in dermal fibroblasts.[1][2] This is characterized by proliferation arrest and a secretome that is not pro-inflammatory.[1][2] This altered fibroblast state leads to a reduction in the expression of fibrotic markers and a decrease in fibroblast migration, ultimately mitigating the fibrotic process.[1][2]
Figure 1: Proposed signaling pathway of this compound in dermal fibroblasts.
Data Presentation
The following tables summarize the quantitative effects of this compound in in vitro and in vivo models of dermal fibrosis.
Table 1: In Vitro Efficacy of this compound on Human Dermal Fibroblasts
| Parameter | Cell Type | Treatment | Concentration | Duration | Result | Statistical Significance |
| α-SMA Expression | Systemic Sclerosis Fibroblasts | This compound | 10 µM | 6 days | Reduced Expression | p < 0.05[4] |
| Cell Migration | Systemic Sclerosis Fibroblasts | This compound | 10 µM | 6 days | Inhibited Migration | **p < 0.001[4] |
| Cytokine Secretion (e.g., CCL2) | Systemic Sclerosis Fibroblasts | This compound | 10 µM | 6 days | Reduced Secretion | p < 0.05[4] |
Table 2: In Vivo Efficacy of this compound in Bleomycin-Induced Dermal Fibrosis Mouse Model
| Parameter | Animal Model | Treatment | Dosage | Administration Route | Duration | Result |
| Dermal Thickness | C57BL/6 Mice | This compound | 18 mg/kg | Intraperitoneal | - | Reduced skin thickness.[1][2] |
| Collagen Content | C57BL/6 Mice | This compound | 18 mg/kg | Intraperitoneal | - | Presumed reduction based on decreased dermal thickness. |
| α-SMA Expression | C57BL/6 Mice | This compound | 18 mg/kg | Intraperitoneal | - | Presumed reduction based on in vitro data. |
Experimental Protocols
In Vitro Model: Human Dermal Fibroblast Culture
This protocol describes the culture of human dermal fibroblasts and their treatment with this compound to assess its anti-fibrotic effects.
Figure 2: Workflow for in vitro experiments with this compound.
Materials:
-
Human dermal fibroblasts (from healthy volunteers or systemic sclerosis patients)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
This compound
-
6-well plates or other appropriate culture vessels
Protocol:
-
Cell Culture: Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Subculturing: When cells reach approximately 80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable density.
-
Experimental Seeding: Seed fibroblasts in 6-well plates at a density that allows for treatment over 6 days without overcrowding.
-
Treatment: The day after seeding, replace the medium with fresh medium containing 10 µM this compound or vehicle control. Change the medium with fresh treatment every other day for a total of 6 days.
-
Analysis: After the treatment period, cells can be harvested for analysis of fibrosis markers by quantitative PCR, or fixed for immunofluorescence staining. Supernatants can be collected for cytokine analysis, and cell migration can be assessed using a scratch assay.[4]
In Vivo Model: Bleomycin-Induced Dermal Fibrosis in Mice
This protocol details the induction of dermal fibrosis in mice using bleomycin (B88199) and subsequent treatment with this compound.
Figure 3: Workflow for the in vivo bleomycin-induced dermal fibrosis model.
Materials:
-
C57BL/6 mice
-
Bleomycin
-
Sterile saline
-
This compound
-
Vehicle for this compound
-
Syringes and needles for injection
Protocol:
-
Animal Acclimatization: Acclimatize C57BL/6 mice to the facility for at least one week before the experiment.
-
Fibrosis Induction: Shave a defined area on the back of each mouse. Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL solution) into the shaved area for 28 consecutive days. A control group should receive saline injections.
-
Treatment: Administer this compound (18 mg/kg) or vehicle control via intraperitoneal injection daily, starting from the first day of bleomycin injections and continuing for the duration of the experiment.
-
Tissue Collection: At the end of the 28-day period, euthanize the mice and carefully excise the treated skin area.
-
Analysis: The excised skin can be fixed in formalin for histological analysis (dermal thickness measurement) or snap-frozen for biochemical assays (collagen content) and gene expression analysis.
Key Experimental Assays
1. Immunofluorescence for α-SMA
Protocol:
-
Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-SMA (specific dilution should be optimized as per manufacturer's instructions) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount coverslips with a mounting medium containing DAPI for nuclear staining and visualize using a fluorescence microscope.
2. Senescence-Associated β-Galactosidase Staining
Protocol:
-
Cell Fixation: Fix cells in a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) for 5-15 minutes at room temperature.
-
Staining: Wash cells with PBS and incubate with the β-galactosidase staining solution (containing X-gal at pH 6.0) at 37°C overnight in a dry incubator (no CO2).
-
Imaging: Observe the cells under a light microscope for the development of a blue color, indicative of senescent cells.
3. Quantitative Real-Time PCR (qPCR)
Protocol:
-
RNA Extraction: Extract total RNA from cultured fibroblasts or skin tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., ACTA2, COL1A1, TGFB1) and a housekeeping gene for normalization.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound represents a novel therapeutic approach for dermal fibrosis by targeting fibroblast behavior. The protocols and data presented here provide a foundation for researchers to further investigate its efficacy and mechanism of action in preclinical models. For detailed quantitative data and specific experimental conditions, it is recommended to consult the primary research article by Davan-Wetton et al. (2025).[1]
References
Application Notes and Protocols for BMS-470539 in Rheumatoid Arthritis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-470539 is a potent and highly selective small-molecule agonist of the melanocortin-1 receptor (MC1R).[1][2] The activation of MC1R has demonstrated significant anti-inflammatory effects in various preclinical models, suggesting its potential as a therapeutic target for inflammatory diseases like rheumatoid arthritis (RA). These application notes provide a comprehensive overview of the use of this compound in RA-relevant research, summarizing key quantitative data and providing detailed experimental protocols for its application in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively binding to and activating MC1R. This activation triggers downstream signaling cascades that ultimately suppress the production of pro-inflammatory mediators and inhibit the recruitment and activation of immune cells. Key mechanistic aspects include:
-
Inhibition of NF-κB Signaling: this compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Modulation of MAPK Signaling: The compound also attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, which are crucial for inflammatory responses in cells like neutrophils.
-
Reduction of Leukocyte Trafficking: In vivo studies have demonstrated that this compound can inhibit the adhesion and emigration of leukocytes to inflamed tissues, thereby reducing the cellular infiltrate that drives joint damage in RA.
-
Induction of a "Senescence-Like" State in Fibroblasts: In human dermal fibroblasts, this compound has been observed to induce a "senescence-like" state characterized by proliferation arrest and a lack of a pro-inflammatory secretome, suggesting a potential to "disarm" pathogenic fibroblasts.[3]
Data Presentation
The following tables summarize the key quantitative data regarding the pharmacological properties and efficacy of this compound from various studies.
Table 1: Pharmacological and Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| EC50 (cAMP accumulation) | Human MC1R | 16.8 nM | [1] |
| Murine MC1R | 11.6 nM | [1] | |
| IC50 | MC1R | 120 nM | [2] |
| ED50 (LPS-induced TNF-α production) | Mouse (BALB/c) | ~10 µmol/kg (s.c.) | [1] |
| Pharmacodynamic Half-life | Mouse | ~8 hours | [1] |
| Pharmacokinetic Half-life (t1/2) | Mouse | 1.7 hours | [1] |
Table 2: In Vitro Efficacy of this compound in RA-Relevant Cell Models
| Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| Human Neutrophils | LPS (100 ng/mL) | 1, 10, 100 µM | Attenuated LPS-induced expression of TNF-α, IL-6, and IL-1β. Inhibited phosphorylation of MAPKs and NF-κB. | |
| Human Chondrocytes (C-20/A4) | LPS (0.1 µg/mL) | 10.0 µg/mL | Caused a 7.1% decrease in caspase 3/7 activity (prophylactic). Caused an 8.9% decrease in caspase 3/7 activity (therapeutic). Attenuated LPS-induced reduction in cell viability. | [4] |
| Human Melanoma Cells (HBL) | TNF-α (0.5 ng/mL) | Dose-dependent | Reduced TNF-α-stimulated NF-κB luciferase activity. Inhibited NF-κB nuclear translocation. | [2] |
| Human Dermal Fibroblasts | - | Not specified | Induced a 'senescence-like' state with proliferation arrest. Downregulated fibrosis markers (α-SMA, CCL2). | [3] |
Table 3: In Vivo Efficacy of this compound in Inflammation Models
| Model | Species | This compound Dose & Route | Key Findings | Reference |
| LPS-induced Lung Inflammation | Mouse | 15 µmol/kg | 45% reduction in leukocyte infiltration. | [1] |
| Delayed-Type Hypersensitivity | Mouse | Not specified | 59% reduction in paw swelling. | [1] |
| Ischemia-Reperfusion (mesenteric microcirculation) | Mouse (WT) | 2.05, 6.16, 18.47 mg/kg (i.v.) | Dose-dependent inhibition of leukocyte adhesion and emigration. Reduction in tissue levels of CCL2 and CXCL1. | [5] |
| Bleomycin-induced Skin Fibrosis | Mouse | Not specified (i.p.) | Reduced skin thickness. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in the context of rheumatoid arthritis research.
In Vitro Protocol: Inhibition of Pro-inflammatory Cytokine Production in Human Synovial Fibroblasts
This protocol is designed to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines by synovial fibroblasts isolated from patients with rheumatoid arthritis (RA-SFs).
1. Materials:
-
RA-SFs (primary culture)
-
DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound dihydrochloride
-
Recombinant human TNF-α or IL-1β
-
PBS, Trypsin-EDTA
-
ELISA kits for human IL-6, CXCL8 (IL-8), and CCL2 (MCP-1)
2. Cell Culture and Treatment:
-
Culture RA-SFs in T75 flasks until they reach 80-90% confluency.
-
Harvest cells using Trypsin-EDTA and seed them in 24-well plates at a density of 5 x 104 cells/well. Allow cells to adhere overnight.
-
The following day, replace the medium with serum-free medium for 24 hours to synchronize the cells.
-
Prepare stock solutions of this compound in sterile DMSO and further dilute to desired concentrations in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with a pro-inflammatory cytokine such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL) for 24 hours.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) and stimulus, and cells treated with this compound alone.
3. Cytokine Measurement:
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.
-
Measure the concentrations of IL-6, CXCL8, and CCL2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the mean and standard deviation of cytokine concentrations for each treatment group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the inhibitory effect of this compound.
In Vivo Protocol: Evaluation of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the procedure for inducing arthritis in mice using type II collagen and evaluating the therapeutic efficacy of this compound.
1. Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound dihydrochloride
-
Sterile PBS, isoflurane
-
Calipers for paw thickness measurement
2. Induction of CIA:
-
Prepare an emulsion of type II collagen (2 mg/mL in 0.05 M acetic acid) and CFA (containing 4 mg/mL Mycobacterium tuberculosis) at a 1:1 ratio.
-
On day 0, immunize each mouse intradermally at the base of the tail with 100 µL of the emulsion.
-
On day 21, administer a booster immunization with 100 µL of an emulsion of type II collagen (2 mg/mL) and IFA (1:1 ratio) intradermally at a different site near the base of the tail.
3. Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile PBS).
-
Begin treatment upon the first signs of arthritis (typically around day 24-28).
-
Administer this compound subcutaneously (s.c.) or intraperitoneally (i.p.) daily at a dose of approximately 10-30 µmol/kg. A dose-response study may be necessary to determine the optimal dose.
-
Include a vehicle-treated control group.
4. Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Measure the thickness of each paw using a digital caliper every other day.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
5. Histological Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
6. Data Analysis:
-
Plot the mean arthritis score and paw thickness over time for each treatment group.
-
Perform statistical analysis (e.g., two-way ANOVA with repeated measures) to compare the treatment groups.
-
Analyze histological scores using a non-parametric test (e.g., Mann-Whitney U test).
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound in rheumatoid arthritis studies.
References
- 1. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The senescence-like activity of this compound is associated with anti-fibrotic actions in models of dermal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of BMS-470539 in Experimental Autoimmune Encephalomyelitis (EAE) Models of Multiple Sclerosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage.[1] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model to study the pathophysiology of MS and to evaluate potential therapeutic agents.[1][2][3] BMS-470539 is a potent and highly selective small-molecule agonist of the melanocortin-1 receptor (MC1-R) with demonstrated anti-inflammatory properties.[4][5] Activation of MC1-R is known to inhibit the production of pro-inflammatory cytokines and reduce leukocyte infiltration.[6][7] While direct studies of this compound in EAE models are not yet published, its mechanism of action presents a compelling rationale for its investigation as a potential therapeutic agent for multiple sclerosis. These application notes provide a comprehensive overview of the known properties of this compound and detailed protocols for its hypothetical evaluation in a standard EAE mouse model.
Pharmacodynamic Profile of this compound
This compound was designed to mimic the central pharmacophore of melanocortins and acts as a full agonist at the MC1 receptor.[4] Its selectivity and potency make it a valuable tool for investigating the role of MC1-R in immunomodulation.
| Parameter | Value | Receptor/System | Reference |
| EC50 | 28 nM | Melanocortin-1 Receptor (MC1-R) | [5] |
| IC50 | 120 nM | Melanocortin-1 Receptor (MC1-R) | [5] |
| Receptor Selectivity | No activation of MC-3R; very weak partial agonist at MC-4R and MC-5R. | Melanocortin Receptors | [5] |
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by activating the MC1 receptor, which is expressed on various immune cells, including macrophages.[7] This activation initiates a signaling cascade that ultimately inhibits the activity of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes.[7] By inhibiting NF-κB, this compound can suppress the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and chemokines like CXCL1 and CCL2, thereby reducing leukocyte trafficking to sites of inflammation.[5][6][7]
Experimental Protocols
The following protocols describe the induction of EAE in C57BL/6 mice and a proposed framework for evaluating the therapeutic potential of this compound.
Protocol 1: Induction of EAE in C57BL/6 Mice
This protocol is based on the widely used method of inducing EAE with Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.[3][8][9]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)[9]
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane for anesthesia
-
Syringes and needles (27G and 30G)
Procedure:
-
Preparation of Emulsion: On Day 0, prepare the MOG/CFA emulsion. Mix equal volumes of MOG35-55 peptide (dissolved in sterile PBS at 2 mg/mL) and CFA (4 mg/mL) to a final concentration of 1 mg/mL MOG35-55. Emulsify by repeatedly drawing the mixture through a 27G needle until a thick, white emulsion is formed that does not disperse when dropped into water.
-
Immunization: Anesthetize mice with isoflurane. Subcutaneously inject 100 µL of the emulsion into two sites on the flanks of each mouse, for a total volume of 200 µL (200 µg of MOG35-55).[3][10]
-
Pertussis Toxin Administration: Administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection on Day 0 (shortly after immunization) and again on Day 2.[9][10] PTX is crucial for inducing a reliable and severe EAE in C57BL/6 mice.[10]
Protocol 2: Proposed Treatment with this compound
This hypothetical protocol is based on doses used in other in vivo inflammatory models.[5] Dose-response studies are recommended.
Materials:
-
This compound dihydrochloride[5]
-
Vehicle (e.g., sterile saline or PBS with a suitable solubilizing agent like DMSO, followed by dilution)
Procedure:
-
Treatment Groups:
-
Group 1: EAE + Vehicle
-
Group 2: EAE + this compound (e.g., 1 mg/kg)
-
Group 3: EAE + this compound (e.g., 5 mg/kg)
-
Group 4: Healthy Controls (no EAE induction)
-
-
Administration:
-
Prophylactic Treatment: Begin daily administration of this compound or vehicle via subcutaneous (s.c.) or i.p. injection on Day 0 and continue until the end of the experiment.
-
Therapeutic Treatment: Alternatively, begin administration upon the first appearance of clinical signs (typically around Day 10-12) to model treatment of established disease.
-
-
Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute to the final concentration with sterile saline or PBS just before use.
Protocol 3: Clinical Scoring of EAE
Monitor mice daily for clinical signs of EAE and body weight starting from Day 7 post-immunization.[11]
EAE Clinical Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness (wobbly gait)
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
Protocol 4: Histological Analysis of Spinal Cord
At the experimental endpoint (e.g., Day 21-28), perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Collect spinal cords for histological analysis.
Procedure:
-
Tissue Processing: Post-fix spinal cords in 4% PFA, then process for paraffin (B1166041) embedding.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess cellular infiltration and inflammation.
-
Luxol Fast Blue (LFB): To assess the degree of demyelination.
-
-
Quantification: Score stained sections for the severity of inflammation and demyelination using a semi-quantitative scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).
Protocol 5: Flow Cytometry of CNS Infiltrating Cells
Isolate mononuclear cells from the brain and spinal cord to characterize the immune cell populations.
Procedure:
-
Cell Isolation: Perfuse mice with ice-cold PBS. Dissect the brain and spinal cord and create a single-cell suspension.
-
Myelin Removal: Use a Percoll gradient (e.g., 30%/70%) to separate mononuclear cells from myelin debris.
-
Staining: Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD4, CD8, CD11b, F4/80) to identify T cells, macrophages, and microglia.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the different immune cell populations in the CNS.
Experimental Workflow Visualization
The following diagram outlines the logical flow for testing the efficacy of this compound in an EAE model.
Data Presentation
Quantitative data from these experiments should be structured for clear comparison between treatment groups.
Table 1: Clinical Score and Body Weight
| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | Maximum Weight Loss (%) (± SEM) |
| EAE + Vehicle | |||
| EAE + this compound (1 mg/kg) | |||
| EAE + this compound (5 mg/kg) |
Table 2: Histological Assessment of Spinal Cord
| Treatment Group | Inflammation Score (0-3) (± SEM) | Demyelination Score (0-3) (± SEM) |
| EAE + Vehicle | ||
| EAE + this compound (1 mg/kg) | ||
| EAE + this compound (5 mg/kg) |
Table 3: CNS Immune Cell Infiltration (Flow Cytometry)
| Treatment Group | CD45highCD4+ T cells (cells/spinal cord) | CD45highCD11b+ Macrophages (cells/spinal cord) |
| EAE + Vehicle | ||
| EAE + this compound (1 mg/kg) | ||
| EAE + this compound (5 mg/kg) |
References
- 1. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocytogen.com [biocytogen.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Multiple Sclerosis, Relapses, and the Mechanism of Action of Adrenocorticotropic Hormone [frontiersin.org]
- 8. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: BMS-470539 for Neonatal Hypoxic-Ischemic Encephalopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
BMS-470539 is a potent and highly selective small-molecule full agonist of the Melanocortin 1 Receptor (MC1R).[1] Initially investigated for its role in immunomodulation, recent preclinical studies have highlighted its significant neuroprotective potential in the context of neonatal hypoxic-ischemic encephalopathy (HIE). HIE is a major cause of mortality and long-term neurological disability in newborns, making the exploration of novel therapeutic agents like this compound a critical area of research.
These application notes provide a comprehensive overview of the mechanism of action, key experimental findings, and detailed protocols for the use of this compound in a neonatal HIE rat model. The data presented is compiled from peer-reviewed research to facilitate further investigation into this promising therapeutic candidate.
Mechanism of Action:
This compound exerts its neuroprotective effects by activating the MC1R, which in turn initiates a downstream signaling cascade through the cAMP/PKA/Nurr1 pathway.[2][3] This pathway plays a crucial role in mitigating the key pathological processes that underpin HIE-induced brain injury:
-
Anti-Inflammatory Effects: Activation of MC1R by this compound has been shown to suppress neuroinflammation. This is achieved by downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1] Furthermore, it promotes a shift in microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, as evidenced by an increased expression of the M2 marker CD206.[1]
-
Anti-Apoptotic Effects: this compound demonstrates potent anti-apoptotic properties by modulating the expression of key regulatory proteins. It upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3.[2]
-
Antioxidant Effects: The compound mitigates oxidative stress, a major contributor to neuronal damage in HIE. It upregulates the antioxidant enzyme Heme Oxygenase-1 (HO-1) and reduces levels of 4-Hydroxynonenal (4-HNE), a marker of lipid peroxidation.[2]
The culmination of these effects leads to a reduction in neuronal death, decreased infarct volume, and improved neurological function in neonatal animal models of HIE.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in a neonatal HIE rat model.
Table 1: Neuroprotective and Functional Outcomes
| Parameter | Control (HI + Vehicle) | This compound (160 µg/kg) | Outcome | Reference |
| Infarct Area (%) | ~30% | ~15% | Significant reduction | [1][2] |
| Body Weight Loss (%) | Significant Loss | Attenuated Loss | Significant improvement | [2] |
| Geotaxis Test (time to turn) | Increased time | Decreased time | Significant improvement in neurological function | [2] |
Table 2: Effects on Apoptosis-Related Protein Expression
| Protein | Control (HI + Vehicle) | This compound (160 µg/kg) | Outcome | Reference |
| Bcl-2 | Decreased | Increased | Upregulation of anti-apoptotic protein | [2] |
| Bax | Increased | Decreased | Downregulation of pro-apoptotic protein | [2] |
| Cleaved Caspase-3 (positive neurons) | Increased | Decreased | Reduction in neuronal apoptosis | [2] |
Table 3: Effects on Inflammatory and Oxidative Stress Markers
| Marker | Control (HI + Vehicle) | This compound (160 µg/kg) | Outcome | Reference |
| TNF-α | Increased | Decreased | Attenuation of pro-inflammatory cytokine | [1] |
| IL-6 | Increased | Decreased | Attenuation of pro-inflammatory cytokine | [1] |
| IL-1β | Increased | Decreased | Attenuation of pro-inflammatory cytokine | [1] |
| CD206 (M2 microglia marker) | Increased | Further Increased | Promotion of anti-inflammatory microglial phenotype | [1] |
| HO-1 | - | Increased | Upregulation of antioxidant enzyme | [2] |
| 4-HNE | Increased | Decreased | Reduction in oxidative stress marker | [2] |
Experimental Protocols
1. Neonatal Hypoxic-Ischemic Encephalopathy (HIE) Rat Model
This protocol is based on the widely used Rice-Vannucci model.
-
Animals: Postnatal day 10 (P10) Sprague-Dawley rat pups of both sexes.
-
Procedure:
-
Anesthetize the rat pup using isoflurane.
-
Make a midline incision on the neck to expose the right common carotid artery.
-
Carefully separate the artery from the vagus nerve.
-
Permanently ligate the right common carotid artery with a 5-0 surgical suture.
-
Suture the incision and allow the pup to recover for 1-2 hours with its dam.
-
Place the pups in a hypoxic chamber with a controlled oxygen concentration of 8% for 2.5 hours. The chamber should be maintained at 37°C.
-
Following the hypoxic period, return the pups to their dam.
-
2. This compound Administration
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. The optimal dose identified in preclinical studies is 160 µg/kg.[2]
-
Administration Route: Intranasal administration is recommended for direct brain delivery.[1][2]
-
Timing: Administer this compound one hour after the completion of the hypoxic exposure.[1][2]
-
Procedure:
-
Lightly anesthetize the pup.
-
Administer the prepared this compound solution in small droplets (e.g., 2 µL) into alternating nostrils every 2 minutes until the full volume is delivered.
-
3. Assessment of Brain Infarction (TTC Staining)
-
Timing: 48 hours post-HI.
-
Procedure:
-
Euthanize the rat pup and harvest the brain.
-
Chill the brain briefly for easier slicing.
-
Section the brain into 2 mm coronal slices.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark.
-
The viable tissue will stain red, while the infarcted tissue will remain white.
-
Image the stained slices and quantify the infarct area using image analysis software (e.g., ImageJ). The infarct volume is calculated by summing the infarct area in each slice and multiplying by the slice thickness.
-
4. Western Blot Analysis
-
Sample Preparation:
-
Harvest the ipsilateral (right) hemisphere of the brain at the desired time point (e.g., 48 hours post-HI).
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
Procedure:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (See Table 4 for suggested antibodies and dilutions).
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Table 4: Primary Antibodies for Western Blot
| Target Protein | Suggested Dilution |
| MC1R | 1:1000 |
| Nurr1 | 1:1000 |
| Bcl-2 | 1:1000 |
| Bax | 1:1000 |
| Cleaved Caspase-3 | 1:1000 |
| TNF-α | 1:1000 |
| IL-6 | 1:1000 |
| IL-1β | 1:1000 |
| HO-1 | 1:1000 |
| 4-HNE | 1:1000 |
| β-actin | 1:5000 |
5. Immunofluorescence Staining
-
Sample Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Harvest the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30%).
-
Section the brain into thin slices (e.g., 10-20 µm) using a cryostat.
-
-
Procedure:
-
Mount the sections on slides.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Block with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-cleaved caspase-3, anti-Iba-1 for microglia, anti-NeuN for neurons) overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
Counterstain with DAPI to visualize nuclei.
-
Mount with a coverslip and view under a fluorescence microscope.
-
6. Neurobehavioral Testing
-
Geotaxis Test:
-
Place the pup head-down on a slanted surface (e.g., 45-degree angle).
-
Record the time it takes for the pup to turn and face upwards (180-degree turn).
-
A longer time indicates a neurological deficit.
-
-
Righting Reflex:
-
Place the pup on its back on a flat surface.
-
Record the time it takes for the pup to flip over onto all four paws.
-
A longer time indicates a neurological deficit.
-
Visualizations
Caption: Signaling pathway of this compound in neonatal HIE.
Caption: Experimental workflow for this compound in a neonatal HIE rat model.
References
- 1. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of behavioral testing in a long-term rat model of hypoxic ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Administration of BMS-470539 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-470539 is a potent and highly selective small-molecule agonist of the melanocortin-1 receptor (MC1R).[1][2] Activation of MC1R is known to exert significant anti-inflammatory and neuroprotective effects, making this compound a promising therapeutic candidate for various neurological and inflammatory conditions.[3][4] Intranasal administration offers a non-invasive method for targeted drug delivery to the central nervous system, bypassing the blood-brain barrier.[5] These notes provide detailed protocols for the intranasal administration of this compound in rat models, along with data presentation and visualization of its mechanism of action.
Data Presentation
While specific pharmacokinetic data for intranasal administration of this compound in rats is not extensively published in a comparative format, the following table summarizes key in-vivo effects observed in rodent models, primarily following systemic administration, which informs the potential outcomes of intranasal delivery.
Table 1: Summary of In-Vivo Efficacy Data for this compound in Rodent Models
| Parameter | Model | Administration Route | Dose | Observed Effect | Reference |
| TNF-α Production Inhibition | LPS-induced inflammation in BALB/c mice | Subcutaneous | ED₅₀ of approx. 10 µmol/kg | Dose-dependent inhibition of LPS-induced TNF-α production. | [1] |
| Leukocyte Infiltration | LPS-induced lung inflammation in mice | Not Specified | 15 µmol/kg | 45% reduction in LPS-induced leukocyte infiltration. | [1] |
| Paw Swelling | Delayed-type hypersensitivity in mice | Not Specified | Not Specified | 59% reduction in paw swelling. | [1] |
| Neurological Deficits & Neuroinflammation | Neonatal hypoxic-ischemic brain injury in rats | Intranasal | Not Specified | Attenuated neuroinflammation and improved neurological deficits. | [3] |
| Infarct Area & Brain Atrophy | Neonatal hypoxic-ischemic brain injury in rats | Intranasal | Not Specified | Significantly reduced percent infarct area and brain atrophy. | [3] |
Experimental Protocols
General Protocol for Intranasal Drug Delivery in Rats
This protocol is a generalized procedure for the intranasal administration of therapeutic compounds to rats and has been adapted for this compound.
Materials:
-
This compound dihydrochloride
-
Vehicle (e.g., sterile saline, 20% DMSO in sterile saline for higher concentrations)[6]
-
Rat restrainer or manual restraint technique
-
Micropipette with sterile tips
-
Anesthetic (e.g., isoflurane (B1672236), if required)
Procedure:
-
Animal Handling and Acclimatization: To minimize stress, handle the rats for several days leading up to the experiment to acclimate them to the procedure.[6]
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is sterile.
-
Animal Restraint:
-
Conscious Rats: Manually restrain the rat in a supine position. The head should be tilted back to prevent the solution from being immediately swallowed.[6]
-
Anesthetized Rats: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation).[7][8] Place the anesthetized rat in a supine position.
-
-
Administration:
-
Using a micropipette, slowly administer small droplets (e.g., 5-10 µL) of the this compound solution into one nostril.[6]
-
Allow the rat to inhale the droplet before administering the next one.
-
Alternate between nostrils to ensure even distribution.[6]
-
The total volume should typically not exceed 50 µL per animal.[6]
-
-
Post-Administration:
-
Keep the rat in a supine position for a short period (e.g., 60 seconds) to ensure the solution is absorbed and does not leak out.[6]
-
Return the rat to its cage and monitor for any adverse reactions.
-
Protocol for Intranasal this compound in a Neonatal Hypoxic-Ischemic Rat Model
This protocol is based on a study where this compound was used to attenuate neuroinflammation following hypoxic-ischemic brain injury in neonatal rats.[3]
Model: Post-natal day 10 unsexed rat pups subjected to right common carotid artery ligation followed by 2.5 hours of hypoxia.[3]
Drug Administration:
-
Timing: Administer this compound intranasally at 1 hour after the induction of hypoxia-ischemia.[3]
-
Procedure: Follow the general intranasal administration protocol outlined above, adjusting volumes and handling for neonatal pups.
Endpoint Analysis:
-
Assess brain infarct area, neurobehavioral tests, and markers of inflammation (e.g., TNF-α, IL-6, IL-1β) at specified time points (e.g., 48 hours and 28 days post-HI).[3]
-
Western blot analysis can be used to measure the expression levels of MC1R, cAMP, p-PKA, and Nurr1.[3]
Mandatory Visualizations
Signaling Pathway of this compound
The anti-inflammatory and neuroprotective effects of this compound are mediated through the activation of the MC1R and its downstream signaling cascade.
Caption: Signaling pathway of this compound via MC1R activation.
Experimental Workflow for Intranasal Administration and Analysis
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of intranasally administered this compound in a rat model of neurological injury.
Caption: Workflow for in-vivo testing of intranasal this compound.
References
- 1. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and tissue distribution of intranasal administration of rapamycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.17. Intranasal drug administration [bio-protocol.org]
- 7. Effect of Administration Method, Animal Weight and Age on the Intranasal Delivery of Drugs to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Subcutaneous Injection of BMS-470539 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of BMS-470539, a selective melanocortin 1 receptor (MC1R) agonist, in mouse models. This document is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of this compound.
Introduction
This compound is a potent and highly selective small-molecule agonist of the melanocortin 1 receptor (MC1R).[1][2] Activation of MC1R is known to play a crucial role in modulating inflammation, oxidative stress, and apoptosis.[3][4] In vivo studies in mice have demonstrated the anti-inflammatory properties of this compound, making it a valuable tool for research in various pathological conditions, including neuroinflammation and ischemic injury.[3][4][5]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating MC1R, a G protein-coupled receptor.[6] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor Nurr1.[3][4] This signaling cascade ultimately leads to the observed anti-inflammatory, anti-oxidative, and anti-apoptotic effects.[3]
Quantitative Data Summary
The following table summarizes key quantitative data from in vivo and in vitro studies of this compound.
| Parameter | Species/System | Value | Reference |
| In Vitro Efficacy | |||
| EC50 for human MC1R | cAMP accumulation assay | 16.8 nM | [2] |
| EC50 for murine MC1R | cAMP accumulation assay | 11.6 nM | [2] |
| EC50 for MC1R | 28 ± 12 nM | [4] | |
| In Vivo Efficacy (Mice) | |||
| ED50 for LPS-induced TNF-α inhibition | BALB/c mice | ~10 µmol/kg (s.c.) | [2] |
| Leukocyte Infiltration Reduction | LPS-induced lung inflammation | 45% reduction at 15 µmol/kg (s.c.) | [2] |
| Paw Swelling Reduction | Delayed-type hypersensitivity | 59% reduction | [2] |
| Pharmacokinetics (Mice) | |||
| Half-life (t1/2) | 1.7 hours | [2] | |
| Pharmacodynamic Half-life | ~8 hours | [2] | |
| Bioavailability (s.c.) | 100% | [1] |
Experimental Protocols
Materials
-
This compound dihydrochloride
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 G)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile saline to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile saline.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Dilution: Based on the animal's weight and the target dose, calculate the required volume of the stock solution and dilute it with sterile saline to the final injection volume. A typical injection volume for subcutaneous administration in mice is 100-200 µL.
-
Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Freshly prepared dilutions are recommended for each experiment.
Subcutaneous Injection Protocol
This protocol outlines the standard procedure for subcutaneous injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dose of this compound to be administered.
-
Allow the mouse to acclimate to the procedure room to minimize stress.
-
-
Restraint:
-
Properly restrain the mouse to ensure both the animal's and the researcher's safety. One common method is to grasp the loose skin at the scruff of the neck between the thumb and forefinger.[7]
-
-
Injection Site:
-
The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.[8] This area has fewer sensory nerve endings, minimizing discomfort for the animal.
-
-
Injection Procedure:
-
Using your non-dominant hand, create a "tent" of skin at the injection site.
-
With your dominant hand, insert the sterile needle, bevel up, at the base of the tented skin. The needle should be inserted parallel to the body.[9]
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.[9]
-
If no blood is aspirated, slowly depress the plunger to administer the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions, such as distress or local irritation at the injection site.
-
Provide appropriate post-procedural care as per your institutional guidelines.[10]
-
Important Considerations
-
Vehicle Control: Always include a vehicle control group (receiving sterile saline only) in your experimental design to account for any effects of the injection procedure itself.
-
Dosage Selection: The optimal dose of this compound may vary depending on the mouse strain, age, and the specific disease model. Pilot studies are recommended to determine the most effective dose for your experimental conditions. Dosages in the literature range from µg/kg to mg/kg.[2][3][5]
-
Injection Volume: The volume of the injected substance should be minimized to avoid discomfort and potential skin damage. For mice, the maximum recommended subcutaneous injection volume at a single site is typically 100-200 µL.[11]
-
Aseptic Technique: Maintain sterility throughout the procedure to prevent infection. Use a new sterile needle and syringe for each animal.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Frontiers | Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility [frontiersin.org]
- 11. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols: BMS-470539 in Chondrocyte Protection Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-470539 is a potent and selective agonist for the melanocortin 1 receptor (MC1R).[1] Emerging research has highlighted its significant anti-inflammatory and chondroprotective effects, positioning it as a promising candidate for investigation in the context of osteoarthritis and other inflammatory joint diseases.[1][2] In experimental models, this compound has been shown to mitigate the detrimental effects of inflammatory stimuli on chondrocytes, the primary cells in cartilage tissue.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound in chondrocyte protection assays, detailing its mechanism of action, experimental protocols, and key findings. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its chondroprotective effects by activating the MC1R, a G-protein coupled receptor expressed on chondrocytes.[3][4][5] Activation of MC1R initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This elevation in cAMP is associated with the attenuation of inflammatory responses and the promotion of a pro-resolving cellular phenotype.[4][5] The downstream effects include the downregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), as well as matrix-degrading enzymes like Matrix Metalloproteinases (MMPs).[2][3][4] Furthermore, this compound has been shown to induce the expression of the anti-inflammatory and cytoprotective enzyme Heme Oxygenase-1 (HO-1).[2][3][4]
Figure 1: this compound Signaling Pathway in Chondrocytes.
Quantitative Data Summary
The chondroprotective effects of this compound have been quantified in various assays. The tables below summarize the key findings from studies using the C-20/A4 human chondrocyte cell line stimulated with lipopolysaccharide (LPS) or S-Nitroso-N-acetyl-DL-penicillamine (SNAP) to induce an inflammatory and catabolic state.
Table 1: Effect of this compound on Chondrocyte Viability and Apoptosis
| Assay | Stimulus | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Cell Viability | LPS (0.1 µg/ml) | Prophylactic this compound | 26.0% increase in cell viability | [2] |
| Caspase 3/7 Activity | LPS (0.1 µg/ml) | Prophylactic this compound | 7.1% decrease in caspase 3/7 activity | [5] |
| Caspase 3/7 Activity | LPS (0.1 µg/ml) | Therapeutic this compound | 8.9% decrease in caspase 3/7 activity | [5] |
| Cell Viability | SNAP (1.0 mM) | Therapeutic this compound (10.0 µg/ml) | 98% inhibition of cell death | [6] |
| Caspase 3/7 Activity | SNAP (1.0 mM) | Therapeutic this compound (10.0 µg/ml) | 5% inhibition of caspase 3/7 activity |[6] |
Table 2: Effect of this compound on Inflammatory and Catabolic Mediators
| Mediator | Stimulus | Treatment | Outcome | Reference |
|---|---|---|---|---|
| IL-6 Gene Expression | LPS (0.1 µg/ml) | Prophylactic this compound | 30.0-fold decrease | [2] |
| IL-6 Gene Expression | LPS (0.1 µg/ml) | Therapeutic this compound | 15.0-fold decrease | [2] |
| IL-8 Gene Expression | LPS (0.1 µg/ml) | Prophylactic this compound | 10.2-fold decrease | [2] |
| IL-8 Gene Expression | LPS (0.1 µg/ml) | Therapeutic this compound | 30.5-fold decrease | [2] |
| MMP-1 Gene Expression | LPS (0.1 µg/ml) | Prophylactic this compound | 1.6-fold decrease | [2] |
| MMP-1 Protein Release | LPS (0.1 µg/ml) | Prophylactic this compound | 9% reduction | [2] |
| MMP-3 Protein Release | LPS (0.1 µg/ml) | Prophylactic this compound | 72.0% reduction | [2] |
| MMP-13 Protein Release | LPS (0.1 µg/ml) | Prophylactic this compound | 61.0% reduction |[2] |
Table 3: Effect of this compound on Anti-inflammatory Mediators and Signaling
| Mediator | Treatment | Outcome | Reference |
|---|---|---|---|
| Intracellular cAMP | This compound (10.0 µg/ml) | 2.0-fold increase | [5] |
| HO-1 Protein Expression | SNAP (1.0 mM) + Therapeutic this compound (10.0 µg/ml) | 1.1-fold increase |[6][7] |
Experimental Protocols
The following protocols are based on methodologies reported in the literature for assessing the chondroprotective effects of this compound.[3][4][5][6]
Figure 2: General Experimental Workflow.
Chondrocyte Cell Culture
-
Cell Line: C-20/A4 human chondrocyte cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Induction of Chondrocyte Stress
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli.
-
Working Concentration: 0.1 µg/ml in serum-free culture medium.
-
Procedure:
-
Seed C-20/A4 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for RNA/protein extraction).
-
Allow cells to adhere and grow to the desired confluency.
-
Prior to stimulation, replace the growth medium with serum-free medium and starve the cells for a defined period (e.g., 2-4 hours).
-
Add LPS to the culture medium at the final concentration of 0.1 µg/ml.
-
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound dihydrochloride (B599025) in a suitable solvent (e.g., sterile water or PBS) and store at -20°C.
-
Working Concentration: A typical working concentration is 10.0 µg/ml.
-
Treatment Regimens:
-
Prophylactic Treatment:
-
Pre-treat the chondrocytes with this compound (10.0 µg/ml) for 30 minutes.
-
Add LPS (0.1 µg/ml) to the culture medium containing this compound.
-
Incubate for the desired time (e.g., 6 hours for gene expression, 24 hours for protein analysis).[5]
-
-
Therapeutic Treatment:
-
Stimulate the chondrocytes with LPS (0.1 µg/ml) for 2 hours.
-
Add this compound (10.0 µg/ml) to the culture medium.
-
Incubate for a further 4 hours (for a total of 6 hours of LPS stimulation).[5]
-
-
Cell Viability Assay (MTT Assay)
-
Seed C-20/A4 cells in a 96-well plate at a density of 2.0 x 10^3 cells/well.
-
Perform the prophylactic or therapeutic treatment with this compound and/or LPS.
-
Following the incubation period, add MTT solution (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Seed C-20/A4 cells in a 96-well white-walled plate.
-
Perform the desired treatments as described above.
-
After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
Gene Expression Analysis (RT-PCR)
-
Culture and treat cells in 6-well plates.
-
After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using specific primers for target genes (e.g., IL-6, IL-8, MMP-1, MMP-3, MMP-13) and a housekeeping gene (e.g., β-actin).
-
Analyze the relative gene expression using the ΔΔCt method.
Protein Quantification (ELISA)
-
Culture and treat cells in 12-well or 6-well plates.
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentration of secreted proteins (e.g., IL-6, IL-8, MMPs) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blotting for HO-1
-
Culture and treat cells in 6-well plates.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HO-1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound represents a valuable pharmacological tool for studying chondrocyte protection and the role of the MC1R in cartilage homeostasis. The protocols and data presented in these application notes provide a framework for investigating the anti-inflammatory and chondroprotective properties of this compound and other MC1R agonists. These assays are crucial for the preclinical evaluation of novel therapeutic strategies for osteoarthritis and related inflammatory joint disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
- 3. Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist this compound dihydrochloride and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 4. Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist this compound dihydrochloride and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
- 6. ard.bmj.com [ard.bmj.com]
- 7. ard.bmj.com [ard.bmj.com]
Using BMS-470539 to Study Leukocyte Trafficking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-470539 is a potent and selective small-molecule agonist of the melanocortin-1 receptor (MC1R).[1][2] Emerging research has highlighted its significant anti-inflammatory properties, primarily through the modulation of leukocyte trafficking.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the mechanisms of leukocyte migration and to explore its therapeutic potential in inflammatory diseases.
Activation of MC1R by this compound has been shown to inhibit the infiltration and accumulation of leukocytes, particularly neutrophils, at sites of inflammation.[1][5] This effect is mediated, at least in part, by the downregulation of key chemokines such as CXCL1 and CCL2, which are crucial for the recruitment of neutrophils and monocytes.[3][4] These characteristics make this compound a valuable pharmacological tool for dissecting the signaling pathways involved in leukocyte trafficking and for evaluating the therapeutic efficacy of targeting the MC1R pathway in various inflammatory models.
Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Molecular Formula | C32H41N5O4 | [6] |
| IC50 | 120 nM | [2] |
| EC50 (human MC1R) | 16.8 nM | [1] |
| EC50 (murine MC1R) | 11.6 nM | [1] |
| Pharmacodynamic Half-life (mice) | ~8 hours | [1] |
| Pharmacokinetic Half-life (mice) | 1.7 hours | [1] |
Data Presentation: In Vitro and In Vivo Efficacy
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| NF-κB Reporter Assay | Human Melanoma Cells | TNF-α | Dose-dependent | Inhibition of NF-κB activation | [1] |
| Cytokine Release Assay | Human Neutrophils | LPS (100 ng/mL) | 1 µM, 10 µM, 100 µM | Significant reduction in TNF-α, IL-6, and IL-1β production | [5] |
| MAPK Phosphorylation Assay | Human Neutrophils | LPS (100 ng/mL) | 100 µM | Attenuation of p38, ERK, and JNK phosphorylation | [5] |
| Neutrophil Apoptosis Assay | Human Neutrophils | LPS (100 ng/mL) | 100 µM | Reversal of LPS-induced inhibition of apoptosis | [5] |
Table 2: In Vivo Efficacy of this compound in Models of Inflammation
| Animal Model | Inflammatory Stimulus | This compound Dosage | Route of Administration | Key Findings | Reference |
| BALB/c Mice | LPS | 10 µmol/kg (ED50) | Subcutaneous | Dose-dependent inhibition of TNF-α production | [1] |
| BALB/c Mice | LPS | 15 µmol/kg | Subcutaneous | 45% reduction in leukocyte infiltration in the lung | [1] |
| Mice | Delayed-Type Hypersensitivity | Not specified | Not specified | 59% reduction in paw swelling | [1] |
| C57BL/6J Mice | Mesenteric Ischemia-Reperfusion | 2.05-18.47 mg/kg | Intravenous | Inhibition of leukocyte adhesion and emigration; Reduced expression of CXCL1 and CCL2 | [2][3] |
| C57BL/6J Mice | Platelet-Activating Factor (PAF) | 18.47 mg/kg | Intravenous | Inhibition of leukocyte emigration in cremasteric microcirculation | [3] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in inhibiting leukocyte inflammatory responses.
Caption: Workflow for an in vitro leukocyte chemotaxis assay.
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a classic method to assess the effect of this compound on neutrophil migration towards a chemoattractant.
Materials:
-
This compound
-
Isolated human or murine neutrophils
-
Chemoattractant (e.g., fMLP, LTB4, or CXCL8/IL-8)
-
Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)
-
Hank's Balanced Salt Solution (HBSS) with 0.1% BSA
-
Calcein-AM or other suitable fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in HBSS with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Preparation of this compound and Chemoattractant: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in HBSS/BSA. Prepare the chemoattractant at a predetermined optimal concentration in HBSS/BSA.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the polycarbonate filter over the lower wells.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the filter (e.g., with Diff-Quik) and count them under a microscope.
-
Alternatively, for a higher-throughput method, pre-label the neutrophils with Calcein-AM before the assay. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
Protocol 2: In Vivo Leukocyte Trafficking in a Murine Peritonitis Model
This protocol outlines an in vivo model to evaluate the effect of this compound on leukocyte recruitment into the peritoneal cavity following an inflammatory stimulus.
Materials:
-
This compound
-
C57BL/6 or BALB/c mice (8-12 weeks old)
-
Inflammatory stimulus (e.g., Zymosan A, Thioglycollate, or LPS)
-
Phosphate-Buffered Saline (PBS)
-
Ketamine/Xylazine for anesthesia
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
Flow cytometer
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., subcutaneous or intravenous injection) at a predetermined time before the inflammatory challenge.
-
-
Induction of Peritonitis:
-
Inject the inflammatory stimulus (e.g., 1 mg Zymosan A in 0.5 mL PBS) into the peritoneal cavity of the mice.
-
-
Peritoneal Lavage:
-
At a specific time point after the induction of peritonitis (e.g., 4 hours for neutrophil recruitment), euthanize the mice by an approved method.
-
Expose the peritoneal cavity and inject 5-10 mL of cold PBS.
-
Gently massage the abdomen and then aspirate the peritoneal fluid (lavage).
-
-
Cell Counting and Staining:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer and stain with fluorescently-conjugated antibodies specific for different leukocyte populations.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the number of different leukocyte subsets (e.g., neutrophils, macrophages) that have migrated into the peritoneal cavity.
-
-
Data Analysis: Compare the number of recruited leukocytes in the this compound-treated group to the vehicle-treated group to determine the extent of inhibition of leukocyte trafficking.
Conclusion
This compound serves as a powerful research tool for investigating the role of the MC1R in modulating leukocyte trafficking. The provided protocols and data offer a framework for researchers to design and execute experiments aimed at understanding the anti-inflammatory effects of this compound and exploring its potential as a therapeutic agent for a range of inflammatory conditions. The ability of this compound to inhibit leukocyte adhesion and migration underscores the importance of the melanocortin system in regulating the inflammatory response.
References
- 1. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The melanocortin MC(1) receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: BMS-470539 in cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-470539 is a potent and highly selective small-molecule agonist for the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR).[1][2] Activation of MC1R is known to stimulate the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various physiological processes, including anti-inflammatory responses.[3][4] These application notes provide a comprehensive overview of the use of this compound in cAMP accumulation assays, including its pharmacological properties, a detailed experimental protocol, and a description of the underlying signaling pathway.
Pharmacological Profile of this compound
This compound was developed as a selective agonist for MC1R with the aim of exploring the therapeutic potential of activating this receptor in immunomodulation.[1] It has demonstrated potent anti-inflammatory properties in various preclinical models.[5][6][7] The potency and selectivity of this compound have been characterized in several in vitro studies, with key quantitative data summarized in the table below.
| Parameter | Species | Value | Cell Line/Assay Conditions | Reference |
| EC₅₀ (cAMP accumulation) | Human | 16.8 nM | Not specified | [6] |
| EC₅₀ (cAMP accumulation) | Murine | 11.6 nM | Not specified | [6] |
| EC₅₀ | Human | 28 ± 12 nM | Not specified | [8] |
| IC₅₀ | Human | 120 nM | Not specified | [2][9] |
| Selectivity | Human | No activation of MC3R; very weak partial agonist at MC4R and MC5R | Not specified | [9] |
MC1R Signaling Pathway and Mechanism of Action of this compound
The melanocortin 1 receptor is a Gs alpha subunit-coupled GPCR.[4] Upon binding of an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates downstream targets, leading to a cellular response. In the context of inflammation, this pathway can lead to the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.[5][8]
Experimental Protocol: cAMP Accumulation Assay
This protocol provides a general framework for measuring this compound-induced cAMP accumulation in a cell-based assay. It is recommended to optimize parameters such as cell number, incubation times, and reagent concentrations for your specific cell line and experimental setup.
Materials:
-
Cells expressing MC1R (e.g., human melanoma cell line, or a recombinant cell line like CHO or HEK293 stably expressing human MC1R)
-
Cell culture medium (e.g., DMEM or MEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits)
-
White or black opaque 96-well or 384-well microplates suitable for the chosen assay kit
-
Multichannel pipette
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Plating:
-
Culture MC1R-expressing cells in appropriate medium supplemented with FBS in a humidified incubator at 37°C and 5% CO₂.
-
The day before the assay, harvest the cells and seed them into the microplate at a predetermined optimal density. Allow the cells to adhere and grow overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of this compound in assay buffer to create a dose-response curve. The final concentration of the solvent should be consistent across all wells and typically below 0.5%.
-
Prepare solutions of the positive control (Forskolin) and a vehicle control (assay buffer with the same final solvent concentration).
-
-
cAMP Accumulation Assay:
-
Gently wash the cells with pre-warmed PBS.
-
Add assay buffer containing a phosphodiesterase inhibitor like IBMX to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C to inhibit the degradation of cAMP.
-
Add the different concentrations of this compound, the positive control, and the vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
Detection of cAMP:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit. This typically involves adding lysis and detection reagents to each well.
-
Read the plate on a plate reader compatible with the assay format (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Convert the raw data (e.g., fluorescence ratio, luminescence units) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.
-
Troubleshooting and Considerations
-
Cell Line Selection: The choice of cell line is critical. Endogenously expressing cell lines like some human melanoma cells can provide more physiologically relevant data. However, recombinant cell lines often offer more robust and reproducible signals due to higher and more consistent receptor expression.
-
Assay Window: Ensure a sufficient assay window between the basal and maximally stimulated cAMP levels. This can be optimized by adjusting cell number, agonist concentration, and incubation time.
-
Phosphodiesterase Inhibition: The use of a phosphodiesterase inhibitor like IBMX is crucial to prevent the degradation of cAMP and enhance the signal. The optimal concentration of the inhibitor should be determined empirically.
-
Solvent Effects: High concentrations of solvents like DMSO can affect cell viability and enzyme activity. It is important to keep the final solvent concentration low and consistent across all wells.
-
Assay Kit Selection: Various commercial cAMP assay kits are available with different detection technologies. The choice of kit will depend on the available equipment, desired throughput, and sensitivity.
By following these guidelines and protocols, researchers can effectively utilize this compound to study MC1R signaling and its role in various biological processes, particularly in the context of inflammation and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bio-techne.com [bio-techne.com]
- 3. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 5. Effect of this compound on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NF-κB Activation Assay with BMS-470539
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. The dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases and various types of cancer. Consequently, the development of specific inhibitors of NF-κB activation is a significant focus of drug discovery efforts.
BMS-470539 is a potent and highly selective small-molecule agonist of the melanocortin-1 receptor (MC-1R), which is known to possess anti-inflammatory properties.[1] Research has demonstrated that this compound can effectively inhibit the activation of NF-κB, making it a valuable tool for studying the role of MC-1R in modulating inflammatory pathways and a potential therapeutic candidate.[2]
These application notes provide detailed protocols for two primary methods to assess the inhibitory activity of this compound on NF-κB activation: the NF-κB Luciferase Reporter Assay and the NF-κB p65 Nuclear Translocation Assay by Immunofluorescence.
Signaling Pathway and Mechanism of Action
The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α). In unstimulated cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon TNF-α binding to its receptor (TNFR), a signaling cascade is triggered, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, allowing the p50/p65 heterodimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes, leading to the transcription of pro-inflammatory and survival genes.
This compound, as an MC-1R agonist, exerts its anti-inflammatory effects, at least in part, by interfering with this pathway and inhibiting the activation of NF-κB.
Diagram of the NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory effect of this compound on NF-κB activation can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for this compound.
| Compound | Assay Type | Cell Line | Stimulus (Concentration) | IC50 / EC50 | Reference |
| This compound | MC-1R Agonist Activity | Not Specified | Not Applicable | IC50: 120 nM | [2] |
| This compound | MC-1R Agonist Activity | Not Specified | Not Applicable | EC50: 28 nM | [2] |
| This compound | NF-κB Luciferase Reporter Assay | HBL Melanoma Cells | TNF-α (0.5 ng/mL) | Dose-dependent inhibition observed | [2] |
| This compound | NF-κB Nuclear Translocation | HBL Melanoma Cells | Not Specified | Dose-dependent inhibition observed | [2] |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity. It utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements. Inhibition of NF-κB activation by this compound results in a dose-dependent decrease in luciferase expression.
Materials:
-
HBL human melanoma cell line stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Recombinant Human TNF-α (stock solution in sterile PBS with 0.1% BSA)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay System (e.g., Promega)
-
White, opaque 96-well cell culture plates
-
Luminometer
Experimental Workflow:
Workflow for the NF-κB Luciferase Reporter Assay.
Procedure:
Day 1: Cell Seeding
-
Culture HBL-NF-κB-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Compound Treatment and Stimulation
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 nM to 10 µM. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the medium from the wells.
-
Add 50 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and unstimulated control (medium only) wells.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a working solution of TNF-α in culture medium to a final concentration of 1 ng/mL.
-
Add 50 µL of the TNF-α working solution to all wells except the unstimulated control wells (add 50 µL of medium instead). The final concentration of TNF-α will be 0.5 ng/mL.[2]
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
Day 3: Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of the prepared luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Luminescence of treated sample - Luminescence of unstimulated control) / (Luminescence of stimulated control - Luminescence of unstimulated control) ] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: NF-κB p65 Nuclear Translocation Assay by Immunofluorescence
This imaging-based assay visually confirms the inhibition of NF-κB activation by monitoring the subcellular localization of the p65 subunit. In response to TNF-α, p65 translocates from the cytoplasm to the nucleus. This compound is expected to prevent this translocation.
Materials:
-
HBL human melanoma cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Glass coverslips (sterile)
-
24-well plates
-
This compound
-
Recombinant Human TNF-α
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Experimental Workflow:
Workflow for the NF-κB p65 Nuclear Translocation Assay.
Procedure:
-
Cell Seeding: Place sterile glass coverslips into the wells of a 24-well plate. Seed HBL cells at a density that will result in 70-80% confluency on the next day. Incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a vehicle control.
-
Stimulation: Stimulate the cells with 10 ng/mL TNF-α for 30 minutes.
-
Fixation: Gently wash the cells three times with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue channel for nuclei) and Alexa Fluor 488 (green channel for NF-κB p65) fluorescence.
Data Analysis: Qualitatively assess the subcellular localization of p65. In unstimulated and this compound-treated cells, the green fluorescence should be predominantly in the cytoplasm. In TNF-α stimulated cells, the green fluorescence should be concentrated in the nucleus, co-localizing with the blue DAPI stain. In cells pre-treated with this compound and stimulated with TNF-α, the nuclear translocation of p65 should be inhibited in a dose-dependent manner. For quantitative analysis, image analysis software can be used to measure the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
References
Troubleshooting & Optimization
BMS-470539 solubility in DMSO and water
Welcome to the technical support center for BMS-470539. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound, particularly as a dihydrochloride (B599025) salt, can vary slightly between batches and suppliers. However, it is generally soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. For optimal results, it is always recommended to perform a small-scale solubility test with your specific batch.
Data Presentation: this compound Dihydrochloride Solubility
| Solvent | Reported Solubility Range (mg/mL) | Reported Molar Concentration Range (mM) |
| DMSO | ≥ 10 - 125[1][2] | ~15.8 - 197.6 |
| Water | ≥ 100[1] | ~158.1 |
| PBS (pH 7.2) | 5[2] | ~7.9 |
| DMF | 25[2] | ~39.5 |
| Ethanol | 20[2] | ~31.6 |
"≥" indicates that the saturation point may not have been reached in some experiments.[1]
Q2: How should I prepare a stock solution of this compound?
A2: For most in vitro cell-based assays, a high-concentration stock solution is prepared in DMSO. Due to DMSO's hygroscopic nature, it is crucial to use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO to ensure maximum solubility.[1] For in vivo studies, the compound is also soluble in water.[1]
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid Form: Store at -20°C for long-term stability.
-
In Solvent: Aliquot stock solutions into single-use volumes and store at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles as this can introduce moisture and potentially impact the compound's stability.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective agonist of the melanocortin-1 receptor (MC1-R).[1][2] Activation of MC1-R by this compound has been shown to have anti-inflammatory effects, notably through the inhibition of the NF-κB signaling pathway.[1][2]
Troubleshooting Guides
Issue 1: The compound is not fully dissolving in DMSO.
-
Possible Cause 1: The DMSO may have absorbed moisture.
-
Troubleshooting Step: Use a new, unopened bottle of anhydrous or molecular biology grade DMSO. Store DMSO properly in a desiccator to prevent water absorption.[1]
-
-
Possible Cause 2: The concentration is too high for the specific batch.
-
Troubleshooting Step: Try gentle warming of the solution (not exceeding 37°C) or brief sonication to aid dissolution. If precipitation occurs upon cooling, the solution is likely supersaturated.
-
-
Possible Cause 3: Impurities in the compound or solvent.
-
Troubleshooting Step: Ensure you are using high-purity this compound and an appropriate grade of DMSO.
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution into aqueous media for cell culture.
-
Possible Cause 1: The final concentration of DMSO is too high, causing the compound to crash out of solution.
-
Troubleshooting Step: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid both solubility issues and solvent-induced cytotoxicity.
-
-
Possible Cause 2: The compound's solubility is lower in the aqueous buffer.
-
Troubleshooting Step: When diluting, add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing. Avoid adding the aqueous solution directly to the DMSO stock.
-
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Troubleshooting Step: Prepare fresh aliquots from a solid stock if possible. Ensure that stock solutions are stored correctly at -80°C and that freeze-thaw cycles are minimized.
-
-
Possible Cause 2: The final concentration of DMSO is affecting the cells.
-
Troubleshooting Step: Perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require lower concentrations.
-
Experimental Protocols
Detailed Methodology: NF-κB Luciferase Reporter Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on TNF-α-induced NF-κB activation in a stable reporter cell line.
-
Cell Seeding:
-
Plate human melanoma cells (e.g., HBL) stably expressing an NF-κB luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 30,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (e.g., 0.1%).
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of TNF-α in culture medium.
-
Add TNF-α to the wells to a final concentration of 0.5 ng/mL to induce NF-κB activation. Include a set of unstimulated control wells.
-
Incubate the plate for 6-24 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells by adding a passive lysis buffer and incubating for 15 minutes at room temperature with gentle shaking.
-
Add the luciferase assay substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla) if applicable.
-
Calculate the percentage inhibition of NF-κB activity by this compound compared to the TNF-α stimulated vehicle control.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for an NF-κB luciferase assay.
Caption: Troubleshooting dissolution problems.
References
BMS-470539 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of BMS-470539. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at -20°C.[1][2][3] Some suppliers also indicate that it can be shipped at room temperature in the continental US.[1][2] For long-term storage, it is advisable to keep it in a sealed container, away from moisture.[2][3]
Q2: How long is solid this compound stable under recommended storage conditions?
When stored at -20°C, solid this compound is stable for at least four years.[1]
Q3: What are the recommended storage conditions for this compound in solution?
For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] These solutions should be stored in sealed containers to prevent evaporation and away from moisture.[2][3]
Q4: In which solvents can I dissolve this compound?
This compound is soluble in a variety of organic solvents and aqueous solutions. The following table summarizes its solubility.[1][2][3]
| Solvent | Solubility |
| DMSO | ≥ 125 mg/mL (197.59 mM) |
| DMF | 25 mg/mL |
| Ethanol | 20 mg/mL |
| PBS (pH 7.2) | 5 mg/mL |
| Water | ≥ 100 mg/mL (158.07 mM) |
Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[2]
Q5: Are there any specific handling instructions for aqueous stock solutions?
Yes, if you prepare a stock solution in water, it is recommended to dilute it to the working solution, then filter and sterilize it using a 0.22 μm filter before use.[2]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter related to the stability and storage of this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Troubleshooting Steps:
-
Verify the storage conditions of both the solid compound and any prepared stock solutions.
-
Ensure that the storage temperatures have been consistently maintained.
-
If stock solutions were stored for longer than the recommended period (6 months at -80°C or 1 month at -20°C), prepare a fresh solution from a new vial of solid compound.
-
Consider the age of the solid compound. If it has been stored for longer than four years, it may be advisable to use a newer batch.
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause: Use of a suboptimal solvent or improper technique.
-
Troubleshooting Steps:
-
Refer to the solubility table to ensure you are using an appropriate solvent.
-
For DMSO, use a fresh, unopened bottle to avoid issues with water absorption, which can affect solubility.[2]
-
Gentle warming and vortexing can aid in dissolution.
-
If preparing an aqueous solution, ensure the pH is compatible with the compound's stability. While solubility in water is high, the stability in aqueous solutions over time has not been extensively reported.
-
Issue 3: Precipitation of the compound in a stock solution.
-
Possible Cause: Exceeding the solubility limit or temperature fluctuations.
-
Troubleshooting Steps:
-
Ensure the concentration of your stock solution does not exceed the solubility limit for the chosen solvent.
-
Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles, which can promote precipitation.
-
If precipitation is observed, gently warm the solution and vortex to redissolve the compound before use. If it does not redissolve, it is best to prepare a fresh solution.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (newly opened)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated balance and transfer it to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed compound).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][3]
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Technical Support Center: BMS-470539 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of BMS-470539 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small-molecule agonist for the melanocortin-1 receptor (MC1R).[1][2][3] Its primary mechanism of action involves the activation of the MC1R, which triggers a cascade of intracellular signaling events. Notably, it has been shown to exert anti-inflammatory, anti-apoptotic, and neuroprotective effects, often mediated through the MC1R/cAMP/PKA/Nurr1 signaling pathway.[4][5][6][7]
Q2: What is a recommended starting dose for this compound in a rodent model of neuroinflammation?
A2: A previously optimized effective dose in a neonatal hypoxic-ischemic rat model is 160 μg/kg, administered intranasally.[4] Studies have tested a range from 50 μg/kg to 500 μg/kg.[4] For models of systemic inflammation in mice, a subcutaneous dose with an ED50 of approximately 10 µmol/kg has been reported to inhibit LPS-induced TNF-α production.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease paradigm.
Q3: How should I prepare and administer this compound for in vivo use?
A3: this compound is often supplied as a dihydrochloride (B599025) salt, which generally improves aqueous solubility.[3] For intranasal administration in rats, this compound has been successfully dissolved in sterile saline.[4] For subcutaneous administration in mice, appropriate vehicles should be used. Always ensure the compound is fully dissolved and the formulation is stable, without precipitation, before administration.[8]
Q4: What are the known pharmacokinetic properties of this compound?
A4: In mice, following subcutaneous administration, this compound has a reported pharmacokinetic half-life (t1/2) of approximately 1.7 hours.[2] However, its pharmacodynamic half-life, which measures the duration of its biological effect, was observed to be around 8 hours in a model of LPS-induced TNF-α inhibition.[2]
Q5: How can I confirm that the observed effects in my model are specifically due to MC1R activation?
A5: To verify the specificity of this compound's action, you can use animal models with non-functional or knocked-out MC1R. For instance, studies have utilized mice with inactive mutant MC1 receptors (recessive yellow e/e mice), in which the anti-inflammatory effects of this compound were absent, confirming its on-target activity.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental results | Poor drug solubility or stability. The compound may be precipitating in the vehicle or after administration, leading to inconsistent bioavailability.[8] | 1. Assess Solubility: Determine the solubility of this compound in your chosen vehicle at the desired concentration. 2. Optimize Formulation: If solubility is low, consider pH adjustment or the use of solubilizing agents like cyclodextrins or co-solvents. 3. Check Stability: Perform a stability study of your formulation under storage and experimental conditions. |
| Lack of expected therapeutic effect | Suboptimal dosage or administration route. The dose may be too low, or the administration route may not achieve sufficient concentration at the target site. | 1. Perform Dose-Response Study: Test a range of doses (e.g., based on the 50-500 µg/kg range used in rat studies) to find the optimal concentration for your model.[4] 2. Evaluate Different Routes: Depending on the target tissue, consider alternative administration routes such as subcutaneous (S.C.), intravenous (i.v.), or intraperitoneal (i.p.).[2][9] 3. Confirm Target Engagement: If possible, measure downstream markers of MC1R activation (e.g., cAMP levels) in the target tissue to confirm the drug is reaching its site of action.[4] |
| Unexpected off-target effects | Interaction with other receptors at high concentrations. Although this compound is highly selective for MC1R, very high doses could potentially lead to weak interactions with other melanocortin receptors (MC3R, MC4R, MC5R).[3] | 1. Confirm Selectivity: Review literature on the selectivity profile of this compound. It is reported to be a very weak partial agonist at MC4R and MC5R.[3] 2. Use Lowest Effective Dose: Utilize the lowest possible dose that achieves the desired therapeutic effect to minimize the risk of off-target activity. 3. Use Control Animals: Employ MC1R knockout or mutant animals to differentiate between on-target and off-target effects.[9] |
Quantitative Data Summary
Table 1: In Vivo Dosages and Administration Routes for this compound
| Animal Model | Disease/Condition | Dosage | Route of Administration | Vehicle | Reference |
| Sprague-Dawley Rat Pups | Neonatal Hypoxic-Ischemia | 50, 160, 500 µg/kg | Intranasal | Sterile Saline | [4] |
| BALB/c Mice | LPS-Induced TNF-α Production | ED50: ~10 µmol/kg | Subcutaneous (S.C.) | Not Specified | [2] |
| Mice | LPS-Induced Lung Inflammation | 15 µmol/kg | Not Specified | Not Specified | [2] |
| WT and e/e Mice | Ischemia-Reperfusion | 18.47 mg/kg | Intravenous (i.v.) | Not Specified | [9] |
| WT Mice | PAF-Induced Inflammation | 18.57 mg/kg | Intravenous (i.v.) | Not Specified | [9] |
Experimental Protocols
Protocol: Intranasal Administration of this compound in a Neonatal Rat Hypoxia-Ischemia (HI) Model
This protocol is a generalized methodology based on published studies.[4][7]
-
Animal Model: Use post-natal day 10 (P10) Sprague-Dawley rat pups. Induce hypoxic-ischemic brain injury via right common carotid artery ligation followed by exposure to a hypoxic environment (e.g., 2.5 hours).[4][7]
-
Preparation of Dosing Solution:
-
Aseptically dissolve this compound dihydrochloride in sterile saline to the desired final concentrations (e.g., for doses of 50, 160, and 500 µg/kg).
-
Ensure the solution is clear and free of particulates. Prepare fresh on the day of the experiment.
-
-
Drug Administration:
-
At 1 hour post-HI induction, lightly anesthetize the rat pups.
-
Place the pup in a supine position.
-
Administer the this compound solution or vehicle (sterile saline) intranasally. A total volume of 10 µl is typically used.[4]
-
To ensure absorption and prevent fluid from being inhaled into the lungs, deliver the dose slowly in small droplets (e.g., 2 µl per drop) every 2 minutes, alternating between the left and right nostrils.[4]
-
-
Post-Procedure Monitoring and Analysis:
-
Monitor the animals for recovery from anesthesia and any adverse effects.
-
At predetermined time points (e.g., 48 hours or 28 days post-HI), evaluate outcomes.[4][7]
-
Short-term outcomes (48h): Assess neurological deficits, measure infarct area using TTC staining, and perform Western blot analysis on brain tissue to quantify protein levels in the MC1R signaling pathway (MC1R, cAMP, p-PKA, Nurr1, etc.).[4]
-
Long-term outcomes (28d): Conduct neurobehavioral tests (e.g., foot-fault, rotarod), and measure brain atrophy using Nissl staining.[4][5]
-
Mandatory Visualizations
Caption: this compound signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats | springermedizin.de [springermedizin.de]
- 6. mdpi.com [mdpi.com]
- 7. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 11. The melanocortin MC(1) receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of BMS-470539
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BMS-470539. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective full agonist of the melanocortin-1 receptor (MC1R).[1][2] It was designed to mimic the pharmacophore of endogenous melanocortins.[1]
Q2: What are the known off-target effects of this compound?
This compound is reported to be highly selective for MC1R.[2][3][4] It does not activate the melanocortin-3 receptor (MC3R) and is described as a very weak partial agonist at the melanocortin-4 receptor (MC4R) and melanocortin-5 receptor (MC5R).[3][5]
Q3: I am observing unexpected effects in my experiment that are not consistent with MC1R activation. What could be the cause?
While this compound is highly selective, consider the following possibilities:
-
High Concentrations: At very high concentrations, the weak partial agonism at MC4R and MC5R might become relevant. Review your experimental dosage to ensure it is within the recommended range for selective MC1R activation.
-
Cell System Specificity: The expression profile of melanocortin receptors can vary significantly between different cell lines and tissues. Confirm the expression levels of MC1R, MC3R, MC4R, and MC5R in your experimental system. Unanticipated expression of MC4R or MC5R could lead to off-target responses.
-
Compound Purity: Ensure the purity of your this compound stock. Impurities could potentially have their own biological activities.
-
Downstream Signaling Crosstalk: The signaling pathway initiated by MC1R activation (primarily through cAMP) can interact with other cellular signaling pathways. The observed effects might be a result of this crosstalk rather than a direct off-target receptor interaction.
Q4: How can I experimentally assess the selectivity of this compound in my system?
To confirm the selectivity of this compound, you can perform the following experiments:
-
Competitive Binding Assays: Use radiolabeled ligands for MC1R, MC3R, MC4R, and MC5R to determine the binding affinity (Ki) of this compound for each receptor subtype.
-
Functional Assays in Receptor-Specific Cell Lines: Utilize cell lines engineered to express only a single subtype of melanocortin receptor. Measure the functional response (e.g., cAMP accumulation) upon treatment with a range of this compound concentrations to determine the EC50 for each receptor.
-
Use of Selective Antagonists: If you suspect off-target effects through MC4R or MC5R, use selective antagonists for these receptors in conjunction with this compound to see if the unexpected effects are blocked.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound activity.
Table 1: On-Target Activity of this compound at MC1R
| Parameter | Species | Value (nM) | Assay Type |
| EC50 | Human | 16.8 | cAMP Accumulation |
| EC50 | Murine | 11.6 | cAMP Accumulation |
| EC50 | Not Specified | 28 | Not Specified |
| IC50 | Not Specified | 120 | Not Specified |
[EC50 (Half maximal effective concentration), IC50 (Half maximal inhibitory concentration)][1][3][6]
Table 2: Potential Off-Target Activity of this compound
| Receptor | Activity | Quantitative Data |
| MC3R | No activation | Not available |
| MC4R | Very weak partial agonist | Not publicly available |
| MC5R | Very weak partial agonist | Not publicly available |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Value | Model |
| ED50 | BALB/c Mice | ~10 µmol/kg | LPS-induced TNF-alpha production |
| Half-life (t1/2) | Not Specified | 1.7 hours | Pharmacokinetic analysis |
[ED50 (Median effective dose), LPS (Lipopolysaccharide), TNF (Tumor necrosis factor)][1]
Experimental Protocols
1. cAMP Accumulation Assay (General Protocol)
This assay is used to determine the functional potency of this compound as a Gs-coupled receptor agonist.
-
Cell Culture: Use cells endogenously expressing the melanocortin receptor of interest or a cell line stably transfected with the receptor cDNA.
-
Assay Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Wash the cells with a suitable assay buffer.
-
Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified period to allow for cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based assays).
-
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
2. NF-κB Reporter Assay (General Protocol)
This assay assesses the anti-inflammatory effect of this compound by measuring the inhibition of the NF-κB signaling pathway.
-
Cell Line: Use a cell line that endogenously expresses MC1R and is stably transfected with a reporter construct containing the luciferase gene under the control of NF-κB response elements.
-
Assay Procedure:
-
Plate the reporter cells in a multi-well plate.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with an inflammatory agent that activates the NF-κB pathway (e.g., TNF-α or LPS).
-
Incubate for a sufficient time to allow for reporter gene expression.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a control and plot the inhibition of the NF-κB signal against the this compound concentration to determine the IC50 value.
Visualizations
References
- 1. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of this compound on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MC4R | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. probechem.com [probechem.com]
Overcoming poor solubility of BMS-470539 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of BMS-470539 in aqueous solutions for experimental use.
Troubleshooting Guides
Researchers may encounter solubility issues with this compound for various reasons, including the use of the free base form instead of the more soluble dihydrochloride (B599025) salt, the specific buffer conditions, or the need for concentrations at the limit of solubility. This guide offers solutions to these common problems.
Solubility Profile of this compound Dihydrochloride
This compound is most commonly supplied as a dihydrochloride salt, which significantly enhances its aqueous solubility. The table below summarizes the reported solubility in various solvents.
| Solvent | Solubility | Molar Concentration (approx.) |
| Water | ≥ 100 mg/mL | 158.07 mM |
| DMSO | ≥ 125 mg/mL | 197.59 mM |
| DMF | 25 mg/mL | 39.52 mM |
| Ethanol | 20 mg/mL | 31.61 mM |
| PBS (pH 7.2) | 5 mg/mL | 7.90 mM |
Note: "≥" indicates that the saturation point was not reached at this concentration. The molecular weight of this compound dihydrochloride is 632.62 g/mol .[1][2]
Issue: Precipitation or Cloudiness in Aqueous Buffer
Precipitation of this compound in aqueous buffers can occur due to pH shifts or interactions with buffer components.
Experimental Protocol: pH Adjustment for Enhanced Solubility
-
Prepare a high-concentration stock solution: Dissolve this compound dihydrochloride in sterile, purified water to a concentration of 100 mg/mL.
-
Buffer selection: Choose a buffer system appropriate for your experiment. Note that solubility is lower in PBS (pH 7.2) compared to water.[2] Consider using a buffer with a slightly acidic pH if compatible with your assay, as the dihydrochloride salt form suggests higher solubility at lower pH.
-
Dilution and pH monitoring: While stirring, slowly add the this compound stock solution to your experimental buffer. Monitor the pH of the final solution. If precipitation occurs, the pH may be too high.
-
pH adjustment (if necessary): If your experimental conditions allow, adjust the pH of the final solution downwards with a dilute acid (e.g., 0.1 M HCl) to aid in re-dissolving the compound. Perform this adjustment cautiously and monitor for any impact on your experimental system.
Issue: Requirement for Higher Concentration in Aqueous Media
For some applications, a concentration higher than that readily achieved in a specific buffer may be necessary. In such cases, the use of co-solvents or other solubility-enhancing excipients can be explored.
Experimental Protocol: Using Co-solvents to Enhance Solubility
-
Select a biocompatible co-solvent: Common co-solvents for in vitro and in vivo studies include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG).[3]
-
Prepare a concentrated stock in the co-solvent: Dissolve this compound dihydrochloride in 100% DMSO to a high concentration (e.g., ≥ 125 mg/mL).[1]
-
Serial dilution: First, dilute the DMSO stock into your aqueous experimental medium. It is critical to ensure the final concentration of the co-solvent is low enough to be non-toxic to the cells or organism in your experiment. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.
-
Vortexing and warming: After dilution, vortex the solution thoroughly. Gentle warming (e.g., to 37°C) can also aid in dissolution, but the stability of this compound at elevated temperatures should be considered.
-
Control group: Always include a vehicle control in your experiments containing the same final concentration of the co-solvent as the drug-treated samples.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor solubility of this compound in water. What could be the reason?
A1: The most common reason is the form of the compound being used. This compound is often sold as a dihydrochloride salt, which is highly soluble in water (≥ 100 mg/mL).[1][4] If you are using the free base form, you can expect significantly lower aqueous solubility. Ensure you are using the salt form for aqueous preparations. If you are using the dihydrochloride salt and still face issues, check the pH of your water and consider the troubleshooting steps above.
Q2: Can I prepare a stock solution of this compound in PBS?
A2: Yes, but be aware that the solubility of this compound dihydrochloride is lower in PBS (pH 7.2) at 5 mg/mL compared to water (≥ 100 mg/mL).[2] If you need a higher concentration, it is recommended to prepare a concentrated stock in water or DMSO and then dilute it into your PBS-based medium.
Q3: How should I store my stock solutions of this compound?
A3: For stock solutions in a solvent, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1][4] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective agonist of the melanocortin-1 receptor (MC1R).[1][4][5] Activation of MC1R is known to have anti-inflammatory effects.[6][7] For instance, it has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[2]
Q5: Are there any alternative methods to improve solubility if co-solvents are not suitable for my experiment?
A5: Yes, other techniques can be employed, though they may require more formulation development. These include the use of surfactants (e.g., Tween-80, Pluronic-F68) to form micelles that can encapsulate the drug, or complexation with cyclodextrins.[8] These methods work by creating a more hydrophilic environment for the poorly soluble compound. The choice of method depends heavily on the specific requirements of the experimental system.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ijpbr.in [ijpbr.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS 470539 dihydrochloride | CAS 2341796-82-3 | BMS470539 | Tocris Bioscience [tocris.com]
- 8. ijmsdr.org [ijmsdr.org]
BMS-470539 half-life in vivo and experimental timing
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the selective melanocortin-1 receptor (MC-1R) agonist, BMS-470539.
Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life of this compound?
The half-life of this compound in vivo can be described by two key parameters:
-
Pharmacokinetic Half-Life (t½): This is the time it takes for the concentration of the drug in the body to be reduced by half. For this compound administered subcutaneously in BALB/c mice, the pharmacokinetic half-life is approximately 1.7 hours.[1][2]
-
Pharmacodynamic Half-Life: This refers to the time it takes for the pharmacological effect of the drug to decrease by half. In a model of lipopolysaccharide (LPS)-induced TNF-alpha production in mice, this compound demonstrated a pharmacodynamic half-life of approximately 8 hours, indicating that its biological effects persist significantly longer than its presence in circulation would suggest.[1]
Understanding both half-lives is crucial for designing dosing schedules. The short pharmacokinetic half-life suggests that the compound is cleared relatively quickly, while the longer pharmacodynamic half-life implies that the downstream signaling and anti-inflammatory effects are more sustained.[1]
Q2: What is the mechanism of action for this compound?
This compound is a potent and highly selective small-molecule agonist for the melanocortin-1 receptor (MC-1R).[1][3][4] Its anti-inflammatory properties stem from the activation of this receptor. The binding of this compound to MC-1R initiates downstream signaling cascades that modulate inflammatory responses. Key pathways identified include:
-
Inhibition of NF-κB Activation: this compound has been shown to inhibit the activation of the NF-κB transcriptional reporter, a central pathway in promoting the expression of pro-inflammatory cytokines like TNF-alpha.[1]
-
Activation of the cAMP/PKA/Nurr1 Pathway: In a neonatal hypoxic-ischemic rat model, this compound administration led to the upregulation of intracellular cyclic AMP (cAMP), protein kinase A (PKA), and the nuclear receptor related 1 protein (Nurr1).[5] This pathway is associated with neuroprotective and anti-inflammatory effects.[5]
Activation of MC-1R by this compound ultimately leads to reduced production of inflammatory cytokines and chemokines, and inhibition of leukocyte infiltration into inflamed tissues.[1][6][7]
Simplified signaling pathway of this compound via the MC-1 receptor.
Q3: How should I prepare and store this compound?
For optimal results and stability, follow these guidelines:
-
Storage of Stock Solution: It is recommended to store stock solutions of this compound dihydrochloride (B599025) at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Ensure the container is sealed to protect from moisture.[4]
-
Reconstitution: The appropriate solvent for reconstitution will depend on the experimental requirements (in vitro vs. in vivo) and the specific salt form of the compound. Always consult the manufacturer's product data sheet for specific instructions on solubility. For in vivo use, ensure the final vehicle is sterile and physiologically compatible.
Troubleshooting Guides
Issue: I am not observing the expected anti-inflammatory effect.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing or Timing | The effective dose is highly model-dependent. Review the literature for doses used in similar models (see Table 2). The timing of administration is critical; determine if a prophylactic (pre-treatment) or therapeutic (post-inflammation induction) approach is more appropriate for your study.[5][6][7][8] |
| Suboptimal Administration Route | The route of administration (e.g., subcutaneous, intravenous, intranasal, intraperitoneal) affects bioavailability and pharmacokinetics.[1][4][5][9] Ensure the chosen route is appropriate for reaching the target tissue and is consistent with established protocols. |
| Compound Degradation | Improper storage can lead to compound degradation. Ensure the compound and its solutions have been stored according to the manufacturer's recommendations.[4] Prepare fresh solutions for each experiment if stability is a concern. |
| Model-Specific Issues | The anti-inflammatory effects of this compound are dependent on the expression of functional MC-1 receptors.[6][7] Verify the expression of MC-1R in your cell line or animal model. The compound's efficacy was lost in mice with inactive mutant MC-1 receptors.[6][7] |
Issue: I am observing high variability in my in vivo results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Administration | Ensure precise and consistent administration techniques, especially for subcutaneous or intraperitoneal injections, to minimize variability in absorption. For intranasal delivery, control the volume and rate of administration carefully.[5] |
| Biological Variability | Age, weight, and sex of the animals can influence outcomes. Ensure animals are properly randomized into treatment groups. Increase the sample size (n-number) per group to improve statistical power. |
| Timing of Sample Collection | Given the difference between the pharmacokinetic (1.7 h) and pharmacodynamic (8 h) half-lives, the timing of sample collection post-treatment is critical.[1] Establish a consistent endpoint for all animals based on the peak expected effect for the specific biomarker being measured. |
Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice
| Parameter | Value | Model System | Administration Route | Reference |
| Pharmacokinetic Half-Life (t½) | ~1.7 hours | BALB/c Mice | Subcutaneous | [1] |
| Pharmacodynamic Half-Life | ~8 hours | LPS-induced TNF-α in BALB/c Mice | Subcutaneous | [1] |
Table 2: Exemplary In Vivo Dosing Regimens for this compound
| Dose | Administration Route | Animal Model | Experimental Context | Reference |
| ~10 µmol/kg (ED₅₀) | Subcutaneous | BALB/c Mice | Inhibition of LPS-induced TNF-α | [1] |
| 15 µmol/kg | Subcutaneous | BALB/c Mice | LPS-induced lung inflammation | [1] |
| 160 µg/kg | Intranasal | Neonatal Sprague-Dawley Rats | Hypoxic-ischemic brain injury | [5] |
| 18.47 mg/kg | Intravenous | Wild-Type Mice | PAF-induced inflammation | [4][6] |
| Not Specified | Intraperitoneal | Mice | Bleomycin-induced skin fibrosis | [9] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Production in Mice (Adapted from Kang et al., 2006)
-
Animals: Use male BALB/c mice.
-
Compound Preparation: Prepare this compound in a sterile vehicle suitable for subcutaneous injection.
-
Administration: Administer this compound subcutaneously at the desired dose (e.g., a dose range including 10 µmol/kg).
-
Inflammation Induction: At a specified time post-drug administration, induce inflammation by intraperitoneal injection of Lipopolysaccharide (LPS).
-
Sample Collection: Collect blood samples at a peak time for cytokine response following LPS challenge (e.g., 90 minutes).
-
Analysis: Process blood to obtain plasma or serum. Measure TNF-α levels using a validated method such as ELISA.
-
Evaluation: Compare TNF-α levels in this compound-treated groups to a vehicle-treated control group to determine the percentage of inhibition.
Protocol 2: Neuroprotection in a Neonatal Hypoxic-Ischemic Rat Model (Adapted from a 2022 study)[5]
-
Animals: Use 10-day-old unsexed Sprague-Dawley rat pups.[5]
-
Induction of Hypoxia-Ischemia (HI): Induce HI by ligating the right common carotid artery, followed by a period of systemic hypoxia (e.g., 2.5 hours).[5]
-
Compound Preparation: Prepare this compound in sterile saline for intranasal delivery.
-
Therapeutic Administration: At 1 hour after the induction of HI, anesthetize the pups and place them on their backs.[5]
-
Intranasal Delivery: Administer a total volume of 10 µl (e.g., 160 µg/kg) by applying 2 µl drops every 2 minutes, alternating between the left and right nares.[5]
-
Endpoint Analysis: At a predetermined time point (e.g., 48 hours post-HI), perform neurobehavioral tests and sacrifice the animals for brain tissue analysis.[5]
-
Evaluation: Assess outcomes such as brain infarct area (e.g., via TTC staining), neuronal apoptosis (e.g., via immunofluorescence for cleaved caspase-3), and protein expression of signaling molecules (e.g., via Western blot for MC-1R, Nurr1, etc.).[5]
General experimental workflow for in vivo studies with this compound.
References
- 1. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The melanocortin MC(1) receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 9. The senescence-like activity of this compound is associated with anti-fibrotic actions in models of dermal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with BMS-470539
Welcome to the technical support center for BMS-470539. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective small-molecule agonist for the melanocortin 1 receptor (MC1R).[1][2] Its primary mechanism involves binding to and activating MC1R, a G protein-coupled receptor.[3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] Elevated cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor Nurr1.[4][5] This signaling cascade is central to the anti-inflammatory, antioxidative, and anti-apoptotic effects of this compound.[4][6]
Q2: What are the known downstream signaling pathways affected by this compound?
A2: The primary pathway initiated by this compound is the MC1R/cAMP/PKA signaling cascade.[4][5] Activation of this pathway has been shown to modulate several downstream effectors:
-
Nurr1: Upregulation of Nurr1 is a key neuroprotective mechanism.[4][7]
-
NF-κB: this compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[2][6]
-
MAPKs: It can attenuate the phosphorylation of MAPKs such as p38, ERK1/2, and JNK in response to inflammatory stimuli.[6][8]
-
Apoptosis-related proteins: It can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[4]
-
Oxidative stress markers: It has been observed to upregulate the antioxidant protein HO-1 and downregulate markers of oxidative stress like 4-HNE.[4]
Q3: In which experimental models has this compound been shown to be effective?
A3: this compound has demonstrated efficacy in a variety of preclinical models, including:
-
Neuroinflammation and Hypoxic-Ischemic Injury: It has been shown to reduce neuroinflammation, infarct area, and improve neurological deficits in rat models of neonatal hypoxic-ischemic brain injury.[4][5][7]
-
Inflammation: It effectively inhibits lipopolysaccharide (LPS)-induced cytokine production and leukocyte infiltration in mice.[2][6] In models of lung inflammation and delayed-type hypersensitivity, it has been shown to reduce inflammation.[2]
-
Ischemia-Reperfusion Injury: It can inhibit leukocyte adhesion and emigration in the inflamed vasculature following ischemia-reperfusion.[9][10]
-
Chondrocyte Inflammation: It has shown chondroprotective and anti-inflammatory effects in LPS-activated chondrocytes.[11]
Troubleshooting Guide for Unexpected Results
This guide addresses potential unexpected outcomes during experiments with this compound and provides structured troubleshooting steps.
Issue 1: No observable effect or lower than expected efficacy of this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect stock solutions and working solutions from light. |
| Suboptimal Concentration | Perform a dose-response study to determine the optimal concentration for your specific cell type or animal model. Effective concentrations in vitro can range from the low nanomolar to micromolar range, while in vivo doses often range from 10 to 20 mg/kg.[2][12] |
| Low or Absent MC1R Expression | Verify the expression of MC1R in your experimental system (cell line or tissue) using techniques like qPCR, Western blot, or immunofluorescence. Some cell lines may have very low or no endogenous MC1R expression. |
| Poor Bioavailability or Inappropriate Route of Administration (In Vivo) | Consider the pharmacokinetic properties of this compound. The reported half-life is approximately 1.7 hours.[2] Ensure the route of administration (e.g., subcutaneous, intranasal) is appropriate for your model and that the dosing frequency is sufficient to maintain therapeutic levels.[2][4] |
| Cell Culture Media Interactions | Certain components in cell culture media or serum could potentially interact with the compound. Test the compound's stability in your specific media. Consider reducing serum concentration if feasible.[13] |
Issue 2: Conflicting or paradoxical results (e.g., increased inflammation).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Compound Concentration Leading to Off-Target Effects | Very high concentrations of any compound can lead to non-specific or off-target effects.[14] Ensure you are working within the recommended concentration range. If paradoxical effects are observed at high doses, repeat the experiment with a wider range of lower concentrations. |
| Activation of Compensatory Signaling Pathways | Prolonged or strong activation of one pathway can sometimes lead to the activation of compensatory or feedback pathways that may produce opposing effects. Conduct a time-course experiment to observe the dynamics of the response. |
| Contamination of Compound or Reagents | Ensure the purity of your this compound stock. If possible, verify its identity and purity using analytical methods. Ensure all other reagents and cell cultures are free from contamination (e.g., endotoxin). |
| Cell-Type Specific Responses | The cellular response to MC1R activation can be context-dependent. The signaling outcome may vary between different cell types due to differences in downstream signaling components. Compare your results with published data from similar cell types. |
Experimental Protocols
Key Experiment: In Vitro Inhibition of LPS-Induced Cytokine Production in Neutrophils
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[6]
1. Isolation of Human Neutrophils:
-
Isolate neutrophils from the peripheral blood of healthy volunteers using dextran (B179266) sedimentation and centrifugation techniques.
2. Cell Culture and Treatment:
-
Resuspend isolated neutrophils in an appropriate cell culture medium.
-
Pre-incubate the neutrophils with various concentrations of this compound (e.g., 1, 10, and 100 µM) for a specified period (e.g., 1 hour).
-
Stimulate the neutrophils with lipopolysaccharide (LPS) (e.g., 100 ng/ml) in the presence or absence of this compound.
-
Include appropriate controls: a vehicle control (no this compound) and an unstimulated control (no LPS).
3. Measurement of Cytokine Production:
-
After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated vehicle control group to determine the inhibitory effect of the compound.
Key Experiment: In Vivo Assessment of Neuroprotection in a Rat Model of Hypoxic-Ischemic Brain Injury
This protocol is based on studies evaluating the neuroprotective effects of this compound.[4]
1. Animal Model:
-
Induce hypoxic-ischemic (HI) brain injury in neonatal rat pups (e.g., postnatal day 10) by ligating the right common carotid artery followed by exposure to a hypoxic environment (e.g., 2.5 hours).
2. Drug Administration:
-
Administer this compound or a vehicle control at a specific time point relative to the HI injury (e.g., 1 hour post-HI).
-
A common route of administration for neuroprotective studies is intranasal (e.g., 160 μg/kg).[4]
3. Assessment of Neurological Deficits and Brain Injury:
-
At a defined time point after HI (e.g., 48 hours or 28 days), assess short-term neurological reflexes (e.g., geotaxis reflex).[4]
-
Measure the infarct area using triphenyltetrazolium (B181601) chloride (TTC) staining.[4]
-
Assess brain atrophy and neuronal loss using Nissl staining.[5]
4. Molecular Analysis:
-
Harvest brain tissue from the ipsilateral hemisphere.
-
Perform Western blot analysis to measure the protein levels of key signaling molecules in the MC1R pathway (e.g., MC1R, cAMP, p-PKA, Nurr1), as well as markers of apoptosis (Bax, Bcl-2) and oxidative stress (HO-1, 4-HNE).[4]
5. Data Analysis:
-
Compare the outcomes (neurological scores, infarct volume, protein expression) between the this compound-treated group and the vehicle-treated HI group.
Visualizations
Caption: Signaling pathway of this compound via the MC1R.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats | springermedizin.de [springermedizin.de]
- 6. Effect of this compound on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 11. Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist this compound dihydrochloride and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Minimizing BMS-470539 toxicity in cell culture
Welcome to the technical support center for BMS-470539. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture experiments while minimizing potential toxicity and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small-molecule agonist for the melanocortin-1 receptor (MC1R). Its primary mechanism of action involves binding to and activating MC1R, which leads to an increase in intracellular cyclic AMP (cAMP). This initiates a signaling cascade through protein kinase A (PKA) and the transcription factor Nurr1, which is associated with anti-inflammatory, anti-apoptotic, and antioxidative effects.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for MC1R, it has been reported to be a very weak partial agonist at the melanocortin-4 (MC4R) and melanocortin-5 (MC5R) receptors. At high concentrations, the possibility of off-target effects through these receptors should be considered.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound dihydrochloride (B599025) is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO.
Q4: What is a potential "toxic" or unintended effect of this compound in cell culture?
A4: In studies with human dermal fibroblasts, treatment with 10 µM of this compound has been shown to induce a "senescence-like" state. This is characterized by a reversible arrest of cell proliferation, increased cell size, and accumulation of senescence-associated β-galactosidase.[1][2][3] While this may be a desired therapeutic effect in some contexts, it can be an unwanted side effect in experiments where normal cell proliferation is required.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Proliferation or Viability
-
Possible Cause 1: Senescence-like Effect: As mentioned in the FAQs, this compound can induce proliferation arrest in some cell types, such as fibroblasts, at concentrations around 10 µM.[1][2][3]
-
Solution: Perform a dose-response experiment to determine the optimal concentration that provides the desired biological effect without significantly impacting cell proliferation. Consider using a lower concentration of this compound or reducing the treatment duration.
-
-
Possible Cause 2: High Concentration of DMSO: The final concentration of DMSO in the cell culture medium can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may be affected at concentrations as low as 0.1%.[4]
-
Solution: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent-related effects.[4]
-
-
Possible Cause 3: Acute Cytotoxicity at High Concentrations: While specific cytotoxic IC50 values for this compound are not widely published, high concentrations of any small molecule can lead to cytotoxicity.
-
Solution: It is crucial to determine the cytotoxic profile of this compound for your specific cell line. A cell viability assay, such as MTT or resazurin, should be performed with a range of this compound concentrations to identify the threshold for toxicity.
-
Issue 2: Compound Precipitation in Cell Culture Medium
-
Possible Cause 1: Exceeding Solubility Limit: Adding a large volume of a concentrated DMSO stock solution directly to aqueous culture medium can cause the compound to precipitate.
-
Possible Cause 2: Interaction with Media Components: Over time in the incubator, the compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.[5]
-
Solution: Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. If delayed precipitation occurs, consider preparing fresh media with the compound for longer experiments or using a different basal media formulation.[5]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| MC1R Agonism (EC50) | 28 nM | Not specified | |
| MC1R Agonism (IC50) | 120 nM | Not specified | |
| Solubility in DMSO | ≥ 125 mg/mL (197.59 mM) | N/A | |
| Solubility in Water | ≥ 100 mg/mL (158.07 mM) | N/A | |
| Concentration for Senescence-like Effect | 10 µM | Human Dermal Fibroblasts | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
This compound dihydrochloride has a molecular weight of 632.62 g/mol .
-
To prepare a 10 mM stock solution, dissolve 6.33 mg of this compound in 1 mL of high-quality, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
To prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution into the pre-warmed medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Gently vortex the working solution immediately after adding the stock to ensure it is well-mixed.
-
For a dose-response experiment, perform serial dilutions from this working solution.
-
Note: Always prepare a vehicle control with the same final concentration of DMSO as your highest concentration working solution.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a range of this compound working solutions in your cell culture medium as described in Protocol 1.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (no cells), cells in medium with no treatment, and a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure the crystals are fully dissolved.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Investigating therapeutic senescence using the melanocortin 1 receptor agonist this compound in the treatment of fibroblast-driven disease [qmro.qmul.ac.uk]
- 2. The senescence-like activity of this compound is associated with anti-fibrotic actions in models of dermal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
BMS-470539 Technical Support Center: A Guide for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful preparation and administration of BMS-470539 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small-molecule agonist for the melanocortin 1 receptor (MC1R).[1][2][3] Its primary mechanism of action involves binding to and activating MC1R, which in turn initiates a cascade of intracellular signaling events, primarily through the cyclic AMP (cAMP)/protein kinase A (PKA) pathway.[4] This activation has been shown to have significant anti-inflammatory effects.[1][2]
Q2: What are the common routes of administration for this compound in animal studies?
A2: Based on published studies, this compound has been successfully administered via subcutaneous (s.c.), intravenous (i.v.), and intranasal routes.[5]
Q3: What is the recommended storage condition for this compound?
A3: this compound as a solid is typically stored at -20°C. Stock solutions are generally stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] To prevent degradation, it is advisable to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation of this compound formulations for in vivo experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The compound has low aqueous solubility and is crashing out of the high-concentration DMSO stock when introduced to the aqueous environment. | - Perform a stepwise dilution. Instead of a single large dilution, add the aqueous buffer to the DMSO stock in smaller increments while vortexing continuously.- Consider using a co-solvent system. A common formulation to improve solubility is a mixture of DMSO, Tween 80, and saline. A typical ratio is 10% DMSO, 5% Tween 80, and 85% saline.[2]- Ensure the final concentration of DMSO in the administered dose is as low as possible, ideally below 5%, to minimize potential toxicity. |
| Difficulty dissolving the compound directly in an aqueous vehicle. | This compound has limited solubility in purely aqueous solutions like saline or PBS alone. | - First, dissolve the compound in a small amount of an organic solvent like DMSO to create a concentrated stock solution. Then, dilute this stock solution into the desired aqueous vehicle, as described above.- For intranasal administration, sterile saline has been used successfully as a vehicle.[5] However, for higher concentrations required for other routes, a co-solvent system is likely necessary. |
| Observed irritation or adverse reaction at the injection site. | This could be due to the vehicle composition (e.g., high DMSO concentration), the pH of the formulation, or the injection technique itself. | - Minimize the final concentration of DMSO in the formulation.- Ensure the pH of the final formulation is close to physiological pH (around 7.4).- For subcutaneous injections, ensure proper injection technique, including appropriate needle size and injection angle, and consider rotating injection sites. |
| Inconsistent experimental results between batches of prepared formulation. | This could be due to degradation of the compound or variability in the formulation preparation. | - Always use freshly prepared formulations for in vivo studies for optimal results.[2]- Ensure accurate and consistent measurements of all components of the vehicle and the compound.- Store stock solutions appropriately and avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Vehicle Preparation for Intravenous/Subcutaneous Injection
This protocol describes the preparation of a common vehicle for intravenous or subcutaneous administration of this compound.
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tween® 80
-
Sterile saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
To prepare the final injection vehicle, combine the components in the following ratio: 10% DMSO, 5% Tween 80, and 85% saline.
-
For example, to prepare 1 mL of the final formulation:
-
Start with 100 µL of your this compound DMSO stock solution.
-
Add 50 µL of Tween 80 and mix thoroughly by vortexing.
-
Add 850 µL of sterile saline to the mixture.
-
Vortex again until the solution is clear and homogenous.
-
-
Visually inspect the solution for any precipitation before administration.
-
This formulation should be prepared fresh before each experiment.
Vehicle Preparation for Intranasal Administration
For intranasal delivery, a simpler vehicle has been reported.
Materials:
-
This compound dihydrochloride
-
Sterile saline (0.9% NaCl)
Protocol:
-
Dissolve the required amount of this compound directly in sterile saline to achieve the desired final concentration.[5]
-
Gentle warming and vortexing may be required to aid dissolution.
-
Ensure the solution is clear and free of particulates before administration.
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 125 mg/mL |
| Water (H₂O) | ≥ 100 mg/mL |
| PBS (pH 7.2) | 5 mg/mL |
| Ethanol | 20 mg/mL |
| DMF | 25 mg/mL |
Data sourced from MedChemExpress and Cayman Chemical product information.[6]
In Vivo Study Parameters
| Animal Model | Route of Administration | Dosage Range | Vehicle |
| Mice | Subcutaneous (s.c.) | ~10 µmol/kg | Not explicitly stated |
| Mice | Intravenous (i.v.) | 2.05 - 18.47 mg/kg | PBS[6] |
| Rats (neonatal) | Intranasal | 160 µg/kg | Sterile Saline[5] |
Signaling Pathway and Experimental Workflow
Activation of the MC1R by this compound initiates a signaling cascade that has been shown to be neuroprotective and anti-inflammatory. The diagram below illustrates this pathway.
Caption: this compound activates MC1R, leading to anti-inflammatory effects.
The following diagram outlines a general workflow for preparing a this compound formulation for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting BMS-470539 efficacy in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the efficacy of BMS-470539 in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective small-molecule agonist for the melanocortin 1 receptor (MC1R).[1][2][3] It is not a direct inhibitor of the IκB kinase (IKK) complex. Its anti-inflammatory effects, including the modulation of the NF-κB pathway, are a downstream consequence of MC1R activation.[4][5] Activation of MC1R by this compound leads to an increase in intracellular cyclic AMP (cAMP), which can then influence various signaling pathways, including those that regulate inflammation.[5][6][7]
Q2: How does this compound inhibit NF-κB activity if it's not an IKK inhibitor?
A2: The activation of the MC1R by this compound can suppress NF-κB signaling through a mechanism that is not fully elucidated but is known to be downstream of the receptor.[4][5] In human melanoma cells, which endogenously express MC1R, this compound has been shown to inhibit TNF-α-induced activation of an NF-κB transcriptional reporter.[4][8] This suggests that the signaling cascade initiated by MC1R activation interferes with the canonical NF-κB pathway, leading to reduced inflammation.
Q3: Why is there significant variability in the efficacy of this compound across different cell lines?
A3: The primary reason for the variable efficacy of this compound is the differential expression of its target, the melanocortin 1 receptor (MC1R), on the surface of different cell lines. Cell lines with high MC1R expression are more likely to respond to this compound, while those with low or no expression will be non-responsive. Other factors that can contribute to variability include differences in downstream signaling components of the MC1R pathway and the overall genetic and epigenetic landscape of the cell line.[9][10][11]
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for MC1R. It does not activate the melanocortin 3 receptor (MC3R) and is a very weak partial agonist at the melanocortin 4 and 5 receptors (MC4R and MC5R).[2] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at high concentrations.[12] It is always recommended to perform dose-response experiments and include appropriate controls to validate that the observed effects are mediated by MC1R.[12]
Troubleshooting Guide
Issue 1: this compound shows low or no efficacy in my cell line.
| Possible Cause | Troubleshooting Steps |
| Low or no MC1R expression | 1. Verify MC1R expression: Check the literature or internal data for MC1R mRNA or protein expression levels in your cell line. If data is unavailable, perform qPCR or Western blot to determine expression levels. 2. Choose a different cell line: Select a cell line known to have high endogenous MC1R expression (e.g., some melanoma cell lines).[4] 3. Overexpress MC1R: If your cell line is essential for your research, consider transiently or stably overexpressing MC1R. |
| Incorrect dosage | 1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your cell line. 2. Check published EC50 values: The EC50 for cAMP accumulation is in the low nanomolar range (11.6-16.8 nM).[4][8] Ensure your working concentrations are appropriate. |
| Drug instability or insolubility | 1. Prepare fresh solutions: this compound can degrade in aqueous media over time.[13] Prepare fresh working solutions from a frozen stock for each experiment. 2. Ensure proper storage: Store the solid compound and stock solutions as recommended by the manufacturer.[2][13] 3. Check solubility: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. |
| Cell culture conditions | 1. Optimize cell density: Cell density can influence drug response. Ensure consistent seeding density across experiments.[13] 2. Serum interference: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Test the compound in low-serum or serum-free conditions if appropriate for your cell line and assay. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell passage number | 1. Use a consistent passage range: High passage numbers can lead to phenotypic and genotypic drift. Use cells within a defined, low-passage range for all experiments. |
| Reagent variability | 1. Aliquot reagents: Aliquot and freeze reagents like cytokines (e.g., TNF-α) to avoid repeated freeze-thaw cycles. 2. Use fresh drug dilutions: As mentioned above, always prepare fresh dilutions of this compound for each experiment. |
| Inconsistent timing | 1. Standardize incubation times: Ensure that pre-incubation with this compound and stimulation with an agonist are performed for the same duration in all experiments. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| EC50 (cAMP accumulation) | Human MC1R overexpressing CHO cells | 16.8 nM | [4] |
| EC50 (cAMP accumulation) | Murine MC1R (B16/F10 melanoma) | 11.6 nM | [4] |
| NF-κB Inhibition | Human melanoma cells (HBL) | Dose-dependent inhibition of TNF-α-induced NF-κB reporter activity | [2][4] |
Table 2: In Vivo Activity of this compound
| Parameter | Animal Model | Value | Reference |
| ED50 (LPS-induced TNF-α production) | BALB/c mice | ~10 µmol/kg | [4] |
| Pharmacodynamic Half-life | BALB/c mice | ~8 hours | [4] |
| Pharmacokinetic Half-life | BALB/c mice | 1.7 hours | [4] |
Experimental Protocols
Protocol 1: Western Blot for IκBα Phosphorylation
This protocol is to confirm the downstream effect of this compound on the NF-κB pathway by measuring the phosphorylation of IκBα.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293, or a melanoma cell line) and grow to 80-90% confluency.
-
Pre-incubate cells with this compound at various concentrations or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., TNF-α at 10 ng/mL) for a time course (0, 5, 15, 30 minutes). The peak for IκBα phosphorylation is typically 5-15 minutes.[14]
-
-
Lysate Preparation:
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-IκBα (Ser32/36) (e.g., 1:1000 dilution) overnight at 4°C.[15][16][17][18]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total IκBα and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity.
-
Cell Transfection and Plating:
-
Co-transfect cells (e.g., HEK293) with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
One day post-transfection, seed the cells into a 96-well plate at a density of 30,000-50,000 cells per well.[19]
-
-
Compound Treatment and Stimulation:
-
Luciferase Assay:
Protocol 3: Cell Viability (MTT) Assay
This assay measures the effect of this compound on cell proliferation/viability.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with 100 µL of medium containing the compound or vehicle control.
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Measurement:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[23]
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway leading to NF-κB modulation.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for low this compound efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound diHCl | melanocortin-1 receptor (MC-1R) agonist | CAS# 2341796-82-3 | InvivoChem [invivochem.com]
- 4. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genomeweb.com [genomeweb.com]
- 11. Cancer cell lines predict drug response [sanger.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Phospho-IkappaB alpha (Ser32) (14D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-IkappaB-alpha (Ser32) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Phospho-IkB alpha (Ser32) Monoclonal Antibody (B.142.7) (MA5-15087) [thermofisher.com]
- 18. Phospho-IKB alpha (Ser32/Ser36) Antibody | Affinity Biosciences [affbiotech.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. oncology.wisc.edu [oncology.wisc.edu]
- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BMS-470539 and Other Melanocortin 1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The Melanocortin 1 Receptor (MC1R) is a key G protein-coupled receptor involved in a variety of physiological processes, including pigmentation, inflammation, and immunomodulation. Its role in these pathways has made it an attractive target for therapeutic intervention. This guide provides an objective comparison of BMS-470539, a potent and selective small-molecule MC1R agonist, with other notable MC1R agonists, supported by experimental data.
Performance Comparison of MC1R Agonists
The following table summarizes the quantitative data for this compound and other relevant MC1R agonists, highlighting their potency and selectivity.
| Agonist | Type | Target | Potency (EC50/Ki) | Selectivity | Key Features |
| This compound | Small Molecule | MC1R | EC50: 11.6 nM (murine), 16.8 nM (human)[1] | Highly selective for MC1R. Weak or no activity at other melanocortin receptors.[2] | Potent anti-inflammatory, antioxidative, and anti-apoptotic effects.[3][4] |
| Afamelanotide (Melanotan I) | Peptide | MC1R | Ki: 0.085 nM[5] | Agonist at MC1, MC3, MC4, and MC5 receptors.[5] | Used to prevent phototoxicity in erythropoietic protoporphyria.[3][6] |
| Melanotan II | Peptide | MC1R, MC3R, MC4R, MC5R | Not specified in provided results | Non-selective melanocortin receptor agonist.[7][8][9] | Known to induce skin tanning and has effects on sexual function.[7][10][11] |
| Dersimelagon (MT-7117) | Small Molecule | MC1R | EC50: 8.16 nM (human), Ki: 2.26 nM (human)[2][12] | Selective for MC1R over other melanocortin receptors.[10][13] | Orally active and has shown efficacy in preclinical models of skin fibrosis.[4][14] |
| Setmelanotide | Peptide | MC4R | 20-fold less activity at MC1R and MC3R compared to MC4R.[15][16] | Primarily a selective MC4R agonist.[17][18] | Used for chronic weight management in certain genetic obesity disorders.[19] |
Signaling Pathways and Experimental Workflows
The activation of MC1R by an agonist like this compound initiates a cascade of intracellular events. The canonical signaling pathway and a typical experimental workflow for evaluating these agonists are illustrated below.
Caption: Canonical MC1R signaling pathway initiated by agonist binding.
Caption: Typical workflow for in vitro evaluation of MC1R agonists.
Experimental Protocols
A critical aspect of comparing different compounds is understanding the methodologies used to generate the performance data. Below are detailed protocols for key experiments commonly cited in MC1R agonist research.
cAMP Accumulation Assay
This assay is fundamental for determining the functional potency (EC50) of MC1R agonists.
Objective: To measure the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in response to agonist stimulation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MC1R are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Agonist Preparation: A serial dilution of the test agonist (e.g., this compound) is prepared in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: The culture medium is removed, and the cells are incubated with the different concentrations of the agonist at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: The data are normalized to the response of a known full agonist and plotted against the logarithm of the agonist concentration. The EC50 value, the concentration of agonist that produces 50% of the maximal response, is calculated using a sigmoidal dose-response curve fit.
Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the MC1R.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the MC1R.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing MC1R.
-
Binding Reaction: The membranes are incubated in a binding buffer with a constant concentration of a radiolabeled MC1R ligand (e.g., [125I]NDP-α-MSH) and varying concentrations of the unlabeled test compound.
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound stands out as a highly selective and potent small-molecule agonist of the MC1R. Its specificity for MC1R, in contrast to the broader activity of peptide-based agonists like afamelanotide and melanotan II, may offer a more targeted therapeutic approach with a potentially reduced side-effect profile. Dersimelagon (MT-7117) also presents as a promising selective oral MC1R agonist. The choice of agonist for research or therapeutic development will ultimately depend on the desired pharmacological profile, including the importance of selectivity, route of administration, and the specific pathological context being addressed. The provided experimental protocols offer a foundation for the direct and standardized comparison of these and other emerging MC1R agonists.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dersimelagon | MT-7117 | MC1R agonist | TargetMol [targetmol.com]
- 3. Afamelanotide - Wikipedia [en.wikipedia.org]
- 4. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
- 7. What is Melanotan II Peptide? - Creative Peptides [creative-peptides.com]
- 8. An overview of benefits and risks of chronic melanocortin‐1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptidesociety.org [peptidesociety.org]
- 10. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corepeptides.com [corepeptides.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects | MDPI [mdpi.com]
- 14. ard.bmj.com [ard.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. drugs.com [drugs.com]
- 17. Setmelanotide: A Melanocortin-4 Receptor Agonist for the Treatment of Severe Obesity Due to Hypothalamic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of BMS-470539 and alpha-MSH in Modulating Inflammatory Responses
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic selective melanocortin 1 receptor (MC1R) agonist, BMS-470539, and the endogenous non-selective melanocortin receptor agonist, alpha-melanocyte-stimulating hormone (alpha-MSH). This analysis is supported by experimental data on their anti-inflammatory effects and signaling mechanisms.
Introduction
Both this compound and alpha-MSH are known to exhibit potent anti-inflammatory properties, primarily through their interaction with the melanocortin 1 receptor (MC1R).[1][2] Alpha-MSH is an endogenous peptide hormone that acts on multiple melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), playing a role in pigmentation and immunomodulation.[3] In contrast, this compound is a synthetically developed small molecule designed to be a potent and selective full agonist of the MC1R, which has been investigated for its therapeutic potential in inflammatory conditions.[3][4] This guide delves into a comparative analysis of their effects, supported by quantitative data and detailed experimental protocols.
Quantitative Data Comparison
The following table summarizes the quantitative data comparing the in vitro effects of this compound and alpha-MSH. The data is extracted from a study by Can et al. (2020), which investigated their effects on lipopolysaccharide (LPS)-activated C-20/A4 human chondrocytes.[5]
| Parameter | This compound | alpha-MSH | Experimental Context |
| cAMP Accumulation | 2.0-fold increase (at 10.0 µg/ml) | Elevation observed (at 3.0 µg/ml) | Measurement of intracellular cAMP levels in C-20/A4 chondrocytes.[5] |
| Inhibition of Caspase 3/7 Activity (Prophylactic) | 7.1% decrease | 15.9% decrease | C-20/A4 chondrocytes pre-treated with agonist for 30 min before LPS stimulation.[5] |
| Inhibition of Caspase 3/7 Activity (Therapeutic) | 8.9% decrease | 8.4% decrease | C-20/A4 chondrocytes treated with agonist 2 hours after LPS stimulation.[5] |
| Inhibition of MMP-1 Release (Prophylactic) | Data not available | 44.0% ± 3.1 reduction | C-20/A4 chondrocytes pre-treated with agonist before LPS stimulation.[5] |
Signaling Pathways and Mechanism of Action
Both this compound and alpha-MSH exert their anti-inflammatory effects by activating the MC1R, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to the suppression of pro-inflammatory gene expression. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. A key consequence of this pathway is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[2][7][8] By preventing the activation and nuclear translocation of NF-κB, both agonists effectively reduce the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[1][2][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Cell Culture and Treatment
The C-20/A4 human chondrocyte cell line was used. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. For experiments, cells were seeded and allowed to adhere. They were then treated with either this compound or alpha-MSH under two conditions:
-
Prophylactic treatment: Cells were pre-incubated with the agonist for 30 minutes before being stimulated with 0.1 µg/ml of lipopolysaccharide (LPS).[5]
-
Therapeutic treatment: Cells were first stimulated with LPS for 2 hours, followed by the addition of the agonist.[5]
cAMP Accumulation Assay
To determine the effect of the agonists on the primary signaling molecule, intracellular cAMP levels were measured. C-20/A4 chondrocytes were treated with either this compound (10.0 µg/ml) or alpha-MSH (3.0 µg/ml). After a specified incubation period, the cells were lysed, and the intracellular cAMP concentration was determined using a competitive enzyme immunoassay kit according to the manufacturer's instructions.[5]
Caspase 3/7 Activity Assay (Apoptosis)
To assess the anti-apoptotic effects of the compounds, caspase 3/7 activity was measured. C-20/A4 chondrocytes were seeded in 96-well plates. Following either prophylactic or therapeutic treatment with the agonists and LPS stimulation, a luminogenic caspase-3/7 substrate was added to the cells. The luminescence, which is proportional to caspase activity, was measured using a plate reader.[5]
Enzyme-Linked Immunosorbent Assay (ELISA) for MMP-1
To quantify the effect on the production of matrix metalloproteinase-1 (MMP-1), a key enzyme in cartilage degradation, an ELISA was performed. Supernatants from the cultured C-20/A4 chondrocytes, which had undergone prophylactic treatment, were collected. The concentration of MMP-1 in the supernatants was determined using a specific ELISA kit following the manufacturer's protocol.[5]
Conclusion
Both this compound and alpha-MSH demonstrate significant anti-inflammatory and chondroprotective effects by activating the MC1R signaling pathway. While alpha-MSH, as the endogenous ligand, shows potent effects, the synthetic molecule this compound presents a valuable tool for selectively targeting the MC1R. The choice between these two agents in a research or therapeutic context would depend on the desired selectivity and specific experimental or clinical goals. The data presented here provides a foundational comparison for researchers in the field of inflammation and drug development. Further head-to-head studies with comprehensive dose-response analyses are warranted to fully elucidate the comparative potency and efficacy of these two MC1R agonists.
References
- 1. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifibrotic and Anti-Inflammatory Actions of α-Melanocytic Hormone: New Roles for an Old Player - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iris.unina.it [iris.unina.it]
- 6. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diminishment of α-MSH anti-inflammatory activity in MC1r siRNA-transfected RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The melanocortin 1 receptor (MC1R) inhibits the inflammatory response in Raw 264.7 cells and atopic dermatitis (AD) mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-470539: A Comparative Analysis of its Selectivity for the Melanocortin-1 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity and functional selectivity of BMS-470539 for the melanocortin-1 receptor (MC1R) over other melanocortin receptor subtypes (MC3R, MC4R, and MC5R). The information is supported by experimental data and detailed methodologies.
This compound is a small molecule agonist that has demonstrated significant therapeutic potential due to its high potency and remarkable selectivity for the MC1R. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window for conditions where MC1R activation is beneficial, such as in inflammatory diseases.
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound has been quantified through various in vitro assays, primarily focusing on its binding affinity (Ki or IC50) and functional potency (EC50) at the different melanocortin receptor subtypes.
| Receptor Subtype | This compound Activity | Reference |
| Human MC1R | EC50 = 16.8 nM (cAMP accumulation assay) | |
| IC50 = 120 nM | ||
| Murine MC1R | EC50 = 11.6 nM (cAMP accumulation assay) | |
| MC3R | No activation observed | |
| MC4R | Very weak partial agonist | |
| Significantly lower selectivity compared to MC1R | ||
| MC5R | Very weak partial agonist | |
| Significantly lower selectivity compared to MC1R |
As the data indicates, this compound is a potent agonist of both human and murine MC1R, with EC50 values in the low nanomolar range. In stark contrast, it exhibits no functional activity at the MC3R and only very weak partial agonism at the MC4R and MC5R. This pronounced selectivity profile underscores its value as a research tool and a potential therapeutic agent targeting the MC1R.
Experimental Protocols
The determination of this compound's selectivity relies on well-established experimental methodologies, including competitive binding assays and functional cell-based assays.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Cells stably expressing the specific human melanocortin receptor subtype (MC1R, MC3R, MC4R, or MC5R) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: The prepared cell membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled ligand, typically [¹²⁵I]NDP-α-MSH, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated, usually by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity bound to the filter is quantified using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This cell-based assay measures the functional potency (EC50) of an agonist by quantifying the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that is generated upon the activation of Gs protein-coupled receptors like the melanocortin receptors.
Methodology:
-
Cell Culture: Cells stably expressing the specific melanocortin receptor subtype are seeded in multi-well plates.
-
Compound Treatment: The cells are then treated with varying concentrations of the agonist (this compound).
-
cAMP Accumulation: The cells are incubated for a specific period to allow for agonist-induced cAMP production. A phosphodiesterase inhibitor, such as IBMX, is often included to prevent the degradation of cAMP.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET), or homogenous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The concentration-response data is plotted, and a sigmoidal curve is fitted to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved in determining the selectivity of this compound and its mechanism of action, the following diagrams are provided.
Cross-validation of BMS-470539 activity in different disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of BMS-470539, a selective small-molecule agonist of the Melanocortin 1 Receptor (MC1R), across various disease models. Its performance is compared with other relevant melanocortin receptor agonists, supported by experimental data to inform future research and drug development.
Executive Summary
This compound has demonstrated significant therapeutic potential in a range of preclinical disease models, primarily through its anti-inflammatory, neuroprotective, and anti-fibrotic activities. As a selective MC1R agonist, it offers a more targeted approach compared to non-selective agonists like α-Melanocyte-Stimulating Hormone (α-MSH). This guide synthesizes key findings, presents comparative data, and details the experimental protocols used to evaluate the efficacy of this compound.
Mechanism of Action: The MC1R Signaling Pathway
This compound exerts its effects by binding to and activating the MC1R, a G-protein coupled receptor. This activation initiates a downstream signaling cascade, most notably the cAMP/PKA/Nurr1 pathway, which is central to its anti-inflammatory and neuroprotective effects.[1][2]
Comparative Efficacy of this compound in Disease Models
The following tables summarize the quantitative data on the activity of this compound in comparison to other melanocortin agonists in various disease models.
Table 1: Neuroprotection in Neonatal Hypoxic-Ischemic (HI) Brain Injury
| Compound | Model | Dosage | Key Findings | Reference |
| This compound | Rat Neonatal HI Model | 160 µg/kg (intranasal) | - Significantly reduced infarct area. - Improved short- and long-term neurological deficits. - Attenuated neuronal apoptosis (reduced cleaved caspase-3-positive neurons). - Upregulated neuroprotective proteins (MC1R, cAMP, p-PKA, Nurr1, HO-1, Bcl-2). - Downregulated oxidative stress and apoptotic markers (4-HNE, Bax). | [1][2] |
| α-MSH | Rat Model of Subarachnoid Hemorrhage | Not directly compared | - Known to have neuroprotective effects, but less selective than this compound. | [3] |
Table 2: Anti-inflammatory Activity
| Compound | Model | Concentration/Dosage | Key Findings | Reference |
| This compound | LPS-stimulated Human Neutrophils | 1, 10, and 100 µM | - Attenuated LPS-induced expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). - Inhibited phosphorylation of MAPKs and NF-κB. | |
| This compound | LPS-induced Lung Inflammation in Mice | 15 µmol/kg | - 45% reduction in LPS-induced leukocyte infiltration. | [4] |
| This compound | LPS-activated Chondrocytes | 10.0 µg/ml | - Attenuated LPS-induced reduction in cell viability. - Caused a 2.0-fold increase in intracellular cAMP. | [5][6] |
| α-MSH | LPS-activated Chondrocytes | 3.0 µg/ml | - Attenuated LPS-induced reduction in cell viability. - Caused an elevation in cAMP. | [5][6] |
| PG-990 (MC3R agonist) | LPS-activated Chondrocytes | 3.0 µg/ml | - Attenuated LPS-induced reduction in cell viability. - Caused a 3.7-fold increase in intracellular cAMP. | [5][6] |
Table 3: Anti-fibrotic Activity in Dermal Fibrosis
| Compound | Model | Dosage | Key Findings | Reference |
| This compound | Bleomycin-induced Skin Fibrosis in Mice | Intraperitoneal administration | - Reduced skin thickness. - Downregulated fibrosis markers (α-smooth muscle actin, CCL2). | [7][8] |
| This compound | Human Dermal Fibroblasts from Systemic Sclerosis Patients | 10 µM | - Induced a 'senescence-like' state, arresting proliferation. - Downregulated genes related to TGFβ and fibroblast activation. | [7][8] |
| α-MSH | Bleomycin-induced Skin Fibrosis in Mice | Not directly compared | - Reduced skin fibrosis and collagen content. - Suppressed bleomycin-induced collagen expression in human dermal fibroblasts. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Neonatal Hypoxic-Ischemic (HI) Brain Injury Model in Rats
-
Animal Model : Post-natal day 10 unsexed Sprague-Dawley rat pups were used.
-
Induction of HI : The right common carotid artery was ligated, followed by exposure to a hypoxic environment (8% oxygen) for 2.5 hours.
-
Treatment : this compound (160 µg/kg) or vehicle (sterile saline) was administered intranasally 1 hour after HI.
-
Outcome Measures :
-
Infarct Area : Measured at 48 hours post-HI.
-
Neurological Deficits : Assessed using short- and long-term neurobehavioral tests at 48 hours and 28 days post-HI.
-
Western Blot : To quantify protein levels of MC1R, cAMP, p-PKA, Nurr1, HO-1, Bcl-2, 4-HNE, and Bax in the ipsilateral hemisphere at 48 hours post-HI.
-
Immunofluorescence : To detect cleaved caspase-3-positive neurons at 48 hours post-HI.[1][2]
-
Lipopolysaccharide (LPS)-Induced Inflammation in Human Neutrophils
-
Cell Culture : Human neutrophils were isolated from peripheral blood of healthy volunteers.
-
Stimulation : Neutrophils were incubated with LPS (100 ng/ml) in the presence or absence of various concentrations of this compound (1, 10, and 100 µM).
-
Outcome Measures :
-
Cytokine Expression : Levels of TNF-α, IL-6, and IL-1β were assessed by ELISA.
-
Signaling Pathway Analysis : Phosphorylation of MAPKs (p38, ERK1/2, JNK) and NF-κB was evaluated by ELISA.
-
Apoptosis : Neutrophil apoptosis was measured by fluorescence-activated cell sorting (FACS) using Annexin V/Propidium Iodide staining.
-
Bleomycin-Induced Dermal Fibrosis in Mice
-
Animal Model : The study utilized a mouse model of bleomycin-induced skin fibrosis.
-
Induction of Fibrosis : Repetitive intradermal injections of bleomycin (B88199) were administered to trigger progressive skin thickening.[10][11][12][13]
-
Treatment : this compound was administered intraperitoneally.
-
Outcome Measures :
-
Skin Thickness : Measured to assess the extent of fibrosis.
-
Histological Analysis : Skin tissue was analyzed for collagen accumulation and infiltration of immune cells.
-
Immunohistochemistry : Staining for α-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
Gene Expression Analysis : RNA sequencing and PCR were used to measure markers of fibrosis and fibroblast activation.[7][8]
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating the efficacy of a compound like this compound in a preclinical disease model.
Conclusion
The collective evidence from multiple preclinical studies strongly supports the therapeutic potential of this compound in diseases with inflammatory, neurodegenerative, and fibrotic components. Its selectivity for MC1R presents a significant advantage over non-selective melanocortin agonists, potentially leading to a better therapeutic window and reduced off-target effects. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore the clinical translatability of this compound and other selective MC1R agonists.
References
- 1. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifibrotic and Anti-Inflammatory Actions of α-Melanocytic Hormone: New Roles for an Old Player - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist this compound dihydrochloride and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The senescence-like activity of this compound is associated with anti-fibrotic actions in models of dermal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alpha-melanocyte-stimulating hormone suppresses bleomycin-induced collagen synthesis and reduces tissue fibrosis in a mouse model of scleroderma: melanocortin peptides as a novel treatment strategy for scleroderma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 13. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
A Tale of Two Targets: A Comparative Analysis of the MC1R Agonist BMS-470539 and CCR1 Antagonists in Inflammation
For researchers, scientists, and drug development professionals, understanding the nuances of anti-inflammatory compounds is paramount. This guide provides a comparative analysis of BMS-470539, a selective agonist for the Melanocortin 1 Receptor (MC1R), and a class of compounds known as C-C Chemokine Receptor Type 1 (CCR1) antagonists. While both are investigated for their anti-inflammatory potential, they operate through distinct mechanisms of action, offering different therapeutic strategies.
This publication will delve into a head-to-head comparison of their performance, supported by experimental data. We will explore their mechanisms of action, present quantitative data in clearly structured tables, and provide detailed experimental protocols for key assays. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive overview.
Distinct Mechanisms of Anti-Inflammatory Action
The fundamental difference between this compound and CCR1 antagonists lies in their molecular targets and subsequent signaling cascades.
This compound: Activating an Anti-Inflammatory Pathway
This compound is a potent and selective agonist of the Melanocortin 1 Receptor (MC1R)[1][2][3]. MC1R is a G protein-coupled receptor (GPCR) predominantly expressed on melanocytes and also found on various immune cells, including monocytes, macrophages, and neutrophils. Activation of MC1R by its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), or synthetic agonists like this compound, initiates an anti-inflammatory cascade. This is primarily mediated through the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA)[4][5]. This signaling pathway ultimately inhibits the activation of pro-inflammatory transcription factors like NF-κB, thereby reducing the production of inflammatory cytokines such as TNF-α[4][6].
CCR1 Antagonists: Blocking a Pro-Inflammatory Signal
In contrast, CCR1 antagonists function by blocking the C-C Chemokine Receptor Type 1 (CCR1), another GPCR that plays a crucial role in mediating inflammatory responses[7][8]. CCR1 is expressed on various leukocytes, including monocytes, macrophages, neutrophils, and T cells. It is activated by several pro-inflammatory chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES)[7][8]. The binding of these chemokines to CCR1 triggers a Gαi-mediated signaling cascade. This leads to the activation of downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are critical for promoting leukocyte chemotaxis, activation, and recruitment to sites of inflammation[7]. By binding to CCR1 and preventing its activation by endogenous ligands, CCR1 antagonists effectively inhibit the migration of inflammatory cells to tissues, thereby dampening the inflammatory response.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and several representative CCR1 antagonists based on publicly available experimental data.
Table 1: In Vitro Potency of this compound (MC1R Agonist)
| Compound | Target | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | Human MC1R | cAMP Accumulation | CHO cells | EC50 | 16.8 | [9] |
| This compound | Murine MC1R | cAMP Accumulation | B16/F10 melanoma cells | EC50 | 11.6 | [9] |
| This compound | Human MC1R | NF-κB Reporter | HBL melanoma cells | IC50 | 120 | [1][3] |
| This compound | Human MC1R | - | - | EC50 | 28 | [1][3] |
Table 2: In Vitro Potency of Selected CCR1 Antagonists
| Compound | Target | Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |
| BX471 | Human CCR1 | Radioligand Binding (MIP-1α) | HEK293 cells | Ki | 1 | [4][10] |
| BX471 | Human CCR1 | Radioligand Binding (MCP-3) | HEK293 cells | Ki | 5.5 | [7] |
| CP-481,715 | Human CCR1 | Radioligand Binding (CCL3) | CCR1-transfected cells | IC50 | 74 | [8][11] |
| CP-481,715 | Human CCR1 | Calcium Mobilization | - | IC50 | 71 | [8][11] |
| CP-481,715 | Human CCR1 | Monocyte Chemotaxis | - | IC50 | 55 | [8][11] |
| MLN3897 | Human CCR1 | CCL3-induced CD11b upregulation | Whole blood monocytes | IC50 | 210 | |
| CCX354 | Human CCR1 | CCL15-induced chemotaxis | THP-1 cells | IC50 | 2.1 | |
| CCX354 | Human CCR1 | [125I]-CCL15 binding | Human blood monocytes | Ki | 1.5 | |
| CCX354 | Human CCR1 | CCL3-induced CD11b upregulation | Whole blood monocytes | IC50 | 200 |
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for MC1R and CCR1.
Experimental Protocols
To facilitate the replication and validation of the cited data, this section provides detailed methodologies for key in vitro assays used to characterize MC1R agonists and CCR1 antagonists.
Radioligand Binding Assay (for CCR1 Antagonists)
This assay is used to determine the binding affinity of a test compound to the CCR1 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: HEK293 cells stably expressing human CCR1.
-
Radioligand: [125I]-CCL3 (MIP-1α).
-
Test Compounds: CCR1 antagonists (e.g., BX471, CP-481,715).
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4.
-
Scintillation Fluid.
-
96-well filter plates (e.g., Millipore).
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hCCR1 cells.
-
In a 96-well filter plate, add 50 µL of assay buffer, 25 µL of test compound at various concentrations, and 25 µL of [125I]-CCL3 (final concentration ~50 pM).
-
Add 100 µL of cell membrane suspension (containing ~5-10 µg of protein) to each well.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the binding reaction by vacuum filtration through the filter plate.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled CCL3.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data.
cAMP Accumulation Assay (for MC1R Agonists)
This assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the MC1R.
Materials:
-
Cells: CHO cells stably expressing human MC1R.
-
Test Compound: MC1R agonist (e.g., this compound).
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Assay Kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed CHO-hMC1R cells into a 384-well plate and incubate overnight.
-
The next day, remove the culture medium and replace it with 20 µL of stimulation buffer.
-
Add 10 µL of the test compound at various concentrations to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
EC50 values are determined by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay (for CCR1 Antagonists)
This assay assesses the ability of a CCR1 antagonist to inhibit the migration of cells towards a chemoattractant.
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Chemoattractant: Recombinant human CCL3 (MIP-1α).
-
Test Compound: CCR1 antagonist.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell inserts (e.g., 5 µm pore size).
-
24-well companion plates.
-
Fluorescent dye for cell quantification (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM CCL3) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension (typically 1 x 106 cells/mL) to the top of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber by adding a fluorescent dye and measuring the fluorescence with a plate reader.
-
IC50 values are determined by plotting the percentage of inhibition of cell migration against the log of the antagonist concentration.
Conclusion
This compound and CCR1 antagonists represent two distinct and promising approaches to modulating the inflammatory response. This compound acts as an agonist, triggering an endogenous anti-inflammatory pathway through MC1R. In contrast, CCR1 antagonists act as blockers, preventing the pro-inflammatory signaling initiated by chemokines. The choice between these strategies will depend on the specific inflammatory condition being targeted and the desired therapeutic outcome. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and compare these and other anti-inflammatory compounds in their drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound diHCl | melanocortin-1 receptor (MC-1R) agonist | CAS# 2341796-82-3 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BX 471 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 11. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-470539: A Potent and Selective Positive Control for MC1R Activation
For researchers in pharmacology, immunology, and drug development, the identification of robust positive controls is paramount for validating experimental models and accurately interpreting data. In the study of the melanocortin 1 receptor (MC1R), a key player in pigmentation and inflammation, BMS-470539 has emerged as a highly effective and selective small-molecule agonist, making it an excellent choice as a positive control for receptor activation.
This compound is a potent and selective full agonist for both human and murine MC1R.[1][2] Its utility as a positive control is underscored by its well-characterized mechanism of action and its proven efficacy in a variety of in vitro and in vivo experimental settings. This guide provides a comprehensive overview of this compound, including its performance data compared to other melanocortin receptor ligands, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Performance and Specificity of this compound
This compound distinguishes itself through its high potency and selectivity for MC1R over other melanocortin receptor subtypes. This specificity is crucial for researchers aiming to isolate and study the effects of MC1R activation without the confounding influence of other receptors.
Table 1: Potency and Selectivity of this compound
| Receptor Subtype | Agonist Activity | EC50 (nM) | IC50 (nM) | Reference |
| Human MC1R | Full Agonist | 16.8 | - | [1] |
| Murine MC1R | Full Agonist | 11.6 | - | [1] |
| Human MC1R | Agonist | 28 ± 12 | - | [3] |
| MC1R | Agonist | - | 120 | [4] |
| MC3R | No Activation | - | - | [4] |
| MC4R | Very Weak Partial Agonist | - | - | [4] |
| MC5R | Very Weak Partial Agonist | - | - | [4] |
The data clearly indicates that this compound is a potent activator of MC1R with EC50 values in the low nanomolar range.[1] Importantly, it does not activate MC3R and shows only very weak partial agonism at MC4R and MC5R, highlighting its selectivity.[4]
Mechanism of Action: The MC1R Signaling Pathway
Activation of MC1R by an agonist like this compound initiates a well-defined downstream signaling cascade. MC1R is a G protein-coupled receptor (GPCR) that, upon ligand binding, couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][5] Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling pathway is central to the anti-inflammatory effects of MC1R activation.[3]
Figure 1: MC1R Signaling Pathway Activated by this compound.
Experimental Protocols
The use of this compound as a positive control is frequently demonstrated in cAMP accumulation assays, which provide a direct measure of MC1R activation.
cAMP Accumulation Assay Protocol
This protocol is a generalized procedure for measuring agonist-induced cAMP production in cells expressing MC1R.
1. Cell Culture and Plating:
-
Culture cells (e.g., HEK293 cells stably expressing human MC1R or melanoma cells endogenously expressing MC1R) in appropriate growth medium.
-
Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.[6]
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a dose-response curve. The final concentrations should typically range from picomolar to micromolar.
3. Agonist Stimulation:
-
Remove the growth medium from the cells and wash with a pre-warmed assay buffer (e.g., HBSS).[6]
-
Add the diluted this compound or other test compounds to the respective wells.
-
Include a vehicle control (assay buffer with the same final concentration of solvent).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.[7]
4. Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a competitive immunoassay, such as HTRF, ELISA, or other commercially available kits.[7]
5. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the dose-response curve for this compound and calculate the EC50 value.
Figure 2: Experimental Workflow for a cAMP Accumulation Assay.
Downstream Functional Effects
Beyond its direct effect on cAMP production, this compound has been shown to modulate downstream inflammatory pathways, further solidifying its role as a functional positive control. For instance, it dose-dependently inhibits TNF-α-induced activation of an NF-κB transcriptional reporter in human melanoma cells that endogenously express MC1R.[1] This anti-inflammatory effect is a key consequence of MC1R activation and can be a valuable readout in functional assays.
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Experimental Model | Effect of this compound | ED50 | Reference |
| LPS-induced TNF-α production in mice | Dose-dependent inhibition | ~10 µmol/kg | [1] |
| LPS-induced leukocyte infiltration in mouse lung | 45% reduction at 15 µmol/kg | - | [1] |
| Delayed-type hypersensitivity in mice | 59% reduction in paw swelling | - | [1] |
These in vivo studies demonstrate that the potent in vitro activity of this compound translates to significant anti-inflammatory effects in animal models, providing a robust in vivo positive control for MC1R-targeted therapeutic discovery.
Figure 3: Logical Role of this compound as a Positive Control.
Conclusion
This compound serves as an indispensable tool for researchers investigating the MC1R pathway. Its high potency, selectivity, and well-documented effects on both proximal signaling events (cAMP accumulation) and downstream functional outcomes (inhibition of inflammation) make it an ideal positive control. By incorporating this compound into experimental designs, scientists can ensure the validity of their assay systems and confidently interpret the activity of novel test compounds targeting the melanocortin 1 receptor.
References
- 1. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iris.unina.it [iris.unina.it]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating Published BMS-470539 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental data and methodologies associated with the selective melanocortin 1 receptor (MC1R) agonist, BMS-470539. To offer a thorough comparative analysis, this document also includes data on other relevant melanocortin receptor agonists, namely α-Melanocyte-Stimulating Hormone (α-MSH), [D-Trp8]-γ-MSH, and PG-990. The information is structured to facilitate the replication of published findings and to provide a clear comparison of the anti-inflammatory and cellular effects of these compounds.
Comparative Efficacy of Melanocortin Receptor Agonists
The following tables summarize the key quantitative data from published in vitro and in vivo studies, offering a side-by-side comparison of this compound and its alternatives.
In Vitro Potency and Efficacy
| Compound | Target(s) | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Human MC1R | cAMP Accumulation | CHO | EC50 | 16.8 nM | [1] |
| Murine MC1R | cAMP Accumulation | B16/F10 Melanoma | EC50 | 11.6 nM | [1] | |
| Human MC1R | NF-κB Reporter | HBL Melanoma | IC50 | 120 nM | [2] | |
| Human MC1R | cAMP Accumulation | C-20/A4 Chondrocytes | Fold Increase | 2.0-fold | [3] | |
| α-MSH | MC1R, MC3-5R | cAMP Accumulation | C-20/A4 Chondrocytes | - | Elevation Observed | [3] |
| [D-Trp8]-γ-MSH | MC3R > MC1R | cAMP Accumulation | C-20/A4 Chondrocytes | - | Elevation Observed | [3] |
| PG-990 | Human MC3R | cAMP Accumulation | C-20/A4 Chondrocytes | Fold Increase | 3.7-fold | [3] |
In Vivo Anti-Inflammatory Effects
| Compound | Model | Species | Key Finding | Dose | Reference |
| This compound | LPS-induced TNF-α production | Mouse | Inhibition | ED50 ≈ 10 µmol/kg | [1] |
| LPS-induced lung leukocyte infiltration | Mouse | 45% reduction | 15 µmol/kg | [1] | |
| Delayed-type hypersensitivity (paw swelling) | Mouse | 59% reduction | 15 µmol/kg | [1] | |
| Ischemia-reperfusion (leukocyte adhesion) | Mouse | ~50% reduction | 6.16 mg/kg | [4] | |
| Ischemia-reperfusion (leukocyte emigration) | Mouse | Significant reduction | 6.16 and 18.47 mg/kg | [4] | |
| α-MSH | LPS-induced acute lung injury | Rat | Inhibition of leukocyte migration | 25 µg | [5] |
| [D-Trp8]-γ-MSH | Urate crystal-induced peritonitis | Mouse | Inhibition of KC release and PMN accumulation | Not specified | |
| PG-990 | LPS-activated chondrocytes | - | Chondroprotective effects | 3.0 µg/ml | [6] |
Chondroprotective Effects in an In Vitro LPS Model
| Compound (Treatment) | Parameter | Effect vs. LPS | Reference |
| This compound (Prophylactic) | Caspase 3/7 Activity | 7.1% decrease | [3] |
| Cell Viability | 26.0% increase | [7] | |
| This compound (Therapeutic) | Caspase 3/7 Activity | 8.9% decrease | [3] |
| Cell Viability | 13.0% increase | [7] | |
| α-MSH (Prophylactic) | Caspase 3/7 Activity | 15.9% decrease | [3] |
| Cell Viability | 74.0% increase | [7] | |
| α-MSH (Therapeutic) | Caspase 3/7 Activity | 8.4% decrease | [3] |
| Cell Viability | 22.0% increase | [7] | |
| [D-Trp8]-γ-MSH (Prophylactic) | Caspase 3/7 Activity | 7.3% decrease | [3] |
| Cell Viability | 39.0% increase | [7] | |
| [D-Trp8]-γ-MSH (Therapeutic) | Caspase 3/7 Activity | 9.0% decrease | [3] |
| Cell Viability | 18.0% increase | [7] | |
| PG-990 (Prophylactic) | Caspase 3/7 Activity | 8.0% decrease | [3] |
| Cell Viability | 41.0% increase | [7] | |
| PG-990 (Therapeutic) | Caspase 3/7 Activity | 11.3% decrease | [3] |
| Cell Viability | 21.0% increase | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to aid in the replication of these studies.
cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in G-protein coupled receptor signaling.
-
Cell Culture: CHO cells stably expressing the human MC1R or C-20/A4 human chondrocytes are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The culture medium is replaced with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of the test compound (this compound, α-MSH, etc.) for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values are calculated using non-linear regression.
NF-κB Reporter Assay
This assay quantifies the activation or inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
-
Cell Line: A human melanoma cell line (HBL) stably expressing an NF-κB-luciferase reporter construct is used.
-
Assay Procedure:
-
Cells are plated in 96-well plates.
-
Cells are pre-treated with different concentrations of this compound.
-
Inflammation is induced by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α).
-
After a defined incubation period, the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
-
Data Analysis: The inhibitory effect of this compound on NF-κB activation is determined by the reduction in luciferase signal, and IC50 values are calculated.
In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is widely used to assess the anti-inflammatory properties of compounds in a living organism.
-
Animals: BALB/c mice are typically used.
-
Procedure:
-
Mice are administered this compound or a vehicle control via a subcutaneous or intraperitoneal injection.
-
After a set pre-treatment time (e.g., 1 hour), mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
At a specific time point post-LPS injection (e.g., 90 minutes for TNF-α measurement or 24 hours for leukocyte infiltration), blood samples are collected, or tissues (e.g., lungs) are harvested.
-
-
Endpoints:
-
Cytokine Levels: Plasma or serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.
-
Leukocyte Infiltration: Tissues are processed for histology to quantify the number of infiltrating leukocytes, or myeloperoxidase (MPO) activity is measured as an indicator of neutrophil accumulation.
-
-
Data Analysis: The percentage of inhibition of the inflammatory response by the test compound is calculated relative to the vehicle-treated control group.
Visualizations
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow.
References
- 1. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumula… [ouci.dntb.gov.ua]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iris.unina.it [iris.unina.it]
- 4. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifibrotic and Anti-Inflammatory Actions of α-Melanocytic Hormone: New Roles for an Old Player - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist this compound dihydrochloride and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 7. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
Head-to-Head Comparison of BMS-470539 with Other Immunomodulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective Melanocortin 1 Receptor (MC1R) agonist, BMS-470539, with other immunomodulatory agents. This document summarizes key performance data, details relevant experimental methodologies, and visualizes associated signaling pathways to aid in the evaluation of this compound for therapeutic development.
This compound is a potent and highly selective small molecule agonist of the MC1R, a key regulator of inflammatory responses.[1] Its anti-inflammatory properties have been demonstrated in various preclinical models, positioning it as a potential therapeutic candidate for a range of inflammatory conditions. This guide offers a comparative analysis of this compound against other immunomodulators, including another melanocortin receptor agonist, a corticosteroid, and other MC1R agonists with different therapeutic applications.
Comparative Analysis of Immunomodulator Properties
The following table summarizes the key characteristics of this compound and a selection of other immunomodulators. It is important to note that direct head-to-head studies for all listed compounds are not always available; therefore, this table compiles data from various sources to provide a comparative overview.
| Feature | This compound | PG-990 | Dexamethasone (B1670325) | Afamelanotide | Setmelanotide (B515575) |
| Primary Target | Melanocortin 1 Receptor (MC1R) | Melanocortin 3 Receptor (MC3R) | Glucocorticoid Receptor (GR) | Melanocortin 1 Receptor (MC1R) | Melanocortin 4 Receptor (MC4R) |
| Mechanism of Action | Selective agonist | Selective agonist | Agonist | Agonist | Agonist |
| Key Immunomodulatory Effects | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6), reduction of leukocyte infiltration, activation of anti-inflammatory pathways.[2][3] | Attenuation of inflammatory responses in chondrocytes.[4][5] | Broad anti-inflammatory and immunosuppressive effects through inhibition of inflammatory gene expression.[6] | Primarily photoprotective through eumelanin (B1172464) production; also possesses anti-inflammatory properties.[7][8] | Primarily involved in regulating appetite and energy homeostasis; not a primary immunomodulator.[9] |
| Primary Therapeutic Area of Investigation | Inflammatory diseases, neuroprotection. | Osteoarthritis.[4] | Wide range of inflammatory and autoimmune diseases.[6] | Erythropoietic Protoporphyria (EPP).[10][11] | Genetic obesity syndromes.[12][13][14] |
Quantitative Performance Data
The following table presents quantitative data on the immunomodulatory performance of this compound and comparators. Direct comparative data is limited, and thus, values are presented from individual studies and should be interpreted with caution.
| Parameter | This compound | PG-990 | Dexamethasone |
| Receptor Activation (EC50) | 11.6 nM (murine MC1R), 16.8 nM (human MC1R)[15] | Not explicitly stated for MC3R activation in comparative study. | Not applicable (intracellular receptor) |
| Inhibition of TNF-α Production | ED50 ≈ 10 µmol/kg (in LPS-induced mouse model)[15] | Not reported in available comparative studies. | Dose-dependent inhibition in LPS-stimulated macrophages.[6] |
| Inhibition of Leukocyte Infiltration | 45% reduction in LPS-induced lung inflammation (15 µmol/kg).[2] | Not reported. | Known to inhibit leukocyte migration. |
| Effect on cAMP Accumulation | 2.0-fold increase in chondrocytes (10.0 µg/ml).[4] | 3.7-fold increase in chondrocytes (3.0 µg/ml).[4] | Not applicable. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by activating the MC1R, a G protein-coupled receptor. This activation initiates a downstream signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), which in turn modulates the activity of transcription factors like Nurr1 to suppress inflammatory responses.
Figure 1: Simplified signaling pathway of this compound via the MC1R.
General Experimental Workflow for Assessing Immunomodulator Activity
The following diagram illustrates a typical workflow for evaluating the in vitro and in vivo efficacy of an immunomodulatory compound like this compound.
Figure 2: General experimental workflow for immunomodulator evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in the evaluation of this compound and other immunomodulators.
cAMP Accumulation Assay
This assay quantifies the activation of Gs-coupled receptors, such as MC1R.
-
Cell Culture: Cells expressing the target receptor (e.g., CHO cells stably expressing human MC1R) are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and incubated.
-
The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The test compound (e.g., this compound) at various concentrations is added to the wells.
-
The plates are incubated to allow for cAMP production.
-
Cell lysis and detection reagents are added. The level of cAMP is measured using a competitive immunoassay format, often employing HTRF or AlphaScreen technology, and read on a plate reader.[16][17]
-
-
Data Analysis: EC50 values are calculated from the dose-response curves.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
-
Cell Line: A cell line (e.g., HEK293 or HBL melanoma cells) is engineered to stably express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Assay Procedure:
-
The reporter cells are plated in 96-well plates.
-
Cells are pre-treated with the test compound (e.g., this compound) for a specified period.
-
Inflammation is induced by adding a stimulant such as TNF-α or LPS.
-
After incubation, the cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin) is added.
-
The luminescence, which is proportional to NF-κB activity, is measured using a luminometer.[18][19][20][21]
-
-
Data Analysis: The inhibition of NF-κB activity by the test compound is calculated relative to the stimulated control.
LPS-Induced Cytokine Production in Mice
This in vivo model assesses the ability of a compound to suppress systemic inflammation.
-
Animals: BALB/c mice or other suitable strains are used.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound) via a suitable route (e.g., subcutaneous injection).
-
After a defined pre-treatment time, inflammation is induced by intraperitoneal or intravenous injection of lipopolysaccharide (LPS).
-
At the peak of the inflammatory response (typically 1.5-2 hours for TNF-α), blood samples are collected.
-
Serum or plasma is prepared, and cytokine levels (e.g., TNF-α) are quantified using ELISA.[22][23][24][25][26]
-
-
Data Analysis: The reduction in cytokine levels in the treated group is compared to the vehicle-treated control group to determine the in vivo efficacy (ED50).
Leukocyte Infiltration Model (Intravital Microscopy)
This technique allows for the direct visualization and quantification of leukocyte trafficking in vivo.
-
Animal Model: An inflammatory response is induced in a specific tissue, such as the cremaster muscle or mesentery, of an anesthetized mouse.[2][27][28] This can be achieved through surgical manipulation (e.g., ischemia-reperfusion) or local application of an inflammatory stimulus (e.g., PAF).[2]
-
Procedure:
-
The animal is treated with the test compound (e.g., this compound) or vehicle.
-
The microcirculation of the prepared tissue is observed using an intravital microscope.
-
Leukocyte rolling, adhesion to the endothelium, and emigration into the surrounding tissue are recorded and quantified over time.
-
-
Data Analysis: The numbers of rolling, adherent, and emigrated leukocytes are compared between the treated and control groups to assess the anti-inflammatory effect on leukocyte trafficking.[2]
Conclusion
This compound is a selective MC1R agonist with potent anti-inflammatory properties demonstrated in a variety of preclinical models. Its mechanism of action, centered on the activation of the MC1R/cAMP/PKA pathway, offers a distinct approach to immunomodulation compared to broad-spectrum agents like corticosteroids. While direct head-to-head comparative data with other immunomodulators is not extensively available, the existing evidence suggests that this compound is a promising candidate for the development of novel anti-inflammatory therapies. Further research, including direct comparative studies, is warranted to fully elucidate its therapeutic potential relative to existing treatments. This guide provides a foundational overview to support such ongoing research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist this compound dihydrochloride and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist this compound dihydrochloride and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 6. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. An evaluation of setmelanotide injection for chronic weight management in adult and pediatric patients with obesity due to Bardet-Biedl syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Afamelanotide for Treatment of the Protoporphyrias: Impact on Quality of Life and Laboratory Parameters in a US Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Efficacy and safety of setmelanotide, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. Establishment of a mouse model of lipopolysaccharide-induced neutrophilic nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Lipopolysaccharide-induced selective priming effects on tumor necrosis factor alpha and nitric oxide production in mouse peritoneal macrophages | Semantic Scholar [semanticscholar.org]
- 27. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]
- 28. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of BMS-470539 and Standard of Care in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of BMS-470539, a selective melanocortin 1 receptor (MC1R) agonist, with standard-of-care anti-inflammatory agents. The information is compiled from preclinical studies to assist researchers in evaluating its potential therapeutic applications.
Executive Summary
This compound is an experimental small molecule that has demonstrated potent anti-inflammatory properties in various animal models of inflammation.[1] Its mechanism of action involves the activation of the MC1R, a G-protein coupled receptor known to play a role in immunomodulation.[1][2] This guide compares the in vivo efficacy of this compound with established anti-inflammatory drugs, namely the corticosteroid dexamethasone (B1670325) and the cyclooxygenase-2 (COX-2) inhibitor celecoxib (B62257). While direct head-to-head comparative studies are limited, this guide synthesizes available data from different preclinical models to provide a comprehensive overview.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by activating the MC1R, which initiates a downstream signaling cascade. A key pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This in turn activates Protein Kinase A (PKA), which can modulate the activity of various transcription factors, ultimately leading to a reduction in the production of pro-inflammatory mediators.[2][3]
In contrast, standard-of-care agents operate through different mechanisms. Corticosteroids like dexamethasone bind to glucocorticoid receptors, which translocate to the nucleus and regulate the expression of anti-inflammatory and pro-inflammatory genes. Non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib primarily inhibit the COX-2 enzyme, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][5]
In Vivo Efficacy Data
The following tables summarize the quantitative data on the in vivo efficacy of this compound compared to standard-of-care treatments in various animal models of inflammation. It is important to note that the data for this compound and celecoxib were not obtained from direct head-to-head studies and experimental conditions may vary.
Table 1: Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation Models
| Compound | Species | Model | Dose | Route | Readout | Efficacy | Citation(s) |
| This compound | Mouse | LPS-induced TNF-α production | ~10 µmol/kg (ED₅₀) | SC | TNF-α levels | Dose-dependent inhibition | [6] |
| This compound | Mouse | LPS-induced lung inflammation | 15 µmol/kg | SC | Leukocyte infiltration | 45% reduction | [6] |
| Dexamethasone | Mouse | LPS-induced cytokine release | - | - | TNF-α, IL-6 | Significant reduction | [7][8] |
Table 2: Efficacy in Arthritis Models
| Compound | Species | Model | Dose | Route | Readout | Efficacy | Citation(s) |
| This compound | - | - | - | - | - | Data not available | |
| Dexamethasone | Rat | Collagen-Induced Arthritis | - | IP | Paw swelling, arthritis scores | Attenuated arthritis intensity | [9] |
| Celecoxib | - | - | - | - | - | Data not available in direct comparison |
Note: While specific in vivo data for this compound in a collagen-induced arthritis model was not found in the provided search results, its anti-inflammatory properties in other models suggest potential efficacy. Standard of care for rheumatoid arthritis in humans includes NSAIDs and corticosteroids.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Lipopolysaccharide (LPS)-Induced Cytokine Accumulation in Mice
This model is a standard method to evaluate the acute anti-inflammatory effects of a compound.
Protocol Details:
-
Animals: BALB/c mice are commonly used.[6]
-
Acclimatization: Animals are allowed to acclimate to the facility for a specified period before the experiment.
-
Treatment: Mice are subcutaneously (SC) administered with this compound or a vehicle control.[6]
-
LPS Challenge: After a predetermined time following treatment, mice are intraperitoneally (IP) injected with LPS to induce an inflammatory response.[11]
-
Sample Collection: Blood samples are collected at various time points after LPS administration.[11]
-
Analysis: Serum or plasma is separated, and the levels of pro-inflammatory cytokines, such as TNF-α, are measured using methods like ELISA.[7]
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, as it shares many pathological features with the human disease.[12][13]
Protocol Details:
-
Animals: DBA/1 mice are a commonly used susceptible strain.[12]
-
Immunization:
-
Arthritis Development: The onset of arthritis typically occurs between days 28 and 35.[14]
-
Clinical Assessment: The severity of arthritis is monitored by visually scoring the paws for redness, swelling, and joint deformity.
-
Treatment: Once arthritis is established, animals are treated with the test compound (e.g., dexamethasone) or vehicle.
-
Endpoint Analysis: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Conclusion
This compound demonstrates significant anti-inflammatory efficacy in preclinical in vivo models, primarily through the activation of the MC1R signaling pathway. Its ability to reduce pro-inflammatory cytokine production and leukocyte infiltration suggests its potential as a novel anti-inflammatory agent. While direct comparative data with NSAIDs like celecoxib is limited, its efficacy appears comparable to the corticosteroid dexamethasone in certain models. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound relative to the current standards of care for inflammatory diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Towards an Effective and Safe Treatment of Inflammatory Pain: A Delphi-Guided Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 8. criver.com [criver.com]
- 9. ard.bmj.com [ard.bmj.com]
- 10. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 11. inotiv.com [inotiv.com]
- 12. chondrex.com [chondrex.com]
- 13. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.amsbio.com [resources.amsbio.com]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of BMS-470539
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of the research compound BMS-470539. As a novel small molecule agonist, specific disposal instructions may not be readily available. Therefore, adherence to general principles of laboratory chemical waste management is paramount to ensure safety and regulatory compliance.
I. Immediate Safety Considerations
Before handling this compound for disposal, it is crucial to consult your institution's Chemical Hygiene Plan and contact your Environmental Health and Safety (EHS) department. All chemical waste must be managed in accordance with local, state, and federal regulations.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves suitable for handling organic compounds.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
II. Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. Since a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be treated as a potentially hazardous chemical.
-
Waste Identification:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
Indicate the composition of any mixtures, listing all components and their approximate percentages.
-
-
Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, and disposable labware (e.g., pipette tips, tubes) in a dedicated, sealed container lined with a plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) (HDPE) carboy).
-
Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Aqueous solutions should be kept separate from organic solvent solutions.
-
-
III. Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][2][3][4]
Step-by-Step Disposal Protocol:
-
Container Selection: Use appropriate, non-reactive containers with secure screw-top caps (B75204) for all this compound waste.[2][5][6] Ensure the container material is compatible with the solvent used for solutions.
-
Labeling: Attach a completed hazardous waste tag to each container, as provided by your institution's EHS office.[4] The label must include:
-
The words "Hazardous Waste".
-
Generator's Name and Contact Information.
-
Building and Room Number.
-
Full chemical name(s) and concentration(s).
-
Accumulation start date.
-
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a collection.
IV. Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal as regular trash.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.
-
Container Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1]
V. Spill Management
In the event of a spill:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the area and contact EHS.
-
Containment (for small spills):
-
Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent material.
-
Work from the outside of the spill inward.
-
-
Cleanup: Collect the absorbent material and any contaminated debris in a sealed bag or container.
-
Disposal: Label the container as "Hazardous Waste: this compound spill debris" and dispose of it through the EHS hazardous waste program.
Data Presentation
| Chemical Property | Data | Source |
| Molecular Formula | C₃₂H₄₁N₅O₄ · 2HCl | Cayman Chemical |
| Molecular Weight | 632.6 g/mol | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical |
| Solubility (DMF) | 25 mg/mL | Cayman Chemical |
| Solubility (DMSO) | 10 mg/mL | Cayman Chemical |
| Solubility (Ethanol) | 20 mg/mL | Cayman Chemical |
| Solubility (PBS, pH 7.2) | 5 mg/mL | Cayman Chemical |
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. acs.org [acs.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling BMS-470539
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of BMS-470539, a potent and selective melanocortin-1 receptor (MC1R) agonist. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
This compound is a biologically active small molecule that should be handled with care, treating it as a potentially hazardous compound.[1] While specific comprehensive handling protocols for this compound are not widely published, the following guidelines are based on the available Safety Data Sheets (SDS) and best practices for handling potent research-grade compounds.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound to minimize exposure. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.[1] Gloves: Double-gloving with nitrile gloves.[1][2] Eye Protection: Chemical splash goggles.[1] Lab Coat: Disposable or non-absorbent dedicated lab coat.[1] Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield.[1][3] Lab Coat: Standard laboratory coat.[1] Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1][3] Eye Protection: Safety glasses with side shields.[1][2] Lab Coat: Standard laboratory coat.[1] Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
A. Designated Area: All work with this compound, from weighing to solution preparation and experimental use, should be conducted in a designated and clearly marked area.[1]
B. Compound Handling:
-
Weighing and Aliquoting: All manipulations of the solid compound must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of fine powders.[1] Use dedicated spatulas and weighing boats.
-
Solution Preparation: Prepare solutions within a chemical fume hood.[1] this compound dihydrochloride (B599025) is soluble in DMSO (≥ 125 mg/mL) and water (≥ 100 mg/mL).[4]
-
Administration in Experiments: For in vivo studies, appropriate handling procedures for the chosen administration route (e.g., intravenous, subcutaneous) should be followed.[5][6] For cell culture, all manipulations should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1]
C. Decontamination:
-
Equipment: Use dedicated glassware and equipment where possible. If not feasible, thoroughly decontaminate all equipment after use with an appropriate solvent (e.g., ethanol, isopropanol) followed by a detergent wash and rinsing.
-
Work Surfaces: Clean and decontaminate all work surfaces in the designated area after each use.
-
Spills: In case of a spill, immediately alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal. Clean the spill area thoroughly.
D. Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
III. Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect unused solid this compound and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container.[7] Do not pour down the drain.
-
Contaminated Sharps: Dispose of any contaminated needles, syringes, or other sharps in a puncture-resistant sharps container that is labeled for hazardous chemical waste.[7]
Note: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
IV. Experimental Protocols and Signaling Pathways
A. Experimental Protocol: In Vitro NF-κB Activation Assay
This protocol is based on studies demonstrating the anti-inflammatory properties of this compound.[4][5]
-
Cell Culture: Culture an HBL melanoma cell line that stably expresses an NF-κB luciferase reporter.
-
TNF-α Stimulation: Induce NF-κB activation by treating the cells with 0.5 ng/mL TNF-α.
-
This compound Treatment: Treat the cells with varying concentrations of this compound.
-
Luciferase Assay: Measure the NF-κB luciferase activity to determine the dose-dependent reduction in TNF-α-stimulated activation.[4][5]
-
Control: Include a control group treated with this compound in the absence of TNF-α stimulation to ensure the compound itself does not affect luciferase activity.[4][5]
B. Signaling Pathway: this compound Anti-Inflammatory Action
This compound is a selective agonist of the melanocortin-1 receptor (MC1R).[5][8] Its anti-inflammatory effects are mediated through this interaction, which can inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[5][8]
Caption: this compound signaling pathway in inhibiting inflammation.
V. Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
